Triapine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYKNCNAZKMVQN-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893923 | |
| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143621-35-6 | |
| Record name | Triapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCX-0191 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triapine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a promising investigational anti-cancer agent that has demonstrated broad-spectrum antitumor activity in numerous preclinical and clinical studies.[1][2] As a potent inhibitor of ribonucleotide reductase (RNR), this compound disrupts the fundamental process of DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
The primary molecular target of this compound is the enzyme ribonucleotide reductase (RNR). RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] By inhibiting RNR, this compound effectively depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to an immediate and potent cessation of DNA replication.[3]
This compound's inhibitory action is primarily attributed to its potent iron-chelating properties.[2] The R2 subunit of the RNR holoenzyme contains a di-iron center that is essential for its catalytic activity, specifically for the generation of a tyrosyl free radical required for the reduction of ribonucleotides.[2] this compound binds to this iron, effectively inactivating the R2 subunit and halting enzyme function.[2]
Quantitative Data: In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2780 | Ovarian Carcinoma | ~1.0 | [4] |
| A2780cis | Cisplatin-resistant Ovarian Carcinoma | ~1.0 | [4] |
| Colo205 | Colon Carcinoma | ~0.181 (as a copper complex) | [5] |
| Colo320 | Colon Carcinoma | ~0.159 (as a copper complex) | [5] |
| MCF-7 | Breast Carcinoma | Not specified, but effective | [3] |
| IGROV-1 | Ovarian Carcinoma | Not specified, but effective | [3] |
| A549 | Lung Carcinoma | Not specified, but effective | [3] |
| HCT-116 | Colon Carcinoma | Not specified, but effective | [3] |
Downstream Cellular Effects of this compound
The inhibition of RNR by this compound triggers a cascade of downstream cellular events that collectively contribute to its anticancer activity. These include the induction of oxidative stress, cell cycle arrest, and ultimately, apoptosis.
Induction of Oxidative Stress
The iron-Triapine complex is redox-active and can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS).[6] This increase in intracellular ROS contributes to cellular damage, including DNA strand breaks and lipid peroxidation, further enhancing the cytotoxic effects of this compound.
Cell Cycle Arrest
By depleting the dNTP pool, this compound effectively halts DNA synthesis, leading to cell cycle arrest, primarily at the G1/S phase transition.[7] This prevents cancer cells from entering the DNA replication phase (S phase) and ultimately inhibits their proliferation. Studies have shown a significant accumulation of cells in the G0/G1 phase following this compound treatment.[7] For example, in U251, DU145, and PSN1 tumor cell lines, exposure to this compound led to a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases.[7]
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |
| U251 | 5 µmol/L this compound (16h) | Increased | Decreased | Decreased | [7] |
| DU145 | 5 µmol/L this compound (16h) | Increased | Decreased | Decreased | [7] |
| PSN1 | 3 µmol/L this compound (16h) | Increased | Decreased | Decreased | [7] |
Induction of Apoptosis
Prolonged cell cycle arrest and cellular damage induced by this compound ultimately lead to the activation of apoptotic pathways.[8] this compound has been shown to induce apoptosis in various cancer cell lines through the mitochondrial pathway, characterized by the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Ribonucleotide Reductase Activity Assay
This assay measures the enzymatic activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide substrate to a deoxyribonucleotide product.
Materials:
-
Purified RNR enzyme (R1 and R2 subunits)
-
[³H]-CDP (radiolabeled substrate)
-
Assay buffer (e.g., HEPES buffer containing ATP, MgCl₂, and dithiothreitol)
-
This compound solution at various concentrations
-
Scintillation counter and vials
Protocol:
-
Prepare reaction mixtures containing the assay buffer, RNR subunits, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixtures at 37°C for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [³H]-CDP to each mixture.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding a quenching solution (e.g., perchloric acid).
-
Separate the radiolabeled deoxyribonucleotide product from the ribonucleotide substrate using an appropriate method (e.g., thin-layer chromatography or HPLC).
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of RNR inhibition for each this compound concentration and determine the IC50 value.[9][10]
Detection of Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Cancer cells of interest
-
This compound solution
-
H2DCFDA dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with PBS to remove any residual media.
-
Load the cells with H2DCFDA solution (typically 5-10 µM in serum-free media) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Apoptosis Assay using Annexin V/PI Staining
This protocol describes the use of Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Signaling pathway of this compound's anticancer mechanism.
Experimental Workflow for Assessing this compound's Efficacy```dot
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Triapine: A Technical Guide to Chemical Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a potent inhibitor of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair.[1][2] Its ability to chelate iron and disrupt the RNR enzyme complex makes it a compound of significant interest in cancer research, with numerous clinical trials investigating its efficacy against various malignancies.[3][4] This technical guide provides an in-depth overview of the chemical synthesis and purification of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Synthesis of this compound
The synthesis of this compound primarily involves the condensation reaction between 3-aminopyridine-2-carboxaldehyde and thiosemicarbazide.[5] Several synthetic routes to the key intermediate, 3-aminopyridine-2-carboxaldehyde, have been reported, with varying overall yields.
Synthetic Pathways for 3-aminopyridine-2-carboxaldehyde
Multiple strategies exist for the synthesis of the aldehyde precursor. One common approach involves the oxidation of 2-methyl-3-nitropyridine to 3-nitropyridine-2-carboxaldehyde, followed by the reduction of the nitro group to an amino group.[5] An alternative, high-yield pathway starts from 2-chloro-3-nitropyridine.[6] The choice of a specific synthetic route often depends on the availability of starting materials, desired scale, and overall yield considerations.
A generalized workflow for the synthesis of this compound is presented below:
Experimental Protocol: Condensation of 3-aminopyridine-2-carboxaldehyde with Thiosemicarbazide
This protocol describes the final step in the synthesis of this compound.
Materials:
-
3-aminopyridine-2-carboxaldehyde
-
Thiosemicarbazide
-
Ethanol or Methanol (solvent)
-
Glacial Acetic Acid (catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of 3-aminopyridine-2-carboxaldehyde and thiosemicarbazide in a suitable solvent such as ethanol or methanol. The reaction can be performed at room temperature or with gentle heating to facilitate dissolution.[5]
-
A catalytic amount of glacial acetic acid can be added to the reaction mixture to promote the condensation.
-
Stir the reaction mixture for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the this compound product typically precipitates out of the solution as a solid.
-
Collect the crude product by filtration.
Purification of this compound
Purification of the crude this compound product is crucial to remove any unreacted starting materials, byproducts, and other impurities.
Experimental Protocol: Purification
Washing:
-
Wash the filtered crude product with a cold solvent, such as ethanol or diethyl ether, to remove soluble impurities.[6]
-
Repeat the washing step as necessary.
Recrystallization:
-
For further purification, recrystallize the crude this compound from a suitable solvent. Ethanol has been reported as a recrystallization solvent for thiosemicarbazones.[7]
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Dry the purified this compound under vacuum.
Quantitative Data
The following table summarizes typical yield and purity data for the synthesis of this compound. It is important to note that yields can vary significantly depending on the specific synthetic route and reaction conditions employed.
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Overall Yield (from 2-chloro-3-nitropyridine) | 31.5% - 68.4% | [1] |
| Purification | ||
| Purity (by HPLC) | >98% | Commercially available |
| Characterization | ||
| Molecular Formula | C₇H₉N₅S | [8] |
| Molecular Weight | 195.24 g/mol | [8] |
Analytical Methods for Purity Determination:
The purity of the final this compound product should be assessed using appropriate analytical techniques, which may include:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
Mechanism of Action: Ribonucleotide Reductase Inhibition
This compound exerts its anticancer effects primarily through the inhibition of ribonucleotide reductase (RNR).[9] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[10]
The mechanism of inhibition involves the following key steps:
-
Iron Chelation: this compound is a potent iron chelator. It binds to the non-heme iron cofactor located in the R2 subunit of RNR.[1]
-
Inhibition of the Tyrosyl Radical: The chelation of iron by this compound disrupts the essential tyrosyl free radical within the R2 subunit. This radical is crucial for the catalytic activity of RNR.[2]
-
Generation of Reactive Oxygen Species (ROS): The this compound-iron complex can participate in redox cycling, leading to the generation of reactive oxygen species. These ROS can cause further damage to the RNR enzyme and other cellular components.[7]
-
Inhibition of DNA Synthesis: By inactivating RNR, this compound depletes the cellular pool of deoxyribonucleotides, thereby inhibiting DNA synthesis and repair. This ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[9]
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
Conclusion
This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, along with a detailed explanation of its mechanism of action. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals involved in the development of novel anticancer therapeutics. A thorough understanding of the synthesis, purification, and biological activity of this compound is essential for its continued investigation and potential clinical application.
References
- 1. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Triapine: A Technical Overview
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is an investigational anticancer agent that has been the subject of extensive preclinical and clinical research for several decades.[1][2] As a potent inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair, this compound represents a targeted therapeutic strategy against rapidly proliferating cancer cells.[2][3] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental findings related to this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Development Timeline
Mechanism of Action
This compound exerts its antineoplastic effects primarily through the inhibition of ribonucleotide reductase (RNR).[3] RNR is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the rate-limiting step in the production of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[2][7]
The RNR enzyme is composed of two subunits: RRM1 and RRM2. This compound specifically targets the RRM2 subunit by chelating the iron atoms within its active site.[7] This iron chelation prevents the generation of a crucial tyrosyl-free radical necessary for the enzyme's catalytic activity.[1][8] The resulting depletion of the dNTP pool leads to the inhibition of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][8]
Preclinical Activity
This compound has demonstrated a broad spectrum of antitumor activity in preclinical studies. Its potency has been evaluated against various cancer cell lines, and it has been shown to be significantly more potent than hydroxyurea, another RNR inhibitor.[8][9]
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.476 ± 0.039 | [10] |
| K/VP.5 | - | 0.661 ± 0.069 | [10] |
| 41M | Ovarian Carcinoma | 0.45 ± 0.03 | [10] |
| SK-N-MC | Neuroepithelioma | 0.31 | [11] |
Table 1: Preclinical Activity of this compound (IC50 values).
Clinical Development
This compound has been evaluated in numerous clinical trials, both as a single agent and in combination with chemotherapy and radiation, for the treatment of a variety of solid tumors and hematologic malignancies.[12]
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in several Phase I clinical trials, with both intravenous and oral formulations. The key pharmacokinetic parameters are summarized in the table below.
| Trial / Regimen | Formulation | Dose | Cmax (µM) | T½ (hours) | AUC (µg/L·h) | Reference |
| Phase I (Daily x 5 days) | Intravenous | 96 mg/m²/day | 8 | ~1 (median) | - | [7][13][14] |
| Phase I (with Doxorubicin) | Intravenous | 25 mg/m² | - | 5.3 ± 4.6 (plasma) | 1.21 ± 0.43 (mg·hr/mL) | [1] |
| Phase I (with Doxorubicin) | Intravenous | 45 mg/m² | - | 4.2 ± 2.1 (erythrocytes) | 1.45 ± 0.67 (mg·hr/mL) | [1] |
| ETCTN 10388 (Phase I) | Oral | 100 mg/day | - | - | 1159 ± 1.22 | [2] |
| ETCTN 10388 (Phase I) | Oral | 150 mg/day | - | - | 1862 ± 1.76 | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Human Clinical Trials.
Key Clinical Trials
The following table provides a summary of some of the key clinical trials involving this compound.
| NCT Number | Phase | Title | Status | Key Findings/Endpoints |
| NCT00075504 | II | This compound and Gemcitabine Hydrochloride in Gallbladder Cancer | Completed | To determine the objective response rates for the combination of this compound and gemcitabine in patients with primary tumors of the biliary ducts and gall bladder.[8][11][12] |
| NCT00390052 | I | 3-AP in Treating Patients With Advanced or Metastatic Solid Tumors | Completed | To study the side effects and best dose of 3-AP in treating patients with advanced or metastatic solid tumors.[6][15] |
| NCT02466971 (NRG-GY006) | III | This compound With Chemotherapy and Radiation Therapy in Treating Patients With IB2-IVA Cervical or Vaginal Cancer | Completed | The addition of this compound to CRT did not improve overall survival.[2] |
| NCT00335998 | I | Intravenous this compound in Combination With Pelvic Radiation Therapy With or Without Weekly Intravenous Cisplatin Chemotherapy for Locally Advanced Cervical, Vaginal, or Pelvic Gynecologic Malignancies | Completed | To determine the maximum tolerated dose (MTD) of this compound® when given in combination with pelvic radiotherapy with or without weekly intravenous cisplatin chemotherapy.[16][17] |
Table 3: Summary of Key Clinical Trials of this compound.
Experimental Protocols
Ribonucleotide Reductase Activity Assay
The inhibitory effect of this compound on RNR activity can be assessed by measuring the conversion of a radiolabeled ribonucleotide to its corresponding deoxyribonucleotide. A detailed protocol is outlined below.
Objective: To quantify the inhibition of ribonucleotide reductase by this compound in cellular extracts.
Materials:
-
[¹⁴C]CDP (Cytidine 5'-diphosphate, [cytidine-5'-³H] or similar)
-
This compound
-
Cellular extract containing RNR
-
Assay buffer (e.g., 30 mM HEPES, pH 7.6)
-
ATP, MgCl₂, dithiothreitol (DTT)
-
Unlabeled CDP
-
Dowex-1-borate columns
-
Scintillation fluid and counter
Procedure:
-
Prepare cellular extracts from control and this compound-treated cells.
-
Set up reaction mixtures in microcentrifuge tubes, each containing the assay buffer, ATP, MgCl₂, DTT, and the cellular extract.
-
Add varying concentrations of this compound or vehicle control to the respective tubes.
-
Pre-incubate the mixtures to allow for this compound to interact with the enzyme.
-
Initiate the reaction by adding a mixture of [¹⁴C]CDP and unlabeled CDP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes), during which the reaction is linear.[11]
-
Terminate the reaction by heating (e.g., boiling for 3-5 minutes).
-
Separate the unreacted [¹⁴C]CDP from the product, [¹⁴C]dCDP, using Dowex-1-borate ion-exchange chromatography.[11]
-
Quantify the amount of [¹⁴C]dCDP produced by liquid scintillation counting.
-
Calculate the percentage of RNR inhibition for each this compound concentration relative to the vehicle control.
Clonogenic Radiosensitization Assay
This assay is used to determine the ability of this compound to enhance the cell-killing effects of ionizing radiation.
Objective: To assess the radiosensitizing effect of this compound on cancer cells in vitro.
Materials:
-
Cancer cell lines (e.g., U251, PSN1, DU145)[1]
-
Normal human fibroblast cell line (e.g., MRC5)[1]
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
6-well tissue culture plates
-
X-ray source for irradiation
-
Crystal violet staining solution
Procedure:
-
Culture cells to be used in the assay to ensure they are in the exponential growth phase.
-
Harvest the cells using trypsin-EDTA and prepare a single-cell suspension.
-
Seed a specific number of cells into each well of 6-well plates and allow them to attach for approximately 6 hours.[1]
-
Pre-irradiation protocol: Add this compound or vehicle control at specified concentrations to the cells and incubate for 16 hours.[1] Following incubation, irradiate the cells with varying doses of X-rays. Immediately after irradiation, replace the drug-containing medium with fresh medium.
-
Post-irradiation protocol: Irradiate the cells with varying doses of X-rays 6 hours after seeding. Immediately following irradiation, add this compound or vehicle control at specified concentrations and incubate for 16 hours.[1] After the incubation period, replace the drug-containing medium with fresh medium.
-
Incubate the plates for 10-12 days to allow for colony formation.[1]
-
Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.
-
Count the number of colonies containing at least 50 cells.[1]
-
Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Conclusion
This compound continues to be an important investigational agent in the field of oncology. Its well-defined mechanism of action as a potent ribonucleotide reductase inhibitor provides a strong rationale for its use in cancer therapy. While clinical trials have shown mixed results, ongoing research, particularly in combination with DNA-damaging agents and radiotherapy, may yet define a clear therapeutic role for this compound. The comprehensive data presented in this technical guide, from its initial discovery and development to detailed experimental protocols, serves as a valuable resource for the scientific community dedicated to advancing cancer treatment.
References
- 1. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. pdf.secdatabase.com [pdf.secdatabase.com]
- 4. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. A phase I and pharmacokinetic study of oral 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, NSC #663249) in the treatment of advanced stage solid cancers – A California Cancer Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. obesityhealthmatters.com [obesityhealthmatters.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
The Pharmacological Profile of Triapine and Its Analogs: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the pharmacological properties of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) and its key analogs. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical and clinical findings, and experimental methodologies associated with this class of ribonucleotide reductase inhibitors.
Core Pharmacological Properties
This compound is a potent inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.[1][2] Its primary mechanism of action involves the quenching of the tyrosyl free radical within the R2 subunit of RNR, a process facilitated by its strong iron-chelating properties.[1][3] The this compound-iron complex is redox-active and can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[3] By depleting the pool of deoxyribonucleotides, this compound induces S-phase cell cycle arrest and triggers apoptosis in rapidly proliferating cancer cells.[4][5]
Quantitative Pharmacological Data
The following tables summarize the in vitro cytotoxicity and clinical pharmacokinetic parameters of this compound and its notable analogs, Dp44mT and COTI-2.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | L1210 | Leukemia | Not specified, but active | [2] |
| This compound | KB | Nasopharyngeal Carcinoma | Not specified, but active | [2] |
| This compound | M109 | Lung Carcinoma (murine) | Not specified, but active | [2] |
| This compound | A2780 | Ovarian Carcinoma | Not specified, but active | [2] |
| This compound | EOC cell lines (5) | Ovarian Cancer | 0.1 - 100 (dose-dependent) | [5] |
| Dp44mT | MDA-MB-231 | Breast Cancer | ~0.1 | [6] |
| Dp44mT | U87 | Glioma | <0.1 | [7] |
| Dp44mT | U251 | Glioma | <0.1 | [7] |
| Dp44mT | MCF7 | Breast Cancer | >1 | [7] |
| Dp44mT | HT29 | Colorectal Cancer | >1 | [7] |
| Dp44mT | NB4 | Promyelocytic Leukemia | 0.5 - 2.5 (induces G1/S arrest) | [8] |
| COTI-2 | SHP-77 | Small Cell Lung Cancer | Induces apoptosis at IC50 concentrations | [9] |
| COTI-2 | HT-29 | Colorectal Cancer | Not specified, but inhibits tumor growth | [9] |
| COTI-2 | U87-MG | Glioblastoma | Not specified, but inhibits tumor growth | [9] |
| COTI-2 | MDA-MB-231 | Breast Cancer | Not specified, but inhibits tumor growth | [9] |
| COTI-2 | OVCAR-3 | Ovarian Cancer | Not specified, but inhibits tumor growth | [9] |
| COTI-2 | SW480 | Colon Cancer | 0.56 | [10] |
Table 2: Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population/Conditions | Citation(s) |
| Peak Plasma Concentration (Cmax) | 2.2 - 5.5 µM | Advanced hematologic malignancies, 96 mg/m² dose | [11] |
| ~8 µM | Advanced solid tumors, 96 mg/m²/day dose | [1][12] | |
| Elimination Half-Life (T½) | 35 min - 3 h (median ~1 h) | Advanced solid tumors | [1][12] |
| Clearance (CL) | 55.15 L/hr | Advanced cervical or neuroendocrine cancers | [13] |
| Volume of Distribution (Vd) | 59.37 L | Advanced cervical or neuroendocrine cancers | [13] |
| Urinary Excretion | 1-3% of administered dose | Advanced solid tumors | [1][12] |
Signaling Pathways and Mechanisms of Action
This compound's inhibition of RNR leads to a cascade of cellular events, primarily centered around DNA damage response and the induction of apoptosis.
DNA Damage Response Pathway
Depletion of dNTP pools by this compound stalls DNA replication forks, leading to the activation of the ATR/Chk1 signaling pathway. This results in cell cycle arrest, providing an opportunity for DNA repair. However, prolonged inhibition of DNA synthesis can lead to the collapse of replication forks and the formation of DNA double-strand breaks, further activating DNA damage sensors.
Apoptotic Pathway
This compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. The accumulation of DNA damage and cellular stress can lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bid, resulting in mitochondrial outer membrane permeabilization and the release of cytochrome c.[5][14] This, in turn, activates the caspase cascade, leading to the cleavage of PARP and ultimately, cell death.[4]
Detailed Experimental Protocols
Ribonucleotide Reductase (RNR) Activity Assay
This assay measures the enzymatic activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide.
Materials:
-
Purified RNR enzyme (or cell lysate containing RNR)
-
[³H]Cytidine diphosphate ([³H]CDP)
-
Reaction buffer (e.g., HEPES buffer containing ATP, MgCl₂, and a reducing agent like dithiothreitol)
-
Quenching solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., KOH)
-
Thin-layer chromatography (TLC) plates or HPLC system
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, unlabeled CDP, and the test compound (this compound or analog) at various concentrations.
-
Add the RNR enzyme to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding [³H]CDP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Neutralize the mixture with the neutralizing solution.
-
Separate the [³H]dCDP product from the [³H]CDP substrate using TLC or HPLC.
-
Quantify the amount of [³H]dCDP formed using a scintillation counter.
-
Calculate the percentage of RNR inhibition for each compound concentration relative to a vehicle control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or analog stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.[16][17][18]
Materials:
-
6-well or 100 mm cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or analog stock solutions
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Plate a known number of cells into each well or dish. The number of cells plated will need to be optimized based on the expected toxicity of the treatment.
-
Allow the cells to attach for several hours or overnight.
-
Treat the cells with the test compounds for a defined period.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
Wash the plates with PBS, fix the colonies with the fixation solution, and then stain with the crystal violet solution.
-
Count the number of colonies in each plate.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect the expression and cleavage of key proteins involved in the apoptotic cascade, such as caspases and PARP.[4][19]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the protein bands using an imaging system. Analyze the expression and cleavage of the target proteins relative to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and its analogs in a murine xenograft model.[2][20]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound or analog formulation for injection (e.g., in saline or a suitable vehicle)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or western blotting).
-
Analyze the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
This compound and its analogs represent a promising class of anticancer agents that target the fundamental process of DNA synthesis. Their potent inhibition of ribonucleotide reductase, coupled with their ability to induce cell cycle arrest and apoptosis, provides a strong rationale for their continued investigation in both preclinical and clinical settings. This technical guide offers a comprehensive resource for researchers to further explore the pharmacological properties and therapeutic potential of these compounds.
References
- 1. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining the Anti-Tumor Activity of Dp44mT-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity and mechanism of action of the iron chelator, Dp44mT, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Clonogenic Assay [en.bio-protocol.org]
- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Clonogenic Assay [bio-protocol.org]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Studies of Triapine's Anti-Tumor Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the foundational in vitro research on Triapine, a potent anti-cancer agent. It focuses on its mechanism of action, experimental validation, and the cellular pathways it modulates.
Introduction
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is a synthetic, small-molecule inhibitor of ribonucleotide reductase (RR) that has demonstrated significant antineoplastic activity across a broad spectrum of tumor cell lines.[1][2] As a member of the α-(N)-heterocyclic carboxaldehyde thiosemicarbazone class, this compound is a potent iron chelator.[3][4] Its efficacy as an RR inhibitor is reported to be 100 to 1000 times greater than that of hydroxyurea, a clinically used agent that also targets RR.[5][6] Initial in vitro studies have been crucial in elucidating its core mechanism, cytotoxic effects, and its potential for combination therapies, establishing the basis for its progression into clinical trials.[7][8]
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
The primary mechanism of this compound's anti-tumor activity is the inhibition of ribonucleotide reductase (RR), the enzyme responsible for the rate-limiting step in DNA synthesis—the conversion of ribonucleoside diphosphates to the corresponding deoxyribonucleoside diphosphates.[1][2] This process is essential for providing the necessary precursors for both DNA replication and repair.[5]
This compound's inhibitory action is multifaceted:
-
Iron Chelation: The RR enzyme's catalytic activity depends on a tyrosyl-free radical stabilized by an iron center within its R2 subunit (or its homolog, p53R2).[4][7] this compound is an excellent iron chelator, binding to iron and disrupting this essential metallic cofactor.[3][5]
-
Enzyme Inactivation: By chelating iron, this compound destabilizes the tyrosyl radical, leading to the inactivation of the R2 subunit and a complete halt in the enzyme's catalytic activity.[4][9]
-
Generation of Reactive Oxygen Species (ROS): The iron-Triapine complex is redox-active. It can react with molecular oxygen to generate reactive oxygen species (ROS), which induce further cellular damage, including DNA double-strand breaks, and contribute to the drug's overall cytotoxicity.[4][5]
This potent inhibition of RR depletes the intracellular pools of deoxyribonucleotides (dNTPs), leading to an immediate cessation of DNA synthesis, cell cycle arrest, and ultimately, apoptosis, particularly in rapidly dividing cancer cells.[7][10]
In Vitro Anti-Tumor Efficacy
This compound has demonstrated broad-spectrum anti-tumor activity in vitro across numerous human cancer cell lines. Its potency is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Leukemia | L1210 | ~0.06 (DNA Synthesis) | Not Specified | [10] |
| Leukemia | HL-60 | 0.29 | Not Specified | [10] |
| Ovarian Cancer | Multiple EOC Lines | Varies (Dose-dependent) | 24 - 48 | [11] |
| Lung Cancer | Madison 109 (M109) | Activity Observed | Not Specified | [4] |
| Renal Cancer | Not Specified | Activity Observed | Not Specified | [4] |
| Melanoma | Not Specified | Activity Observed | Not Specified | [4] |
Note: This table summarizes representative data; specific IC50 values can vary based on the assay and conditions used.
Key In Vitro Experimental Protocols
The in vitro evaluation of this compound relies on a set of standard and specialized cell biology assays to determine its effects on cancer cells.
Cell Viability and Cytotoxicity Assays
-
Objective: To quantify the dose-dependent effect of this compound on cell survival and proliferation.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., epithelial ovarian cancer lines) are seeded in 96-well plates at a predetermined density.[11]
-
Treatment: After allowing cells to adhere (typically 24 hours), they are treated with serial dilutions of this compound (e.g., 0.1 to 100 µM).[11]
-
Incubation: Cells are incubated with the drug for specified time points, such as 24 and 48 hours.[11]
-
Quantification: Cell viability is measured using metabolic assays like the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or MTT, which measure the metabolic activity of viable cells.[11] Absorbance is read on a plate reader, and results are normalized to untreated controls.
-
Clonogenic Assays
-
Objective: To assess the long-term reproductive viability of cells after a short exposure to this compound, measuring its ability to induce permanent cell death.
-
Methodology:
-
Treatment: Cells are treated with this compound for a defined period (e.g., 16 hours) before or after a secondary treatment like irradiation.[3][12]
-
Plating: After treatment, cells are washed, trypsinized, counted, and re-plated at a low density in fresh medium.
-
Incubation: Plates are incubated for 1-2 weeks to allow single cells to form colonies.
-
Staining & Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls.
-
Apoptosis Assays
-
Objective: To determine if cell death induced by this compound occurs via apoptosis.
-
Methodology:
-
Morphological Analysis: Cells treated with this compound are stained with a DNA-binding dye like Hoechst 33342. Apoptotic cells are identified by characteristic nuclear shrinkage, chromatin condensation, and fragmentation observed under a fluorescence microscope.[11]
-
Biochemical Analysis (Western Blot): Protein lysates from treated and untreated cells are collected. Western blotting is used to detect the cleavage or altered expression of key apoptotic proteins such as Bid, caspases, and XIAP.[11]
-
Cell Cycle Analysis
-
Objective: To identify the specific phase of the cell cycle where this compound causes arrest.
-
Methodology:
-
Treatment: Cells are exposed to this compound for various durations.
-
Fixation & Staining: Cells are harvested, fixed in ethanol, and stained with a fluorescent DNA intercalating agent like propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is analyzed to identify cell cycle arrest.[9][13]
-
Cellular and Molecular Effects of this compound
Induction of Apoptosis
In vitro studies confirm that this compound's cytotoxic effects are mediated through the induction of apoptosis. In epithelial ovarian cancer (EOC) cells, treatment leads to characteristic morphological changes like nuclear shrinkage and chromatin fragmentation.[11] Mechanistically, the apoptotic cascade involves:
-
Bid Activation: Activation of Bid, a pro-apoptotic BH3-only protein, indicates the involvement of the mitochondrial (intrinsic) pathway of apoptosis.[11]
-
XIAP Cleavage: Cleavage of the X-linked inhibitor of apoptosis protein (XIAP) is observed, which relieves its inhibitory effect on caspases.[11]
-
Akt Down-regulation: A decrease in the activity of the pro-survival Akt signaling pathway is also noted.[11]
-
ER Stress and FAS Upregulation: More recent studies show that this compound can induce endoplasmic reticulum (ER) stress, which leads to the upregulation of the FAS death receptor via NFκB signaling.[14] This sensitizes cancer cells to FAS ligand-induced, caspase-8-mediated apoptosis.[14]
| Apoptotic Marker | Effect of this compound | Implication | Reference |
| Bid | Activation (Cleavage) | Initiation of the mitochondrial apoptosis pathway | [11] |
| XIAP | Cleavage | Disinhibition of executioner caspases | [11] |
| Akt | Down-regulation | Reduction in pro-survival signaling | [11] |
| FAS Receptor | Upregulation | Increased sensitivity to immune-mediated cell death | [14] |
Cell Cycle Arrest
By inhibiting DNA synthesis, this compound potently induces cell cycle arrest, preventing cells from progressing from the G1 to the S phase. Preclinical studies in uterine cervix cancer and other cell lines show that this compound protracts arrest at the G1/S-phase restriction checkpoint.[9][15][16] This arrest can last for up to 18 hours and is a direct consequence of the dNTP pool depletion, which halts the machinery required for DNA replication.[15] This effect is critical to its synergy with DNA-damaging agents like cisplatin and radiation, as it prevents the cell from repairing induced damage.[3][9]
Induction of Immunogenic Cell Death (ICD)
Recent in vitro findings suggest that this compound's mechanism extends beyond direct cytotoxicity. The ER stress induced by this compound can trigger immunogenic cell death (ICD).[14][17] Key hallmarks of ICD observed after this compound treatment include:
-
ATP Release: Secretion of ATP acts as a "find-me" signal for immune cells.[14]
-
Calreticulin (CALR) Exposure: Translocation of CALR to the cell surface serves as an "eat-me" signal for phagocytes.[14]
-
HMGB1 Secretion: Release of High-Mobility Group Box 1 protein, which acts as a danger signal to activate immune responses.[14]
These findings position this compound not only as a direct cytotoxic agent but also as a compound capable of modulating the tumor immune microenvironment.[14]
Conclusion
The initial in vitro studies of this compound have been instrumental in defining its role as a potent anti-tumor agent. These foundational experiments have clearly established its primary mechanism as a highly effective inhibitor of ribonucleotide reductase, leading to DNA synthesis arrest, cell cycle disruption, and apoptosis. The data gathered from cell viability assays, clonogenic studies, and molecular pathway analyses across a wide range of cancer cell lines have consistently demonstrated its broad-spectrum efficacy. Furthermore, emerging research into its ability to induce ER stress and immunogenic cell death suggests a more complex mechanism of action that could be leveraged for novel combination immunotherapies. This body of in vitro work provides a robust rationale for the continued clinical development of this compound, particularly in combination with DNA-damaging agents and radiotherapy.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 10. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]
- 16. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Early Preclinical Toxicology of Triapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is an investigational anticancer agent that has been the subject of numerous clinical trials.[1][2] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair.[3][4][5] By targeting RNR, this compound disrupts the supply of deoxyribonucleotides, leading to the arrest of cellular proliferation and the induction of apoptosis, particularly in rapidly dividing cancer cells.[3][5] This document provides a comprehensive overview of the early preclinical toxicology studies of this compound, focusing on its safety profile as determined through in vitro and in vivo non-clinical investigations. While extensive clinical data exists, this guide will focus on the foundational preclinical assessments that inform clinical trial design and risk assessment.
Executive Summary of Toxicological Profile
Early preclinical evaluation of this compound has identified several key areas of toxicological concern. The primary dose-limiting toxicities observed are hematological in nature, consistent with its mechanism as a ribonucleotide reductase inhibitor. Other notable toxicities include gastrointestinal disturbances and the induction of methemoglobinemia. The available data from preclinical and clinical studies are summarized below.
Acute Toxicity
Repeat-Dose Toxicity
Information regarding dedicated subchronic and chronic toxicity studies in animals is limited in publicly accessible literature. However, observations from in vivo animal efficacy studies and early clinical trials provide insights into the toxicities associated with repeated administration of this compound.
In murine models, this compound was shown to be curative for some mice bearing L1210 leukemia at doses ranging from 1.25 to 20 mg/kg.[7] While these studies were primarily focused on efficacy, they indicate a therapeutic window and suggest that repeated dosing is feasible within certain ranges. In toxicology studies in dogs, short 15-minute intravenous infusions of this compound caused emesis, which was mitigated by extending the infusion duration to 2 hours.[3]
Human data from Phase I clinical trials have been crucial in defining the repeat-dose toxicity profile. The most prominent toxicity is myelosuppression, specifically grade 4 leukopenia of short duration.[3][6] Mild to moderate anemia and thrombocytopenia have also been reported.[3] Non-hematological toxicities are generally mild and reversible and include asthenia, fever, nausea, vomiting, mucositis, decreased serum bicarbonate, and hyperbilirubinemia.[6][8]
Genotoxicity
Formal in vitro and in vivo genotoxicity studies for this compound, such as the Ames test, in vitro micronucleus assay, or chromosomal aberration assays, are not detailed in the available literature. Standard genotoxicity testing batteries are designed to assess the potential for a substance to induce gene mutations or chromosomal damage.[5][9]
Carcinogenicity
Long-term carcinogenicity bioassays in rodent models have not been reported for this compound in the reviewed literature.
Reproductive and Developmental Toxicology
Comprehensive Developmental and Reproductive Toxicology (DART) studies for this compound are not publicly available. DART studies are essential to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and post-natal development.[10][11][12]
Safety Pharmacology
Dedicated safety pharmacology studies evaluating the effects of this compound on the central nervous, cardiovascular, and respiratory systems are not described in detail in the available literature. However, some clinical observations provide insights into potential safety pharmacology-related effects. In clinical trials, acute, reversible hypoxia has been observed, which is believed to be secondary to methemoglobinemia.[13] Electrocardiogram changes, such as non-specific ST-T wave changes and mild QTc prolongation, have also been noted.[13]
Toxicokinetics
Pharmacokinetic data from human clinical trials indicate that this compound exhibits linear pharmacokinetics with relatively high interpatient variability.[6][8] Following a 2-hour intravenous infusion of 96 mg/m²/day, peak plasma concentrations averaged 8 µM.[6] The mean elimination half-life is approximately 1 to 3 hours.[6] Cumulative urinary recovery of the unchanged drug is low (1-3%), suggesting that metabolism is the primary route of elimination.[6][8] Studies have indicated that CYP1A2 is the major enzyme responsible for this compound's metabolism.[14]
Mechanism of Toxicity
The primary mechanism of this compound's toxicity is directly linked to its pharmacological activity as a potent inhibitor of ribonucleotide reductase.[4][5] This inhibition leads to the depletion of the deoxyribonucleotide pool, which is essential for DNA replication and repair. Consequently, rapidly dividing cells, such as those in the bone marrow, are highly susceptible, leading to the observed myelosuppression.[3]
Another key aspect of this compound's toxicity is its ability to chelate iron, which is a cofactor for the R2 subunit of ribonucleotide reductase.[4] The this compound-iron complex is redox-active and can catalyze the formation of reactive oxygen species, potentially contributing to cellular damage.[15] This redox activity is also thought to be responsible for the oxidation of hemoglobin to methemoglobin, leading to methemoglobinemia and subsequent hypoxia.[4][13][16]
Data Presentation
Table 1: Summary of Preclinical and Clinical Toxicological Findings for this compound
| Toxicological Endpoint | Species/System | Route of Administration | Key Findings | Citation |
| Acute Toxicity | GHS Classification | Oral | Toxic if swallowed (Category 3) | [2] |
| Dog | Intravenous | Emesis with short (15-min) infusion | [3] | |
| Repeat-Dose Toxicity | Human (Phase I) | Intravenous | Dose-Limiting Toxicity: Grade 4 Leukopenia | [3][6] |
| Other Hematological: Anemia, Thrombocytopenia | [3] | |||
| Non-Hematological: Asthenia, fever, nausea, vomiting, mucositis, hyperbilirubinemia | [6][8] | |||
| Safety Pharmacology | Human (Clinical) | Intravenous | Acute, reversible hypoxia (secondary to methemoglobinemia) | [13] |
| Non-specific ST-T wave changes, mild QTc prolongation | [13] | |||
| Toxicokinetics | Human (Phase I) | Intravenous | T½: ~1-3 hours | [6] |
| Cmax (96 mg/m²/day): ~8 µM | [6] | |||
| Elimination: Primarily metabolism (CYP1A2 mediated) | [6][8][14] |
Experimental Protocols
Detailed experimental protocols for the early preclinical toxicology studies of this compound are not available in the public domain. The following are generalized protocols typical for the types of studies that would have been conducted.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Test System: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
-
Administration: A single oral dose of this compound administered by gavage. The initial dose is selected based on preliminary information, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A full necropsy is performed on all animals at the end of the observation period.
-
Endpoint: Determination of the LD50 value and observation of toxic effects.
Repeat-Dose Intravenous Toxicity Study (e.g., 28-Day Study in Dogs)
-
Test System: Beagle dogs (male and female).
-
Administration: Daily intravenous infusion of this compound for 28 consecutive days. Multiple dose groups, including a control group, are used.
-
Observations: Daily clinical observations, weekly measurement of body weight, food consumption, ophthalmology, and electrocardiography. Hematology, clinical chemistry, and urinalysis are performed at baseline and at the end of the study.
-
Pathology: At the end of the treatment period, all animals undergo a full necropsy with organ weight analysis and histopathological examination of a comprehensive list of tissues.
-
Endpoint: To determine the no-observed-adverse-effect-level (NOAEL) and identify target organs of toxicity.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without an exogenous metabolic activation system (S9 mix).
-
Procedure: The tester strains are exposed to various concentrations of this compound using the plate incorporation or pre-incubation method.
-
Endpoint: The number of revertant colonies is counted and compared to the solvent control to determine the mutagenic potential of this compound.
Visualizations
Figure 1: Generalized workflow for preclinical toxicology assessment of a new chemical entity.
Figure 2: Signaling pathway illustrating the proposed mechanisms of this compound-induced toxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. Developmental and Reproductive Toxicology Study-TriApex [tri-apex.com]
- 11. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 12. premier-research.com [premier-research.com]
- 13. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of the metabolic enzymes and drug interaction potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population Pharmacokinetics of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (this compound®) in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Triapine's Impact on Deoxyribonucleotide Triphosphate Pools: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent and well-characterized inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs). By effectively starving cancer cells of the necessary building blocks for DNA replication and repair, this compound demonstrates significant anti-neoplastic activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on dNTP pools, detailed experimental protocols for measuring these effects, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
This compound's primary mechanism of action is the inhibition of the RNR enzyme.[1][2] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs), which are subsequently phosphorylated to dNTPs. This process is fundamental for DNA synthesis and repair.[1][2]
The RNR holoenzyme consists of two subunits: the large subunit R1 (RRM1) and the small subunit R2 (RRM2). The R2 subunit contains a di-iron center that generates a stable tyrosyl free radical, which is essential for the catalytic activity of the enzyme.[3]
This compound functions as a potent iron chelator.[3] It binds to the iron within the R2 subunit of RNR, disrupting the di-iron center and quenching the tyrosyl free radical.[3] This inactivation of RNR leads to a significant reduction in the cellular pools of dNTPs, thereby impeding DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4]
Quantitative Effects on dNTP Pools
Treatment of cancer cells with this compound leads to a rapid and significant depletion of dNTP pools. The effect is most pronounced on the purine deoxyribonucleotides, dATP and dGTP.
| Cell Line | Drug Concentration | Treatment Duration | dATP Level (% of Control) | dGTP Level (% of Control) | dCTP Level (% of Control) | dTTP Level (% of Control) | Reference |
| MCF-7 (Breast Cancer) | 1 µM | 1 hour | <10% | <10% | Not specified | Not specified | |
| Circulating Leukemia Cells (in vivo) | 0.6 - 1 µM (plasma conc.) | Not specified | Decline | Decline | Not specified | Not specified | |
| Colon Cancer Cells | Not specified | Not specified | Significant Decrease | Not specified | Not specified | Not specified |
Note: The available literature provides more qualitative and relative quantitative data than absolute values in pmol/10^6 cells. The table reflects the reported percentage decrease or a general decline in the dNTP pools.
Experimental Protocols for dNTP Pool Measurement
The accurate quantification of dNTP pools is critical for evaluating the efficacy of RNR inhibitors like this compound. Several methods are employed, each with its own advantages and considerations.
General Experimental Workflow
Detailed Methodologies
a) Cell Culture and this compound Treatment:
-
Culture the desired cancer cell line in the appropriate medium and conditions until they reach logarithmic growth phase.
-
Seed the cells in culture plates at a density that will allow for sufficient cell numbers for dNTP extraction at the end of the experiment.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for different time points (e.g., 1, 4, 8, 24 hours). Include a vehicle-treated control group.
b) dNTP Extraction:
This step is critical and should be performed quickly and on ice to prevent dNTP degradation.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add ice-cold 60% methanol and incubate at -20°C for at least 30 minutes. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold 60% methanol.
-
Scrape the adherent cells and collect the cell lysate. For suspension cells, proceed to the next step after resuspension.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the dNTPs to a new pre-chilled tube.
-
Evaporate the methanol from the supernatant using a vacuum centrifuge.
-
Resuspend the dried pellet in a known volume of sterile water or a suitable buffer for analysis.
c) dNTP Quantification:
i. High-Performance Liquid Chromatography (HPLC):
This method separates the different nucleotides based on their physicochemical properties.
-
System: An HPLC system equipped with a UV detector or coupled to a mass spectrometer (LC-MS/MS) for higher sensitivity and specificity.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV absorbance is monitored at 254 nm. For LC-MS/MS, specific parent and fragment ion transitions are monitored for each dNTP.
-
Quantification: The concentration of each dNTP is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of dATP, dGTP, dCTP, and dTTP.
ii. Enzymatic Assay (DNA Polymerase-based):
This method relies on the incorporation of a radiolabeled dNTP into a synthetic DNA template.
-
Principle: A DNA polymerase extends a primer annealed to a template strand. The reaction is designed so that the incorporation of the dNTP to be measured is the limiting step for the incorporation of a radiolabeled dNTP.
-
Reaction Mixture: For each dNTP to be quantified, a specific reaction mix is prepared containing:
-
A unique primer-template oligonucleotide.
-
The cell extract containing the unknown amount of the target dNTP.
-
A DNA polymerase (e.g., Klenow fragment or Taq polymerase).
-
A radiolabeled dNTP (e.g., [³H]dATP or [³²P]dATP).
-
The other three non-radiolabeled dNTPs.
-
-
Procedure:
-
Incubate the reaction mixture to allow for DNA synthesis.
-
Spot the reaction mixture onto a filter membrane (e.g., DE81).
-
Wash the filter to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Quantification: The amount of incorporated radioactivity is proportional to the concentration of the target dNTP in the cell extract. A standard curve is generated using known concentrations of the target dNTP to determine the concentration in the sample.
Conclusion
This compound's targeted inhibition of ribonucleotide reductase results in a significant and rapid depletion of deoxyribonucleotide triphosphate pools, particularly dATP and dGTP. This disruption of the essential building blocks for DNA synthesis and repair underlies its potent anti-cancer activity. The methodologies outlined in this guide provide a framework for researchers to accurately quantify these effects, enabling further investigation into the therapeutic potential of this compound and the development of novel RNR inhibitors. The provided visual diagrams offer a clear conceptual understanding of the signaling pathway and experimental procedures involved in this critical area of cancer research.
References
- 1. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Triapine Derivatives: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) has emerged as a significant thiosemicarbazone derivative with potent anticancer properties, primarily attributed to its inhibition of ribonucleotide reductase (RNR), a crucial enzyme in DNA synthesis and repair.[1][2] This technical guide delves into the core of this compound's structural-activity relationship (SAR), providing a comprehensive overview of its mechanism of action, the impact of structural modifications on its efficacy, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition and Beyond
This compound's primary mode of action is the inhibition of RNR, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair.[3] By chelating iron within the R2 subunit of RNR, this compound quenches the tyrosyl free radical necessary for the enzyme's catalytic activity.[4] This leads to a depletion of the deoxyribonucleotide pool, causing replication stress, cell cycle arrest, and ultimately, apoptosis.[5]
Beyond RNR inhibition, this compound's anticancer activity is also linked to the generation of reactive oxygen species (ROS) through redox cycling of its metal complexes, particularly with iron and copper.[6][7] Furthermore, recent studies have unveiled a critical role for this compound in disrupting DNA repair pathways, specifically homologous recombination repair (HRR), by affecting key proteins such as CtIP, BRCA1, and Rad51.[3] This dual mechanism of action—inhibiting DNA synthesis and impairing DNA repair—makes this compound and its derivatives potent anticancer agents and chemosensitizers.
Quantitative Analysis of Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound and its key derivatives across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the impact of structural modifications on antiproliferative activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Promyelocytic Leukemia | 0.250 ± 0.055 | [8] |
| KB | Oral Epidermoid Carcinoma | Varies with antioxidants | [1] | |
| Dp44mT | HL-60 | Promyelocytic Leukemia | 0.002 - 0.009 | [8] |
| MCF-7 | Breast Cancer | 0.002 - 0.009 | [8] | |
| HCT116 | Colorectal Cancer | 0.002 - 0.009 | [8] | |
| U87 | Glioma | <0.1 | [9] | |
| U251 | Glioma | <0.1 | [9] | |
| MDA-MB-231 | Breast Cancer | ~0.1 | [10] | |
| Dp4mT | HL-60 | Promyelocytic Leukemia | 0.250 ± 0.055 | [8] |
| Other Cancer Cells | Various | 1.7 - 4.1 | [8] | |
| Coumarin-Triapine Hybrids (HL1-HL3, H2L4) and their Copper Complexes | MDA-MB-231 | Triple-Negative Breast Cancer | Varies | [11][12] |
| COLO-205 | Colorectal Adenocarcinoma | Varies | [11][12] | |
| COLO-320 | Multidrug-Resistant Colorectal Adenocarcinoma | Varies | [11][12] | |
| 4-(4-Cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazides | A549 | Lung Adenocarcinoma | 11.67 - 16.67 (µg/mL) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)
-
Procedure: The synthesis of this compound is achieved through the condensation of 3-aminopicolinaldehyde with thiosemicarbazide.
-
Dissolve 3-aminopicolinaldehyde in a suitable solvent, such as ethanol.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The product, this compound, precipitates out of the solution and can be collected by filtration.
-
The crude product is then washed with a cold solvent and can be further purified by recrystallization.
-
Synthesis of 4-(4-Cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazides
-
Procedure: These derivatives are synthesized by reacting 4-(4-cyanophenyl)thiosemicarbazide with the appropriate 5-arylfurfural.[1]
-
Dissolve 4-(4-cyanophenyl)thiosemicarbazide in a suitable solvent.
-
Add the desired 5-arylfurfural to the solution.
-
The reaction mixture is typically refluxed for a specified period.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude product is washed and can be purified by recrystallization.
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is metabolized by viable cells into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][7]
-
Clonogenic Survival Assay
-
Principle: This assay assesses the ability of a single cell to grow into a colony, thereby measuring the long-term reproductive viability of cells after treatment.
-
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Plate a known number of cells into petri dishes or multi-well plates.
-
Treat the cells with the this compound derivative at various concentrations.
-
Incubate the plates for 1-3 weeks in a CO2 incubator at 37°C to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[13][14]
-
After the incubation period, fix the colonies with a solution such as methanol or a methanol/acetic acid mixture.[13]
-
Stain the fixed colonies with a staining solution, commonly 0.5% crystal violet.[4][13]
-
Count the number of colonies in each dish.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Ribonucleotide Reductase (RNR) Inhibition Assay
-
Principle: This assay measures the activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide (e.g., [3H]CDP) to its corresponding deoxyribonucleotide.
-
Protocol:
-
Prepare a reaction mixture containing purified RNR enzyme, a buffer system, dithiothreitol (DTT) as a reducing agent, and allosteric effectors (e.g., ATP).
-
Add the this compound derivative at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled substrate, such as [3H]cytidine diphosphate ([3H]CDP).[15]
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction, typically by adding a strong acid.
-
Separate the deoxyribonucleotide product from the ribonucleotide substrate using techniques like thin-layer chromatography or HPLC.
-
Quantify the amount of radiolabeled deoxyribonucleotide product using a scintillation counter.
-
Determine the inhibitory effect of the this compound derivative on RNR activity.
-
Immunofluorescence for DNA Damage Markers (γH2AX, BRCA1, Rad51)
-
Principle: This technique uses fluorescently labeled antibodies to visualize the localization and formation of protein foci at sites of DNA damage. γH2AX is a marker for DNA double-strand breaks, while BRCA1 and Rad51 are key proteins in the homologous recombination repair pathway.
-
Protocol:
-
Grow cells on coverslips and treat them with the this compound derivative, alone or in combination with a DNA damaging agent.
-
Fix the cells with a fixative solution like paraformaldehyde.
-
Permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody entry.
-
Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or goat serum).
-
Incubate the cells with primary antibodies specific for the target proteins (e.g., anti-γH2AX, anti-BRCA1, anti-Rad51).[5][16][17]
-
Wash the cells to remove unbound primary antibodies.
-
Incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the protein foci using a fluorescence microscope.
-
Western Blot for Phosphorylated Proteins (e.g., Phospho-Chk1)
-
Principle: Western blotting is used to detect specific proteins in a sample. To analyze phosphorylation events, antibodies that specifically recognize the phosphorylated form of a protein are used.
-
Protocol:
-
Lyse the treated and untreated cells in a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., BSA in TBST) to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Chk1).[19][20]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Detect the light signal using a CCD camera or X-ray film to visualize the protein bands.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the structural-activity relationship of this compound derivatives.
Conclusion
The structural-activity relationship of this compound derivatives is a dynamic field of research with significant implications for the development of novel anticancer therapeutics. The core thiosemicarbazone scaffold allows for a wide range of structural modifications, each influencing the compound's potency, selectivity, and mechanism of action. By understanding the intricate interplay between chemical structure and biological activity, researchers can design more effective this compound analogs with improved pharmacological profiles. The methodologies and data presented in this guide serve as a foundational resource for the continued exploration and development of this promising class of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining the Anti-Tumor Activity of Dp44mT-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Coumarin-Based this compound Derivatives and Their Copper(II) Complexes: Synthesis, Cytotoxicity and mR2 RNR Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay [bio-protocol.org]
- 14. Clonogenic Assay [en.bio-protocol.org]
- 15. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 16. researchgate.net [researchgate.net]
- 17. Utility of DNA repair protein foci for the detection of putative BRCA1-pathway defects in breast cancer biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-Chk1/2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Triapine: A Comprehensive Technical Guide to its Antiviral and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent small molecule inhibitor of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair. While extensively investigated as an anti-cancer agent, a growing body of evidence suggests its potential as a broad-spectrum antiviral and antifungal agent. This technical guide provides an in-depth analysis of this compound's core mechanism of action, summarizes the available (though limited) quantitative data on its antimicrobial efficacy, outlines detailed experimental protocols for its evaluation, and visualizes key pathways and workflows to support further research and development in this area.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
This compound's primary molecular target is ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA. By inhibiting RNR, this compound effectively halts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, including pathogenic microbes.
The mechanism of RNR inhibition by this compound is multifaceted and involves two key processes:
-
Iron Chelation: this compound is a strong iron chelator. The R2 subunit of class Ia RNR contains a di-iron center that is crucial for the generation of a stable tyrosyl radical, which is essential for the enzyme's catalytic activity. This compound binds to this iron, disrupting the radical and inactivating the enzyme.
-
Generation of Reactive Oxygen Species (ROS): The this compound-iron complex is redox-active. It can participate in Fenton-like reactions, leading to the production of damaging reactive oxygen species (ROS) such as hydroxyl radicals. This oxidative stress can further contribute to cellular damage and death.
Triapine's Neuroprotective Potential: A Technical Guide for Preclinical Research
For: Researchers, Scientists, and Drug Development Professionals On: The Neuroprotective Properties of Triapine in Preclinical Models
This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective properties of this compound (also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP, or PAN-811). This compound is a potent inhibitor of ribonucleotide reductase (RNR) and a strong iron chelator, mechanisms that are primarily associated with its development as an anti-cancer agent.[1][2][3] However, emerging preclinical data reveal a significant therapeutic potential in mitigating neuronal damage across various models of neurological injury. This document summarizes the quantitative data from key studies, details the experimental protocols used, and visualizes the underlying mechanisms and workflows.
Core Mechanisms of Neuroprotection
This compound's neuroprotective effects are attributed to a multi-faceted mechanism of action that extends beyond its role as an RNR inhibitor. The primary pathways implicated are:
-
Iron Chelation and Reduction of Oxidative Stress: this compound is a powerful iron chelator.[3] By sequestering excess free iron, it inhibits the Fenton reaction, a major source of hydroxyl radical production and subsequent oxidative stress in neurons. This action is central to its ability to neutralize intracellular free radicals, which are key effectors in neurodegenerative processes.[1]
-
Modulation of Stress-Activated Kinase Pathways: In models of glutamate excitotoxicity, this compound provides neuroprotection by suppressing the activation (phosphorylation) of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[4] These signaling pathways are critically involved in stress-induced apoptosis.
-
Upregulation of Anti-Apoptotic Proteins: The neuroprotective activity of this compound is also linked to its ability to upregulate the expression of Bcl-2, a key anti-apoptotic protein.[4] This effect may be a downstream consequence of suppressing the JNK and p38 MAPK pathways.[4]
-
Neutralization of Intracellular Calcium: this compound has been shown to counteract the effects of excessive intracellular free calcium, a major trigger of excitatory neurotoxicity.[1]
The following diagram illustrates the proposed signaling pathways involved in this compound's neuroprotective action.
Quantitative Data from Preclinical Models
The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The data highlights its potency against different neurotoxic insults.
Table 1: In Vitro Neuroprotective Efficacy of this compound (PAN-811)
| Model System | Neurotoxic Insult | Key Outcome Metric | This compound (PAN-811) Concentration | Result | Reference |
| Primary Cortical Neurons | Ischemia | Neuronal Viability | EC₅₀ ≈ 0.35 µM | 50% effective concentration for blocking neurotoxicity. | [1] |
| Primary Cortical Neurons | Hypoxia | Neuronal Viability | EC₅₀ ≈ 0.75 µM | 50% effective concentration for blocking neurotoxicity. | [1] |
| Primary Cortical Neurons | Ischemia | Neuronal Viability | 0.5 µM | Complete blockade of neurotoxicity. | [1] |
| Primary Cortical Neurons | Hypoxia | Neuronal Viability | 1.2 µM | Complete blockade of neurotoxicity. | [1] |
| Primary Cortical Neurons | Glutamate | JNK & p38 MAPK Activation | 10 µM (pretreatment) | Significant suppression of glutamate-mediated phosphorylation. | [4] |
| Primary Cortical Neurons | Oxidative Stress (H₂O₂) | Cell Viability (MTS assay) | Pretreatment | 38% increase in cell viability compared to H₂O₂ stressed group. | [5] |
Table 2: In Vivo Neuroprotective Efficacy of this compound (PAN-811)
| Animal Model | Condition | Administration Route & Dose | Key Outcome Metric | Result | Reference |
| Rat | Transient Focal Ischemia (MCAO) | Intracerebroventricular (i.c.v.), 50 µ g/rat | Infarct Volume | 59% reduction in infarct volume. | [1] |
| Rat | Transient Focal Ischemia (MCAO) | Intravenous (i.v.), 1 mg/kg | Infarct Volume | 35% reduction in infarct volume. | [1] |
| Rat | Chemotherapy-Induced Cognitive Impairment (MTX/5-FU) | Intraperitoneal (i.p.) | Cognitive Function | Significantly reduced all cognitive impairments. | [6] |
| Rat | Chemotherapy-Induced Cognitive Impairment (MTX/5-FU) | Intraperitoneal (i.p.) | Hippocampal Neurogenesis (DCX+ cells) | Completely blocked the chemotherapy-induced reduction in neurogenesis. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a standard method for inducing focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from surrounding nerves and fascia.
-
Ligate the distal end of the ECA and its branches. Place a temporary ligature or microvascular clip on the CCA and ICA.
-
Make a small incision (arteriotomy) in the ECA stump.
-
-
Occlusion:
-
Introduce a 4-0 nylon monofilament suture with a blunted, poly-L-lysine-coated tip through the ECA into the ICA.
-
Advance the filament approximately 17-20 mm from the CCA bifurcation until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA).
-
Secure the filament in place and remove the temporary clip on the ICA to allow reperfusion to the external territories. Keep the CCA clamped.
-
-
Reperfusion: After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow reperfusion of the MCA territory.
-
Post-Operative Care: Suture the incision and provide post-operative analgesia. Monitor the animal for recovery.
-
Outcome Assessment (e.g., at 24-72 hours):
-
Infarct Volume: Euthanize the animal, remove the brain, and slice it into 2-mm coronal sections. Incubate slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 15-20 minutes at 37°C. Healthy tissue stains red, while the infarcted area remains unstained (white). Digitize the slices and calculate the infarct volume as a percentage of the total hemispheric volume.
-
In Vitro Model: Glutamate Excitotoxicity in Primary Neuronal Cultures
This model assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate stimulation.
-
Culture Preparation:
-
Dissect cortices or hippocampi from E18 rat embryos and dissociate the tissue using trypsin and trituration.
-
Plate the neurons onto poly-L-lysine-coated culture dishes or coverslips in Neurobasal medium supplemented with B27 and L-glutamine.
-
Maintain cultures at 37°C in a 5% CO₂ incubator for 10-14 days to allow for maturation.
-
-
Treatment:
-
Pretreatment: Add this compound (e.g., 10 µM) to the culture medium for a specified duration (e.g., 1-24 hours) before inducing toxicity.[4]
-
Induction of Excitotoxicity: Replace the culture medium with a balanced salt solution. Add glutamate (e.g., 30-250 µM) and incubate for a short period (e.g., 10-20 minutes).
-
Washout: Remove the glutamate-containing medium and replace it with the original conditioned medium (with or without this compound).
-
-
Assessment of Neuroprotection (24 hours post-insult):
-
Viability Assays: Use assays such as MTT, MTS, or LDH release to quantify cell death.
-
Immunocytochemistry: Fix cells and stain with neuronal markers (e.g., NeuN, MAP2) and apoptosis markers (e.g., TUNEL, cleaved caspase-3) to visualize and count surviving neurons.
-
Immunohistochemistry for Doublecortin (DCX) in Rat Brain Sections
This protocol is used to label and quantify newly generated, migrating neuroblasts, serving as a marker for adult neurogenesis.
-
Tissue Preparation:
-
Deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut 40 µm coronal sections of the hippocampus using a cryostat or vibratome.
-
-
Staining Procedure (Free-Floating):
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., by heating in sodium citrate buffer).
-
Permeabilize sections and block non-specific binding using a solution of PBS with 0.3% Triton X-100 and 5% normal goat serum for 1-2 hours.
-
Incubate sections with a primary antibody against DCX (e.g., goat anti-DCX, 1:400) in blocking buffer overnight at 4°C.
-
Wash sections in PBS and incubate with a biotinylated secondary antibody (e.g., horse anti-goat IgG, 1:200) for 2 hours at room temperature.
-
Amplify the signal using an Avidin-Biotin Complex (ABC) reagent for 1 hour.
-
Visualize the staining using 3,3'-Diaminobenzidine (DAB) as a chromogen.
-
-
Analysis:
-
Mount the stained sections onto gelatin-coated slides, dehydrate, and coverslip.
-
Using a microscope, count the number of DCX-positive cells in the subgranular zone (SGZ) of the dentate gyrus.
-
Western Blot for Phosphorylated JNK and p38 MAPK
This method quantifies the activation state of key stress kinases.
-
Sample Preparation:
-
Lyse cultured neurons or brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., rabbit anti-phospho-JNK or anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-JNK) and/or a loading control (e.g., β-actin).
-
Quantify band intensity using densitometry software.
-
Representative Experimental Workflow
The diagram below outlines a typical workflow for a preclinical study investigating the neuroprotective effects of this compound in an animal model of stroke.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound possesses significant neuroprotective properties, effective in models of both acute ischemic injury and chronic neurotoxicity associated with chemotherapy. Its multifaceted mechanism, targeting key pathological events like oxidative stress, excitotoxicity, and apoptosis, makes it a compelling candidate for further investigation. While primarily developed for oncology, its ability to cross the blood-brain barrier enhances its potential for treating CNS disorders.[7]
Future preclinical research should aim to:
-
Evaluate the efficacy of this compound in chronic neurodegenerative models, such as those for Alzheimer's and Parkinson's disease.
-
Determine the optimal therapeutic window for administration in various acute injury models.
-
Further elucidate the downstream targets of the JNK/p38 MAPK pathway that are modulated by this compound.
-
Investigate potential synergistic effects when combined with other neuroprotective agents.
This guide provides a foundational resource for researchers aiming to explore and validate the therapeutic potential of this compound in the context of neurodegenerative diseases and acute neurological injury.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Triapine Administration in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, synthetic inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1] By targeting RNR, this compound disrupts the production of deoxyribonucleotides, the essential building blocks of DNA, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][2] Its mechanism of action involves the chelation of iron, which is essential for the function of the RRM2 subunit of RNR.[2] this compound has demonstrated broad-spectrum antitumor activity in various preclinical animal models and is under investigation in clinical trials for a range of malignancies.[1][3]
These application notes provide a comprehensive overview of this compound's use in animal cancer models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Data Presentation: Efficacy of this compound in Murine Cancer Models
The following tables summarize the antitumor efficacy of this compound across different cancer types and administration regimens in animal models.
Table 1: Efficacy of Single-Agent this compound in Murine Cancer Models
| Cancer Type | Animal Model | Cell Line | This compound Dosage and Schedule | Key Findings | Reference(s) |
| Leukemia | Mice | L1210 | 5, 10, 15, 20, 30 mg/kg, i.p., twice daily for six days | Significant increases in lifespan, curative in some mice.[4] | [4] |
| Lung Carcinoma | Mice | M109 (murine) | 8-10 mg/kg, i.p., twice daily for 5-6 days | Pronounced inhibition of tumor growth.[3][5] | [3][5] |
| Ovarian Carcinoma | Mice | A2780 (human) | 8-10 mg/kg, i.p., twice daily for 5-6 days | Pronounced inhibition of tumor growth.[3][5] | [3][5] |
| Pancreatic Cancer | Xenograft mouse model | (Not specified) | (Not specified) | Increased radiosensitivity.[6] | [6] |
| Glioblastoma | Xenograft mouse model | U251 (human) | 60 mg/kg, i.p., single dose | Tumor growth delay of 2.1 ± 1.50 days.[7] | [7] |
| Pancreatic Cancer | Xenograft mouse model | PSN1 (human) | 60 mg/kg, i.p., single dose | Tumor growth delay of 0.9 ± 0.90 days.[7] | [7] |
Table 2: Efficacy of this compound in Combination Therapy in Murine Cancer Models
| Cancer Type | Animal Model | Combination Agent(s) | This compound Dosage and Schedule | Key Findings | Reference(s) |
| Leukemia | Mice (L1210) | Doxorubicin | (Not specified) | Prolonged survival times compared to either agent alone.[5] | [5] |
| Leukemia | Mice (L1210) | Etoposide, Cisplatin, Doxorubicin | (Not specified) | Synergistic inhibition, producing long-term survivors.[3] | [3] |
| Glioblastoma | Xenograft mouse model (U251) | Radiation (4 Gy) | 60 mg/kg, i.p., immediately after radiation | Greater than additive tumor growth delay (15.3 ± 1.17 days).[7] | [7] |
| Pancreatic Cancer | Xenograft mouse model (PSN1) | Radiation (4 Gy) | 60 mg/kg, i.p., immediately after radiation | Greater than additive tumor growth delay (17.4 ± 1.40 days).[7] | [7] |
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound for In Vivo Studies
This protocol provides a general guideline for the preparation and administration of this compound. Specific concentrations and vehicles may vary based on the experimental design.
Materials:
-
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)
-
Vehicle (e.g., normal saline, 5% dextrose in water)
-
Sterile glass bottles or non-polyvinyl chloride (non-PVC) bags for dilution[5]
-
Non-PVC tubing for intravenous administration[5]
-
Appropriate syringes and needles for intraperitoneal or intravenous injection
Procedure:
-
Reconstitution and Dilution:
-
This compound is supplied by various manufacturers, often as a powder or in vials for injection.[5]
-
Reconstitute and dilute this compound in the chosen vehicle to the desired final concentration (e.g., 0.01–2 mg/ml).[8]
-
Crucially, perform dilutions in glass bottles or non-PVC containers to prevent the extraction of plasticizers. [8]
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared this compound solution to the animal via intraperitoneal injection using an appropriate needle and syringe size for the animal model.
-
Intravenous (i.v.) Infusion: For intravenous administration, use non-PVC tubing.[5] The infusion duration can vary, with 2-hour infusions being common in clinical studies.[8]
-
Note on Stability: Studies have indicated that this compound is stable for up to 96 hours when diluted to a final concentration of 0.01–2 mg/ml.[8]
Protocol 2: Evaluation of Antitumor Activity in a Subcutaneous Xenograft Model
This protocol outlines a typical workflow for assessing the efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Cancer cells for implantation (e.g., A2780 human ovarian, M109 murine lung)
-
Immunocompromised mice (e.g., nude mice for human xenografts)
-
Matrigel (optional, to aid tumor establishment)
-
Calipers for tumor measurement
-
Prepared this compound solution (as per Protocol 1)
-
Control vehicle solution
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 172 mm³).[7]
-
Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound according to the desired schedule (e.g., 8-10 mg/kg, i.p., twice daily for 5-6 days).[5]
-
Administer the vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume in all groups.
-
Primary endpoints may include tumor growth inhibition, tumor growth delay, or an increase in lifespan.
-
Tumor growth delay is calculated as the difference in the time it takes for tumors in the treated versus control groups to reach a specific volume.[7]
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
- 5. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dose escalation and pharmacodynamic study of this compound and radiation in patients with locally advanced pancreas cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Preparing Triapine Stock Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is an investigational anticancer agent that functions as a potent inhibitor of ribonucleotide reductase (RNR).[1][2][3] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][4] By targeting RNR, this compound disrupts DNA replication, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] It has demonstrated broad-spectrum antitumor activity in preclinical models and is currently under investigation in clinical trials for various malignancies.[3][5]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo laboratory research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | [(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | [6] |
| Synonyms | 3-AP, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | [4] |
| Molecular Formula | C₇H₉N₅S | [6] |
| Molecular Weight | 195.24 g/mol | [6][7] |
| Appearance | Solid | [8] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥ 83.3 mg/mL). | [7][8][9] |
| Purity | >99% | [7] |
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of the M2 subunit of ribonucleotide reductase.[4][10] This inhibition is achieved through the chelation of iron, which is essential for the generation of a tyrosyl free radical required for the enzyme's catalytic activity.[1][11] The depletion of the deoxyribonucleotide triphosphate (dNTP) pool hinders DNA synthesis and repair, ultimately leading to cell death.[4] The activity of this compound is linked to several signaling pathways that are frequently dysregulated in cancer, including KRAS, p53, and mTOR.[4]
Caption: Mechanism of action of this compound.
Protocols for Preparing Stock Solutions
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional for in vivo formulation: PEG300, Tween 80, Corn oil, sterile water (ddH₂O)
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration this compound stock solution in DMSO, which can be further diluted to desired working concentrations for cell culture experiments.
Workflow for In Vitro Stock Solution Preparation
Caption: Workflow for preparing this compound in vitro stock solution.
Step-by-Step Procedure:
-
Calculate the required amount: Determine the desired stock concentration and final volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 195.24 g/mol x 1000 mg/g = 1.9524 mg
-
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[7]
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or sonication in an ultrasonic bath can aid in dissolution if necessary.[9][12]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots at -20°C or -80°C.
Storage and Stability of Stock Solutions
| Storage Temperature | Duration | Reference |
| -20°C (in solvent) | Up to 1 month | [7] |
| -80°C (in solvent) | Up to 1 year | [7] |
| -20°C (powder) | Up to 3 years | [7] |
Protocol 2: Preparation of this compound Formulation for In Vivo Use
This protocol provides an example of how to formulate this compound for in vivo administration, as described in some literature.[13] The final formulation and route of administration may need to be optimized for specific animal models and experimental designs.
Step-by-Step Procedure:
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Formulation: For a 1 mL final volume, the following is a suggested formulation method[7]:
-
Take a calculated volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add sterile double-distilled water (ddH₂O) to reach the final volume and mix thoroughly.
-
Note: The specific volumes of each component will depend on the desired final concentration of this compound and the tolerated concentration of solvents for the animal model.
-
-
Alternative Formulation (with Corn Oil): Another suggested method involves mixing the DMSO stock solution with corn oil.[13]
-
Use Immediately: It is recommended to use freshly prepared in vivo formulations for optimal results.[7]
Application Data
This compound has been shown to be a potent inhibitor of RNR and exhibits significant anti-proliferative activity across a range of cancer cell lines.
| Cell Line | IC₅₀ (µM) | Reference |
| L1210 (Leukemia) | 1.3 | [13] |
| L1210/HUr (Hydroxyurea-resistant Leukemia) | 1.6 | [13] |
| K562 (Leukemia) | 0.476 ± 0.039 | [10] |
| K/VP.5 (Topoisomerase II-deficient) | 0.661 ± 0.069 | [10] |
| Average over 28 cell types | 1.41 ± 0.37 | [10] |
Safety Precautions
This compound is a potent investigational drug and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information. This product is for research use only and not for human or veterinary use.[8]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound | CAS:236392-56-6 | Ribonucleotide reductase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
Application Notes and Protocols for Intravenous Administration of Triapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, NSC# 663249) is an investigational anticancer agent that functions as a potent inhibitor of ribonucleotide reductase (RNR).[1][2] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][3] By targeting the RRM2 subunit of RNR, this compound disrupts DNA replication and repair processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][3] These application notes provide a comprehensive overview of the protocol for the intravenous administration of this compound based on findings from various clinical trials.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the R2 subunit of ribonucleotide reductase through iron chelation.[1][2] This inhibition disrupts the generation of a tyrosyl radical necessary for the enzyme's catalytic activity, thereby halting the production of deoxyribonucleotides.[1] This leads to an imbalance in the deoxyribonucleotide triphosphate (dNTP) pool, which in turn induces DNA damage and apoptosis.[4] Recent studies have also suggested that this compound can induce immunogenic cell death (ICD) and upregulate FAS expression via endoplasmic reticulum (ER) stress and NFκB signaling, making cancer cells more susceptible to T-cell mediated killing.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various clinical trials involving the intravenous administration of this compound.
Table 1: Intravenous Dosing Regimens and Maximum Tolerated Dose (MTD)
| Trial Phase | Dosing Schedule | Dose Range | MTD | Reference |
| Phase I | 2-hour IV infusion daily for 5 days, every 4 weeks | 2-96 mg/m²/day | 96 mg/m²/day | [6][7] |
| Phase I | 2-hour IV infusion daily for 5 days, every 2 weeks | 96 mg/m²/day | 96 mg/m²/day | [6][7] |
| Phase I | 96-hour continuous IV infusion, every 2-3 weeks | 40-120 mg/m²/day | 120 mg/m²/day | [8][9] |
| Phase I (Leukemia) | 96-hour continuous IV infusion on days 1 & 15 | 120-160 mg/m²/day | 160 mg/m²/day | [4] |
| Phase I (Combination) | 2-hour IV infusion on days 1-4 with Doxorubicin | 25-45 mg/m² | Doxorubicin 60 mg/m² + this compound 25 mg/m² | [10] |
| Phase I (Combination) | 24-hour IV infusion with Gemcitabine | 75-160 mg | 90 mg (24-hour infusion) | [9] |
| Phase II (Combination) | 2-hour IV infusion on days 1, 8, 15 with Gemcitabine | 105 mg/m² | - | [11] |
| Phase I (Combination) | 2-hour IV infusion with Cisplatin and Radiotherapy | 25 mg/m² | 96 mg/m² (this compound) + 75 mg/m² (Cisplatin) | [12][13] |
Table 2: Pharmacokinetic Parameters of Intravenous this compound
| Parameter | Value | Dosing | Reference |
| Peak Plasma Concentration (Cmax) | ~8 µM | 96 mg/m²/day (2-hour infusion) | [6][7] |
| Elimination Half-Life (T₁/₂) | 35 min - 3 hours (median ~1 hour) | 96 mg/m²/day (2-hour infusion) | [6][7][8] |
| Pharmacokinetics | Linear | - | [6][7] |
| Urinary Excretion | 1-3% of administered dose | - | [6][7] |
| Primary Elimination Route | Metabolism | - | [6][7] |
| Steady-State Concentration (Css) | 0.6 - 1 µM | 96-hour continuous infusion | [4] |
Experimental Protocols
Patient Eligibility and Screening
Prior to the administration of this compound, patients should undergo a thorough screening process to ensure they meet the eligibility criteria as defined in the specific clinical trial protocol. General inclusion criteria often include:
-
Diagnosis of a specific type of advanced or metastatic cancer.
-
ECOG performance status of 0-2.[14]
-
Adequate organ function, including bone marrow, hepatic, and renal function.[10]
-
Life expectancy of at least 3 months.[11]
Exclusion criteria typically include:
-
Prior treatment with certain chemotherapeutic agents.[10]
-
Active or uncontrolled infections or other serious medical conditions.[6]
-
Known G6PD deficiency.[10]
-
Pregnancy or breastfeeding.[11]
Drug Preparation and Administration
Materials:
-
This compound for injection (supplied by Vion Pharmaceuticals, Inc. or other designated supplier).[10]
-
Glass bottles or non-polyvinyl chloride (non-PVC) infusion bags.[6][10]
-
Non-PVC tubing.[10]
Preparation Protocol:
-
This compound is supplied as a solution (e.g., 5 mg/mL).[10]
-
Calculate the required dose based on the patient's body surface area (m²).
-
Dilute the calculated dose of this compound in a glass bottle or a non-PVC bag containing 500 mL of D5W or normal saline to a final concentration between 0.01 and 2 mg/mL.[6][9][10] The use of non-PVC containers is crucial to avoid the extraction of plasticizers.[6]
-
The diluted solution is stable for up to 96 hours when stored at room temperature or 2-8°C and protected from light.[9]
Administration Protocol:
-
Administer the diluted this compound solution intravenously over the prescribed duration (e.g., 2 hours, 24 hours, or 96 hours) using non-PVC tubing.[6][10]
-
For combination therapies, the timing of this compound administration relative to other agents is critical and should be strictly followed as per the protocol (e.g., gemcitabine administered 4-8 hours after this compound infusion).[11]
Patient Monitoring and Management of Adverse Events
Monitoring:
-
Vital Signs and Oxygen Saturation: Monitor vital signs and oxygen saturation by pulse oximetry before the infusion, every 30 minutes during the infusion, and every 60 minutes for several hours post-infusion, especially during the first cycle.[9][10]
-
Methemoglobinemia: Due to this compound's iron-chelating properties, there is a risk of methemoglobinemia.[10][12] Monitor methemoglobin levels, particularly if the patient develops hypoxia (oxygen saturation ≤ 92%) or other related symptoms.[10]
-
Adverse Events: Continuously monitor for and grade adverse events using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[9][10]
Common Adverse Events and Management:
-
Hematological Toxicities: The most common dose-limiting toxicities are hematological, including leukopenia, neutropenia, and thrombocytopenia.[7][9] Regular complete blood counts are essential. Dose modifications or delays may be required based on the severity of cytopenias.[11]
-
Non-Hematological Toxicities: Other common adverse events include asthenia, fever, nausea, vomiting, mucositis, and hyperbilirubinemia, which are generally mild to moderate and reversible.[7] Supportive care with antiemetics and other appropriate medications should be provided.[9]
-
Acute Infusion Reactions: Acute reactions such as hypoxia, dyspnea, and hypotension have been observed, particularly at higher doses.[10][11] If a patient becomes symptomatic, the infusion should be stopped, and appropriate medical intervention initiated.[11]
Conclusion
The intravenous administration of this compound requires careful adherence to established protocols to ensure patient safety and therapeutic efficacy. This document provides a synthesized overview based on available clinical trial data. Researchers and clinicians should always refer to the specific, approved clinical trial protocol for detailed instructions. Further research and clinical trials will continue to refine the optimal use of this compound in cancer therapy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 4. Phase I and pharmacodynamic study of this compound, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 13. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Combining Triapine with Radiation Therapy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs). By depleting the cellular pool of dNTPs, this compound compromises DNA replication and repair, making it a promising agent for sensitizing cancer cells to DNA-damaging therapies such as radiation. These application notes provide a comprehensive overview of the preclinical in vivo data on the combination of this compound and radiation therapy, along with detailed protocols for key experiments.
Mechanism of Action: Radiosensitization by this compound
This compound enhances the cytotoxic effects of ionizing radiation primarily through the inhibition of DNA repair.[1][2] Ionizing radiation induces various forms of DNA damage, with DNA double-strand breaks (DSBs) being the most lethal. The repair of these breaks is a critical determinant of cell survival. Ribonucleotide reductase is essential for supplying the necessary dNTPs for DNA repair synthesis. By inhibiting RNR, this compound depletes the dNTP pool, thereby impairing the ability of cancer cells to repair radiation-induced DNA damage. This leads to an accumulation of unrepaired DSBs, ultimately resulting in increased cell death and enhanced tumor response to radiation.[1][2] Preclinical studies have shown that in this compound-treated cells, the number of residual γH2AX foci, a marker of unrepaired DSBs, is significantly greater 24 hours after irradiation compared to cells treated with radiation alone.[1][2]
Quantitative Data from In Vivo Studies
The combination of this compound and radiation has been evaluated in various preclinical tumor models, consistently demonstrating a synergistic anti-tumor effect. The data below summarizes the key quantitative findings from a pivotal study by Barker et al. (2006).
| Cell Line | Tumor Type | Animal Model | Treatment Schedule | Endpoint | Dose Enhancement Factor (DEF) | Tumor Growth Delay (Days) |
| U251 | Glioma | Nude Mice (s.c. xenografts) | This compound (60 mg/kg i.p.) 6 hours before 4 Gy IR | Tumor Growth | 2.3 | Control: 0, This compound alone: 0, IR alone: 11.2 ± 1.1, Combination: 25.8 ± 2.1 |
| U251 | Glioma | Nude Mice (s.c. xenografts) | This compound (60 mg/kg i.p.) immediately after 4 Gy IR | Tumor Growth | 4.3 | Control: 0, This compound alone: 0, IR alone: 11.2 ± 1.1, Combination: 48.2 ± 3.5 |
| PSN1 | Pancreatic Carcinoma | Nude Mice (s.c. xenografts) | This compound (60 mg/kg i.p.) 6 hours before 4 Gy IR | Tumor Growth | - | Control: 0, This compound alone: 0.9 ± 0.9, IR alone: 3.8 ± 0.6, Combination: 9.7 ± 1.1 |
| PSN1 | Pancreatic Carcinoma | Nude Mice (s.c. xenografts) | This compound (60 mg/kg i.p.) immediately after 4 Gy IR | Tumor Growth | - | Control: 0, This compound alone: 0.9 ± 0.9, IR alone: 3.8 ± 0.6, Combination: 17.4 ± 1.4 |
Data extracted from Barker et al., Clinical Cancer Research, 2006.[1]
Experimental Protocols
This section provides a detailed methodology for a typical in vivo experiment evaluating the combination of this compound and radiation therapy, based on the study by Barker et al. (2006).[1]
Objective:
To assess the radiosensitizing effect of this compound on human tumor xenografts in nude mice.
Materials:
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cells: U251 human glioma cells or PSN1 human pancreatic carcinoma cells.
-
This compound: Supplied by Vion Pharmaceuticals. Prepared in sterile saline for injection.
-
Irradiation Source: A 137Cs irradiator or similar device capable of delivering a precise dose of radiation.
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
Experimental Workflow:
Procedure:
-
Tumor Cell Implantation:
-
Harvest U251 or PSN1 cells from culture.
-
Resuspend cells in sterile, serum-free medium or saline.
-
Inject 5 x 106 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a mean size of approximately 150-200 mm³.
-
Measure tumors with calipers and calculate volume using the formula: (length x width2) / 2.
-
Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control (saline i.p.)
-
This compound alone (60 mg/kg i.p.)
-
Radiation alone (4 Gy)
-
This compound (60 mg/kg i.p.) administered 6 hours before 4 Gy radiation.
-
This compound (60 mg/kg i.p.) administered immediately after 4 Gy radiation.
-
-
-
Treatment Administration:
-
This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the specified time relative to irradiation.
-
Radiation Therapy: Anesthetize mice and shield them to expose only the tumor-bearing leg to a single dose of 4 Gy radiation.
-
-
Tumor Growth Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Continue monitoring until tumors reach a predetermined endpoint volume (e.g., 1000 mm³) or until a humane endpoint is reached.
-
The time for tumors in each group to reach four times their initial volume is determined.
-
Tumor growth delay is calculated as the difference in the mean time for tumors in the treated groups to reach the endpoint volume compared to the control group.
-
-
Assessment of DNA Damage (Optional):
-
At specific time points after treatment (e.g., 1, 6, and 24 hours), euthanize a subset of mice from each group.
-
Excise tumors and process for immunohistochemical analysis of γH2AX foci as a marker of DNA double-strand breaks.
-
Conclusion
The combination of this compound with radiation therapy demonstrates significant potential as a cancer treatment strategy. The preclinical in vivo data strongly support the role of this compound as a potent radiosensitizer, with a clear mechanism of action rooted in the inhibition of DNA repair. The provided protocols offer a framework for researchers to further investigate this promising combination in various tumor models. Future studies should continue to explore optimal dosing and scheduling to maximize the therapeutic window and translate these preclinical findings into clinical benefit.
References
Application Notes and Protocols: Assessing Triapine's Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is a potent, investigational anticancer agent that functions as a small molecule inhibitor of ribonucleotide reductase (RNR).[1][2] RNR is a critical enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair.[3] By inhibiting RNR, this compound effectively depletes the cellular dNTP pool, leading to impaired DNA synthesis, replication stress, and subsequent cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][4]
The primary mechanism involves the chelation of iron, which is essential for the function of the R2 subunit of the RNR enzyme.[1][5] This action quenches a tyrosyl free radical required for the enzyme's catalytic activity.[2][5] The resulting halt in DNA synthesis triggers DNA damage response pathways, which ultimately enforce cell cycle checkpoints.[6] Preclinical studies have consistently shown that this compound induces cell cycle arrest, predominantly at the G1/S phase transition.[3][7][8]
These application notes provide a detailed overview of the molecular pathways affected by this compound and offer standardized protocols for assessing its impact on cell cycle progression in a laboratory setting.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound's primary effect on the cell cycle is a consequence of RNR inhibition. The depletion of dNTPs leads to the stalling of replication forks during S phase, an event known as replication stress. This stress activates the ATR (Ataxia-Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling cascade.[6][9] Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, which are required to activate cyclin-dependent kinases (CDKs). The inhibition of key CDKs, such as CDK2, prevents the phosphorylation of proteins required for entry into and progression through S phase, resulting in a robust G1/S checkpoint arrest.[10][11]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on cell cycle distribution and key regulatory proteins based on preclinical findings.
Table 1: Representative Effect of this compound on Cell Cycle Phase Distribution
| Cell Line | Treatment Condition | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| U251 (Glioma) | Control | 45-55% | 25-35% | 15-25% | [8] |
| This compound (5 µM, 16h) | 70-80% | <10% | 10-20% | [8] | |
| DU145 (Prostate) | Control | 50-60% | 20-30% | 15-25% | [8] |
| This compound (5 µM, 16h) | 75-85% | <10% | 5-15% | [8] | |
| PC3-DR (Prostate) | Control | 55-65% | 20-30% | 10-20% | [10] |
| This compound | Increased | Decreased | Decreased | [10] |
Note: Values are representative estimates based on published observations of significant G0/G1 accumulation. Actual percentages will vary by cell line, drug concentration, and exposure time.[8]
Table 2: Effect of this compound on Cell Cycle Regulatory Protein Expression
| Protein Target | Expected Effect | Rationale | Reference |
| Cyclin D1 | Downregulation | Reduced signaling for G1 progression. | [10] |
| Cyclin E | Downregulation | Key partner for CDK2 in G1/S transition. | [10] |
| CDK2 | Downregulation | Primary kinase for S phase entry. | [10] |
| CDK4 | Downregulation | Key kinase for early G1 progression. | [10] |
| p21 | Upregulation | CDK inhibitor, often induced by p53 in response to DNA damage stress. | [10] |
| p27 | Upregulation | CDK inhibitor involved in G1 arrest. | [10] |
| p53 | Upregulation | Tumor suppressor activated by cellular stress, can induce p21. | [10] |
| p-Chk1 (Ser345) | Upregulation | Indicates activation of the ATR/Chk1 DNA damage response pathway. | [6] |
| γH2AX | Upregulation | Marker for DNA double-strand breaks and replication stress. | [12] |
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details how to assess cell cycle distribution using propidium iodide (PI) staining, which stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[13][14]
Materials:
-
Cell culture reagents (media, FBS, trypsin)
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (e.g., 40-50% confluency) at the time of treatment.[15]
-
Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 16, 24, or 48 hours).
-
Cell Harvest: Aspirate the media and wash cells once with PBS. Detach adherent cells using trypsin. Collect all cells (including those in the supernatant, which may be apoptotic) into a 15 mL conical tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1-2 mL of ice-cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 4-5 mL of ice-cold 70% ethanol dropwise to the tube to prevent clumping.[16] Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the pellet once with 5 mL of PBS to rehydrate the cells.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.[15] The RNase is crucial to prevent staining of double-stranded RNA.[13] Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Transfer the stained cells to FACS tubes. Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Ensure a low flow rate for optimal resolution between G0/G1 and G2/M peaks.[14]
-
Data Analysis: Gate on single cells to exclude doublets. Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol is used to measure changes in the expression levels of key proteins that regulate cell cycle progression.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-p21, anti-γH2AX, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Imaging: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify band intensity using image analysis software and normalize the expression of target proteins to the loading control.
Protocol 3: Immunofluorescence for DNA Damage (γH2AX Foci)
This method visualizes DNA damage and replication stress by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DNA breaks.[12]
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody (anti-phospho-Histone H2A.X Ser139)
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat with this compound as described previously.
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS. Block with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Staining: Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C. The next day, wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus. An increase in foci indicates the induction of DNA damage and/or replication stress.[12]
Interpretation of Results
-
Flow Cytometry: Treatment with this compound is expected to cause a significant accumulation of cells in the G0/G1 peak of the DNA histogram, with a corresponding decrease in the S and G2/M phase populations. This indicates a block at the G1/S transition.[8]
-
Western Blotting: A successful experiment will show decreased expression of G1/S-promoting proteins like CDK2, CDK4, and their cyclin partners.[10] Concurrently, an increase in CDK inhibitors (p21, p27) and DNA damage markers (p-Chk1, γH2AX) would confirm the proposed mechanism of action.[6][10]
-
Immunofluorescence: A notable increase in the number and intensity of nuclear γH2AX foci in this compound-treated cells compared to controls provides visual confirmation of DNA damage and replication stress, which is the upstream trigger for cell cycle arrest.[12]
Conclusion
This compound is a potent RNR inhibitor that effectively disrupts DNA synthesis, leading to replication stress and a robust G1/S cell cycle arrest. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate and quantify the effects of this compound on cell cycle progression. By combining flow cytometry for population-level analysis with Western blotting and immunofluorescence for mechanistic insights, a detailed understanding of this compound's cellular impact can be achieved. These methods are essential for the continued preclinical and clinical development of this compound and other RNR inhibitors in oncology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. DNA breakage and cell cycle checkpoint abrogation induced by a therapeutic thiopurine and UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. researchtweet.com [researchtweet.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Triapine in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Triapine in plasma samples, primarily focusing on validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The protocols outlined below are intended to guide researchers in establishing robust and reliable assays for pharmacokinetic studies and clinical trial monitoring.
Introduction
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP, NSC 663249) is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1][2][3] This mechanism of action makes this compound a subject of interest in oncology research, particularly as a radiosensitizer in combination with chemoradiation for various cancers.[1][2][4] Accurate and precise quantification of this compound in plasma is essential for understanding its pharmacokinetics, bioavailability, and for monitoring patient exposure during clinical trials.[1][2] While earlier methods relied on High-Performance Liquid Chromatography with UV detection (HPLC-UV), recent advancements have established LC-MS/MS as the preferred method due to its superior sensitivity, selectivity, and shorter run times.[1][4][5]
Mechanism of Action: Ribonucleotide Reductase Inhibition
This compound exerts its anticancer effect by inhibiting ribonucleotide reductase (RNR). RNR is a key enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair. By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This mode of action also enhances the efficacy of radiation therapy and certain chemotherapeutic agents.
Analytical Methods for this compound Quantification
Two primary LC-MS/MS methods with different dynamic ranges are detailed below. The choice of method will depend on the expected concentration range of this compound in the plasma samples.
Method 1: Wide Dynamic Range LC-MS/MS Assay
This method is suitable for studies where a broad range of this compound concentrations is anticipated, covering both low and high levels of exposure.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 3 - 3,000 ng/mL |
| Accuracy | 97.1 - 103.1% |
| Precision (%CV) | < 7.4% |
| Sample Volume | 50 µL |
| Internal Standard | [¹³C₃,¹⁵N]-Triapine |
Experimental Protocol
1. Sample Preparation
-
To 50 µL of human plasma, add an appropriate amount of the internal standard, [¹³C₃,¹⁵N]-Triapine.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Mobile Phase: Isocratic elution with an acetonitrile-water mobile phase containing 10% ammonium acetate.[1][2][4]
-
Flow Rate: 0.3 mL/min, with an increase to 0.6 mL/min during the wash step.[4]
-
Run Time: Approximately 3 minutes.[4]
3. Mass Spectrometry
-
Instrument: ABI 4000 mass spectrometer or equivalent.[1][2][4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1][2][4]
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and the internal standard.
Method 2: High-Sensitivity LC-MS/MS Assay
This method is designed for applications requiring a lower limit of quantification, making it ideal for studies investigating low-dose pharmacokinetics or trough concentrations.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.250 - 50.0 ng/mL |
| Accuracy (% Error) | ≤ ±6% |
| Precision (%CV) | ≤ 8% |
| Sample Preparation | Protein precipitation with acetonitrile |
| Internal Standard | 2-[(3-fluoro-2-pyridinyl)methylene] hydrazinecarbothioamide (NSC 266749) |
Experimental Protocol
1. Sample Preparation
-
Use EDTA-treated plasma samples. Due to this compound's chelating properties, the use of EDTA is recommended to improve reproducibility and sensitivity.[1][5]
-
Perform protein precipitation by adding acetonitrile to the plasma sample.[3][5]
-
Vortex and centrifuge the sample.
-
The resulting supernatant can be directly injected or dried down and reconstituted in the mobile phase.[1]
2. Liquid Chromatography
-
Column: Waters Xbridge Shield RP18 column (3.5 µm; 2.1 × 50 mm).[3]
-
Mobile Phase: 25.0% methanol and 75.0% ammonium bicarbonate buffer (10.0 mM, pH 8.50; v/v).[3]
-
Flow Rate: 0.300 mL/min.[5]
3. Mass Spectrometry
-
Ionization Mode: Positive turbo-ionspray tandem mass spectrometry.[3]
-
Detection: Multiple Reaction Monitoring (MRM) mode for quantification of this compound and the internal standard.[3]
Stability of this compound
Stability studies have shown that this compound is stable in plasma under various conditions:
-
Freeze-Thaw Stability: Stable for at least 3 freeze-thaw cycles from -80°C to room temperature, with recoveries between 99.7% and 103%.[4]
-
Long-Term Stability: In plasma, this compound is stable for at least 3 months when stored at -80°C, with recoveries ranging from 94.1% to 99.8%.[4]
-
Autosampler Stability: Reconstituted plasma extracts are stable in the autosampler for at least 72 hours.[4]
Conclusion
The LC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound in human plasma. The selection of the appropriate method will be guided by the specific requirements of the research or clinical study, particularly the expected concentration range of the analyte. Adherence to the detailed protocols and consideration of this compound's stability are crucial for obtaining accurate and reproducible results. These methods are essential tools for the continued investigation and clinical development of this compound as a promising anticancer agent.
References
- 1. LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound, a ribonucleotide reductase inhibitor, in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
Application Notes and Protocols: Oral Bioavailability and Pharmacokinetics of Triapine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral bioavailability and pharmacokinetic profile of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent inhibitor of ribonucleotide reductase.[1][2][3][4][5] The information is compiled from various clinical studies to assist in the design of future research and development of this investigational anti-cancer agent.[3][6]
Introduction to this compound
This compound is an investigational small molecule drug that targets ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair.[3][4] By inhibiting RNR, this compound disrupts the production of deoxyribonucleotides, the building blocks of DNA, leading to the inhibition of cell proliferation and the induction of cell death, particularly in rapidly dividing cancer cells.[3] It has been evaluated in numerous clinical trials for a range of malignancies, including solid tumors and hematologic cancers.[3][6][7] An oral formulation of this compound has been developed to improve convenience and enable more frequent dosing schedules.[1][8]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been characterized following both intravenous (IV) and oral (PO) administration. The data exhibits linear pharmacokinetic behavior with relatively high interpatient variability.[1][2] Key pharmacokinetic parameters from various studies are summarized in the table below for comparative analysis.
| Parameter | Intravenous Administration | Oral Administration | Reference(s) |
| Dose | 25-105 mg/m² | 50-200 mg (every 12 hours) | [6][8] |
| 96 mg/m²/day | 100 mg (MTD) | [1][2][9][10] | |
| Cmax (Peak Plasma Concentration) | ~8 µM (at 96 mg/m²/day) | 520 µg/L (at 150 mg) | [1][2][11] |
| 1.13 µg/mL | 344 µg/L (at 150 mg) | [11][12] | |
| Tmax (Time to Peak Concentration) | End of 2-hour infusion | ~1.3 - 2 hours | [8][11] |
| AUC (Area Under the Curve) | 251.5 min*µg/mL | 1209 µg/L•h (at 150 mg) | [11][12] |
| 1034 µg/L•h (at 150 mg) | [11] | ||
| t½ (Elimination Half-Life) | 35 min to 3 hours (median ~1 h) | ~1.4 hours | [1][2][11] |
| Oral Bioavailability | N/A | 59% - 88% | [9][10][13][14] |
| Clearance (CL) | 57.5 ± 25 L/h | 104 L/h (CL/F) | [11][15] |
| Volume of Distribution (Vz) | N/A | 214 L (Vz/F) | [11] |
| Metabolism | Primarily hepatic (CYP1A2) | Primarily hepatic (CYP1A2) | [15][16] |
| Excretion | 1-3% of dose recovered in urine | Minimal renal excretion | [1][2] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of ribonucleotide reductase. This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. By chelating iron within the R2 subunit of the enzyme, this compound quenches the tyrosyl-free radical necessary for the enzyme's catalytic activity. This leads to a depletion of the deoxyribonucleotide pool, resulting in the stalling of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Population Pharmacokinetics of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (this compound®) in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A phase I and pharmacokinetic study of oral 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, NSC #663249) in the treatment of advanced stage solid cancers – A California Cancer Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. Dose finding, bioavailability, and PK-PD of oral this compound with concurrent chemoradiation for locally advanced cervical cancer and vaginal cancer (ETCTN 9892) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of the metabolic enzymes and drug interaction potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of the metabolic enzymes and drug interaction potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triapine and Gemcitabine Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR).[1][2] The RNR enzyme is critical for DNA synthesis as it catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the building blocks of DNA.[3] this compound specifically targets the M2 subunit of RNR.[3][4] Gemcitabine (dFdC) is a nucleoside analog of deoxycytidine that, once intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, inhibits DNA synthesis.[5][6][7] The combination of this compound and Gemcitabine is based on a synergistic mechanism; pre-treatment with this compound depletes the intracellular pool of deoxynucleotides, which enhances the incorporation of Gemcitabine's active metabolite into DNA, leading to increased cytotoxicity.[3][8] These application notes provide a summary of clinical trial protocols, quantitative data, and detailed methodologies for the combination therapy.
Mechanism of Action and Synergy
The synergistic anti-tumor effect of the this compound and Gemcitabine combination is schedule-dependent and relies on their sequential administration.
-
This compound Action: this compound inhibits the M2 subunit of RNR, preventing the synthesis of deoxyribonucleotides (dNTPs), particularly deoxycytidine triphosphate (dCTP).[1][4] This leads to a depletion of the intracellular dNTP pool and arrests cells in the S-phase of the cell cycle.[9][10]
-
Gemcitabine Action: Gemcitabine is a pro-drug that is phosphorylated intracellularly to its active form, dFdCTP.[7][11] dFdCTP competes with the natural dCTP for incorporation into the DNA strand.[5][6] Once incorporated, it causes "masked chain termination," where one additional nucleotide is added before DNA polymerase is unable to proceed, ultimately halting DNA synthesis and inducing apoptosis.[7][9]
-
Synergy: By depleting the dCTP pool, prior administration of this compound reduces the competition for Gemcitabine's active metabolite (dFdCTP). This leads to increased incorporation of dFdCTP into DNA, thereby enhancing Gemcitabine's cytotoxic effects.[3][8] Preclinical studies have shown that prolonged pre-exposure to this compound (e.g., 12 hours or more) results in greater antiproliferative effects.[4]
Quantitative Data from Clinical Trials
The following tables summarize quantitative data from various clinical trials investigating the this compound and Gemcitabine combination.
Table 1: Phase I Dose-Escalation Study Protocol and Results A study in patients with advanced solid tumors to determine the Maximum Tolerated Dose (MTD).
| Parameter | Arm A | Arm B |
| Treatment Cycle | 21 days | 28 days |
| Administration Days | Days 1, 8 | Days 1, 15 |
| This compound Starting Dose | 120 mg (24-hr infusion) | 75 mg (24-hr infusion) |
| Gemcitabine Dose | 1000 mg/m² (fixed dose rate) | 1000 mg/m² (fixed dose rate) |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 fatigue/dyspnea | Grade 4 thrombocytopenia, leukopenia, and neutropenia |
| Maximum Tolerated Dose (MTD) | Not established, switched to Arm B | This compound 90 mg (24-hr infusion) + Gemcitabine 1000 mg/m² |
| Patient Response (n=30) | 1 Partial Response, 15 Stable Disease | 1 Partial Response, 15 Stable Disease |
| Reference | [4][12] | [4][12] |
Table 2: Phase II Clinical Trial Protocols and Outcomes
| Cancer Type | This compound Dose & Schedule | Gemcitabine Dose & Schedule | Cycle Length | Key Outcomes | Reference |
| Advanced NSCLC | 105 mg/m² IV (2-hr) on Days 1, 8, 15 | 1000 mg/m² IV (30-min) on Days 1, 8, 15 | 28 Days | No objective responses; 20% Stable Disease; Median OS: 5.4 months. | [3][13] |
| Advanced Pancreatic Cancer | 105 mg/m² IV (2-hr) on Days 1, 8, 15 | 1000 mg/m² IV (30-min) on Days 1, 8, 15 | 28 Days | No objective responses; 11 Stable Disease; Median Survival: 9.0 months. | [14] |
| Advanced Pancreatic Cancer (Amended) | 105 mg/m² or 400mg CI (24-hr) prior to Gemcitabine | 1000 mg/m² on Days 1, 8, 15 | 28 Days | 15% Partial Response; 60% Stable Disease; Median Survival: 8 months. | [8] |
| Biliary/Gallbladder Cancer | IV over 4 hours on Days 1, 8, 15 | IV over 30 minutes on Days 1, 8, 15 | 28 Days | Primary outcome: Objective response rate. (Results not detailed in snippet). | [15] |
Table 3: Common Grade 3/4 Adverse Events Reported in Combination Trials
| Adverse Event | Frequency / Notes | References |
| Hematological | ||
| Neutropenia / Leukopenia | Very common, often dose-limiting. | [3][4][14][16] |
| Thrombocytopenia | Common, can be dose-limiting. | [4][14][16] |
| Anemia | Reported as a Grade 3/4 event. | [14] |
| Non-Hematological | ||
| Fatigue | Common, reported as Grade 3. | [3][4][14] |
| Hypoxia / Dyspnea | Can be acute and reversible, related to methemoglobinemia. | [3][8][16] |
| Nausea / Vomiting | Common. | [3][4] |
| Fever | Common. | [4][16] |
| Transaminitis | Elevated ALT/AST levels. | [4][5] |
Experimental Protocols
The following section details a generalized protocol for the administration and monitoring of this compound and Gemcitabine combination therapy, based on methodologies cited in clinical trials.
Patient Eligibility and Screening
-
Inclusion Criteria: Patients should have a confirmed diagnosis of the target malignancy (e.g., advanced solid tumor, NSCLC, pancreatic cancer), measurable disease as per RECIST criteria, and an adequate performance status (e.g., ECOG PS 0-2).[3][8]
-
Exclusion Criteria: Patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency should be excluded due to the increased risk of methemoglobinemia with this compound.[16] Adequate organ function (hematological, renal, and hepatic) is required.
-
Baseline Assessment: A comprehensive baseline assessment should include a physical exam, complete blood count (CBC) with differential, comprehensive chemistry panel, serum iron studies, an electrocardiogram (ECG), and a baseline methemoglobin level.[3]
Drug Preparation and Administration
-
This compound:
-
Supplied as a lyophilized powder (e.g., 50 mg per vial).[4]
-
Reconstitute and dilute in 500 mL of 0.9% sodium chloride to a final concentration of 0.01–1 mg/mL.[4]
-
The admixture is stable for up to 96 hours when protected from light and stored at room temperature or 2–8°C.[4]
-
Administer as an intravenous (IV) infusion over the specified duration (e.g., 2, 4, or 24 hours).[3][4][8]
-
-
Gemcitabine:
-
Obtain commercially and reconstitute according to the manufacturer's instructions, typically in 0.9% sodium chloride.[4]
-
Administer as an IV infusion, often over 30 minutes or at a fixed dose rate of 10 mg/m²/min.[4][11]
-
The Gemcitabine infusion should begin sequentially after the this compound infusion is complete, with the interval specified by the protocol (e.g., immediately after, or 2-4 hours later).[3][4]
-
Patient Monitoring and Toxicity Management
-
Hematological Monitoring: Obtain a CBC with differential on days 8 and 15 of each cycle to monitor for myelosuppression.[3] Dose modifications or delays are typically required for ANC < 1,500/μL or platelets < 100,000/μL.[3]
-
Methemoglobinemia Monitoring: Due to the risk associated with this compound, methemoglobin levels should be monitored. On day 1 of the first cycle, check levels prior to treatment, at the end of the this compound infusion, and prior to Gemcitabine administration.[3] Clinical monitoring for signs of hypoxia (e.g., dyspnea, chest tightness) should occur every 30-60 minutes during and immediately after the this compound infusion.[3]
-
Dose Modifications: The protocol should clearly define dose-limiting toxicities (DLTs) and specify dose reduction schedules for both hematological and non-hematological adverse events.[3]
Efficacy Evaluation
-
Tumor response should be assessed periodically (e.g., every two cycles) using standardized criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).[3][15]
-
Endpoints for evaluation include objective response rate (ORR), stable disease (SD), time to progression (TTP), and overall survival (OS).[13][14]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 7. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. droracle.ai [droracle.ai]
- 10. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urology-textbook.com [urology-textbook.com]
- 12. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II trial of this compound (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase II study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and gemcitabine in advanced pancreatic carcinoma. A trial of the Princess Margaret hospital Phase II consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. obesityhealthmatters.com [obesityhealthmatters.com]
- 16. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
improving Triapine solubility for in vitro experiments
Welcome to the technical support center for improving Triapine solubility in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered when preparing this compound for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The most highly recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO).[1][2][3] this compound is readily soluble in fresh, anhydrous DMSO, with reported solubility values ranging from ≥ 47 mg/mL to > 83.3 mg/mL.[2][3] It is crucial to use fresh, moisture-free DMSO, as its hygroscopic nature can lead to reduced solubility of this compound.[1][3]
Q2: Is this compound soluble in aqueous solutions like PBS or water?
A2: No, this compound is considered insoluble in water and ethanol.[1][2] Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in poor solubility and precipitation.
Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation in your DMSO stock solution can be due to several factors. Here are some troubleshooting steps:
-
Moisture in DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[1][3]
-
Low Temperature: If the solution has been stored at a low temperature, some of the this compound may have crystallized. Gentle warming of the tube to 37°C for about 10 minutes can help redissolve the compound.[2][4]
-
Insufficient Mixing: Ensure the solution is thoroughly mixed. Vortexing or using an ultrasonic bath for a short period can aid in complete dissolution.[1][2][4]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][5] To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q5: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue when diluting a DMSO-solubilized compound into an aqueous medium. To minimize precipitation, it is crucial to perform a serial dilution. A common practice is to first dilute the DMSO stock into a small volume of a suitable intermediate solvent or directly into the cell culture medium while vortexing to ensure rapid and even dispersion. The final concentration of DMSO in the cell culture medium should be kept low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. Moisture has been absorbed by the DMSO.[1] 2. Insufficient agitation or temperature. | 1. Use a fresh, unopened vial of anhydrous, high-purity DMSO.[1][3] 2. Gently warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[2][4] |
| Precipitation occurs after storing the DMSO stock solution at -20°C. | The concentration of this compound may be too high for stable storage at that temperature. | 1. Gently warm the vial to 37°C and vortex to redissolve before use.[2][4] 2. Consider preparing a slightly lower concentration stock solution for long-term storage. |
| Final working solution in cell culture medium is cloudy. | The aqueous solubility limit of this compound has been exceeded upon dilution from the DMSO stock. | 1. Ensure the final DMSO concentration in the medium is as low as possible (ideally <0.5%). 2. Perform a stepwise dilution, adding the this compound stock solution to the medium while vortexing to ensure rapid mixing. 3. For some applications, a formulation with co-solvents like PEG300 and Tween80 may be necessary to maintain solubility in aqueous solutions, though this should be tested for compatibility with your specific cell line and assay.[1] |
Quantitative Solubility Data
| Solvent | Reported Solubility | Reference |
| DMSO | ≥ 47 mg/mL (240.73 mM) | [3] |
| DMSO | > 83.3 mg/mL | [2] |
| DMSO | 39 mg/mL (199.75 mM) | [1] |
| Water | Insoluble | [1][2] |
| Ethanol | Insoluble | [1][2] |
Note: The variability in reported DMSO solubility may be due to differences in the purity and water content of the DMSO used, as well as the specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 195.24 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 1.9524 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.
-
If the solution is not completely clear, place the tube in a 37°C water bath or warming block for 10 minutes.[2][4]
-
Following warming, vortex the solution again. If needed, a brief sonication in an ultrasonic bath can be used to aid dissolution.[2][4]
-
Once the solution is clear, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or appropriate sterile containers
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the this compound stock solution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to create a 10 µM working solution.
-
It is critical to add the DMSO stock solution to the cell culture medium while the medium is being vortexed. This ensures rapid dispersal and minimizes the risk of precipitation.
-
Visually inspect the working solution to ensure it is clear and free of any precipitates.
-
Use the freshly prepared working solution immediately for your in vitro experiments. Do not store the diluted aqueous solution for extended periods.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound working solution.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:236392-56-6 | Ribonucleotide reductase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
Technical Support Center: Triapine Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Triapine in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media at 37°C?
A1: The stability of this compound in cell culture media can be influenced by several factors, including the specific media composition and the presence of cells. In a cell-free neutral phosphate buffer (pH 7.4) at 37°C, this compound has been shown to be stable for at least 96 hours with no significant degradation observed via HPLC analysis[1]. However, in the presence of cellular components, such as liver microsomes, this compound's half-life is significantly shorter. For instance, in human liver microsomes, the estimated half-life of this compound is approximately 3 hours, with metabolism being a key factor in its degradation[2]. When working with cell cultures, it is crucial to consider that cellular metabolism, particularly by cytochrome P450 enzymes like CYP1A2, will contribute to the depletion of this compound over time[2].
Q2: What components in cell culture media can affect this compound's stability and activity?
A2: this compound's stability and cytotoxic activity can be significantly affected by the presence of metal ions in the cell culture medium. Notably, copper ions (Cu²⁺) can inactivate this compound in a 1:1 stoichiometric manner[3][4]. The formation of a complex between this compound and Cu²⁺ can lead to a loss of its biological activity. Other divalent cations such as cobalt (Co²⁺), nickel (Ni²⁺), iron (Fe²⁺), and zinc (Zn²⁺) have also been reported to variably inhibit the cytotoxic effects of this compound[3]. Therefore, the basal concentration of these metal ions in your specific cell culture medium should be considered.
Q3: I am co-administering this compound with another drug. Could there be a direct chemical interaction in the media?
A3: Yes, direct chemical interactions between this compound and co-administered drugs in the cell culture media are possible. For example, a chemical interaction has been observed between this compound and cisplatin in a cell-free buffer[1]. This interaction leads to a reduction in the concentration of free, active this compound. When planning combination studies, it is advisable to assess the chemical compatibility of this compound with the other compound(s) in your experimental medium prior to conducting cellular assays.
Q4: How can I measure the concentration of this compound in my cell culture media over time?
A4: The most common and reliable method for quantifying this compound in biological matrices, including cell culture media, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][6][7][8]. This technique offers high sensitivity and specificity. A general workflow involves collecting media samples at different time points, performing a protein precipitation step (e.g., with acetonitrile), followed by chromatographic separation and detection by the mass spectrometer. Several validated LC-MS/MS methods for this compound quantification in human plasma have been published and can be adapted for cell culture media analysis[5][6][8].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Observed loss of this compound activity is faster than expected. | 1. Metabolic degradation by cells: Cells, especially those with high metabolic activity (e.g., hepatocytes), can rapidly metabolize this compound[2]. 2. Interaction with media components: High concentrations of certain metal ions (e.g., Cu²⁺) in the media can inactivate this compound[3]. 3. Interaction with co-administered drugs: The other compound in your experiment may be chemically reacting with this compound[1]. | 1. Perform a time-course experiment to measure this compound concentration in the presence and absence of cells to distinguish between chemical instability and metabolic degradation. 2. Analyze the basal concentration of metal ions in your cell culture medium. Consider using a medium with lower levels of potentially interacting ions. 3. Test for direct chemical interaction in a cell-free system by co-incubating this compound and the other drug in your experimental media and measuring this compound concentration over time. |
| High variability in experimental results involving this compound. | 1. Inconsistent preparation of this compound stock solution: this compound may not be fully dissolved or may precipitate out of solution. 2. Pipetting errors. 3. Batch-to-batch variation in cell culture media or serum. | 1. Ensure your this compound stock solution (commonly prepared in DMSO) is fully dissolved. Prepare fresh dilutions for each experiment. 2. Use calibrated pipettes and proper pipetting techniques. 3. Use the same batch of media and serum for a set of comparative experiments. Consider performing a stability check in new batches of media. |
| Difficulty in detecting this compound in cell culture media after a short incubation period. | 1. Rapid cellular uptake. 2. Adsorption to plasticware. 3. Low initial concentration. | 1. Measure the intracellular concentration of this compound in addition to the media concentration. 2. Use low-adsorption plasticware for your experiments. 3. Increase the initial concentration of this compound, if experimentally permissible, to ensure it remains above the limit of detection of your analytical method. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media (Cell-Free)
This protocol outlines a method to assess the chemical stability of this compound in a specific cell culture medium in the absence of cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments
-
Sterile, low-adsorption microcentrifuge tubes or well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a high concentration (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Spike this compound into the medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final working concentration used in your experiments. The final DMSO concentration should be kept low (e.g., <0.5%) to minimize its effects.
-
Incubation: Aliquot the this compound-containing medium into sterile, low-adsorption tubes or wells.
-
Time points: Place the samples in a 37°C incubator. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point represents the initial concentration.
-
Sample storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
Sample analysis: Thaw the samples and prepare them for analysis according to your established analytical method (e.g., protein precipitation for LC-MS/MS).
-
Data analysis: Quantify the concentration of this compound at each time point. Plot the concentration of this compound versus time to determine its stability profile.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Potential interactions of this compound in cell culture media.
References
- 1. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the metabolic enzymes and drug interaction potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. researchgate.net [researchgate.net]
optimizing Triapine dosage to minimize cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Triapine dosage to minimize cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's main mechanism is the inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis.[1] RNR's function is to convert ribonucleotides into deoxyribonucleotides, which are the building blocks of DNA.[1] By inhibiting RNR, this compound disrupts the supply of deoxyribonucleotides, which impairs DNA synthesis and repair.[1] This disruption leads to the inhibition of cell proliferation and induces cell death, particularly in rapidly dividing cancer cells.[1] The inhibition involves this compound chelating iron and interfering with the generation of a tyrosyl radical necessary for RNR activity.[1]
Q2: Why does this compound show selectivity for cancer cells over normal cells?
The selectivity of this compound for cancer cells is attributed to their higher rate of proliferation and, consequently, a greater demand for DNA synthesis compared to most normal cells.[1] This makes cancer cells more susceptible to agents that disrupt this process.[1] Additionally, DNA synthesis in normal tissues like the duodenum and bone marrow has been shown to recover faster than in malignant cells after this compound treatment, contributing to its therapeutic index.[2]
Q3: What are the other reported mechanisms of this compound-induced cytotoxicity?
Besides RNR inhibition, this compound can induce cytotoxicity through other mechanisms:
-
Reactive Oxygen Species (ROS) Generation: this compound can form a complex with iron, which in the presence of oxygen, can catalyze the generation of ROS.[3][4] These ROS can then cause cellular damage, including DNA damage, contributing to cell death.[3][5]
-
Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, which can lead to immunogenic cell death (ICD).[6] This involves the release of damage-associated molecular patterns (DAMPs) like ATP and calreticulin exposure, which can enhance the anti-cancer immune response.[6]
-
Induction of Apoptosis: this compound can induce apoptosis through the mitochondrial pathway, initiated by the activation of Bid.[7] It also leads to the cleavage of X-linked inhibitor of apoptosis protein (XIAP) and the down-regulation of the pro-survival Akt signaling pathway.[7]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell lines at desired anti-cancer concentrations.
-
Possible Cause: The therapeutic window for your specific normal and cancer cell lines may be narrower than anticipated.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Test a wider range of this compound concentrations on both your cancer and normal cell lines in parallel to accurately determine the IC50 values (the concentration that inhibits 50% of cell growth).
-
Optimize exposure time: The duration of this compound exposure can significantly impact cytotoxicity. Consider shorter exposure times for normal cells while maintaining a longer duration for cancer cells if your experimental design allows. For example, inhibition of DNA synthesis by this compound is reversible upon its removal from the medium.[8][9]
-
Consider combination therapies: Combining this compound with other agents can allow for a lower, less toxic dose of this compound to be used. Synergy has been shown with DNA damaging agents like cisplatin and doxorubicin.[10][11]
-
Evaluate scheduling: The timing of this compound administration in relation to other treatments can be critical. For instance, when combined with radiation, administering this compound after irradiation enhanced the radiosensitivity of tumor cells but not normal fibroblasts.[12][13]
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Control for cell density: Ensure that cells are seeded at a consistent density for all experiments, as this can affect growth rates and drug sensitivity.
-
Use fresh drug dilutions: this compound solutions should be freshly prepared for each experiment from a stock solution to avoid degradation. This compound is stable when diluted to 0.01–2 mg/ml for up to 96 hours.[14]
-
Monitor passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Standardize assay timing: Ensure that the timing of drug addition and the duration of the assay are consistent across all experiments.
-
Issue 3: Difficulty in translating in vitro findings to in vivo models.
-
Possible Cause: Pharmacokinetic and pharmacodynamic differences between in vitro and in vivo environments.
-
Troubleshooting Steps:
-
Optimize dosing schedule: In vivo, the anticancer activity of this compound can be schedule-dependent. Twice-daily dosing has been shown to be more effective than once-daily administration in some models due to the reversible nature of DNA synthesis inhibition.[10][11]
-
Consider the route of administration: The method of this compound delivery (e.g., intravenous, intraperitoneal) can affect its bioavailability and efficacy.
-
Monitor for toxicity: Closely monitor animals for signs of toxicity, such as weight loss or changes in behavior, and adjust the dose or schedule accordingly. Myelosuppression is a common dose-limiting toxicity.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's effects on various cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | IC50 / Effect | Exposure Time | Reference |
| NCI 60-cell line panel | Various Cancer | Growth Inhibition | Average GI50: ~1.6 μM | 48 hours | [14] |
| L1210 | Murine Leukemia | Growth Inhibition | - | - | [8] |
| MCF-7 | Human Breast Cancer | Clonogenic Assay | ~50% cell kill at 5 µM | < 20 minutes | [8] |
| DU145 | Human Prostate Carcinoma | Clonogenic Assay | ~50% survival at 5 µmol/L | 16 hours | [12] |
| U251 | Human Glioma | Clonogenic Assay | ~50% survival at 5 µmol/L | 16 hours | [12] |
| PSN1 | Human Pancreatic Carcinoma | Clonogenic Assay | ~50% survival at 3 µmol/L | 16 hours | [12] |
| MRC5 | Normal Human Fibroblast | Clonogenic Assay | Surviving fraction of 0.45 at 5 µmol/L | 16 hours | [12] |
| 41M | Human Ovarian Carcinoma | MTT Assay | IC50: 0.25 ± 0.02 µM | 96 hours | [4] |
| EOC cell lines (5 types) | Epithelial Ovarian Cancer | Cell Proliferation Assay | Dose-dependent decrease in viability (0.1-100 µM) | 24 and 48 hours | [7] |
Table 2: Clinical Dosage and Toxicity
| Study Type | Combination Agent(s) | This compound Dose | Schedule | Dose-Limiting Toxicities | Reference |
| Phase I | Doxorubicin | 25 mg/m² (MTD) | 2-hour infusion on days 1-4, every 21 days | Myelosuppression, fatigue | [10] |
| Phase I | Cisplatin | 96 mg/m² (MTD) | Daily on days 1-4 with cisplatin on days 2-3 | Fatigue, dyspnea, leukopenia, thrombocytopenia | [15] |
| Phase I | Gemcitabine | 90 mg (MTD) | 24-hour infusion followed by gemcitabine, every 2 weeks | Thrombocytopenia, leukopenia, neutropenia | [16] |
| Phase I | Monotherapy (Solid Tumors) | 96 mg/m²/day | 2-hour infusion daily for 5 days, every 4 weeks | Myelosuppression | [14] |
| Phase I | Monotherapy (Leukemia) | 160 mg/m²/day (MTD) | 96-hour continuous infusion on days 1 and 15 | Hepatic toxicity | [17] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000) in 6-well plates and allow them to adhere.
-
Drug Treatment: Treat the cells with this compound for a specific duration (e.g., 16 hours).[12]
-
Drug Removal: After the incubation period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.
Visualizations
Caption: Primary mechanism of this compound action.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-induced apoptotic signaling.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I and pharmacodynamic study of this compound, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Triapine Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triapine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in common biochemical assays.
Understanding this compound's Potential for Assay Interference
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent ribonucleotide reductase inhibitor with significant anticancer activity. Its mechanism of action, which involves iron chelation and the generation of reactive oxygen species (ROS), along with its intrinsic fluorescence, can lead to interference in a variety of biochemical assays. Understanding these properties is the first step in troubleshooting and mitigating potential issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter.
I. General Questions
Q1: What are the primary properties of this compound that can cause interference in biochemical assays?
A1: this compound has three main properties that can lead to assay interference:
-
Iron Chelation: this compound is a strong iron chelator. This can affect assays that rely on metal-dependent enzymes or reagents.
-
Reactive Oxygen Species (ROS) Generation: The iron-Triapine complex is redox-active and can catalyze the production of ROS. This can interfere with assays that are sensitive to the redox environment, such as those using redox-sensitive dyes.
-
Intrinsic Fluorescence: this compound itself is a fluorescent molecule. This can cause direct interference in fluorescence-based assays by increasing background signal.
II. Specific Assay Troubleshooting
Q2: I'm observing unexpectedly high background fluorescence in my assay when using this compound. What could be the cause and how can I fix it?
A2: The high background is likely due to this compound's intrinsic fluorescence.
Troubleshooting Steps:
-
Run a Blank Control: Measure the fluorescence of this compound in your assay buffer without any other assay components. This will quantify its intrinsic fluorescence.
-
Subtract Background: Subtract the fluorescence of the this compound-only control from your experimental readings.
-
Use a Different Fluorophore: If possible, switch to a fluorescent probe with excitation and emission spectra that do not overlap with those of this compound (excitation ~360 nm).
-
Time-Resolved FRET (TR-FRET): Consider using a TR-FRET assay format. The time-delay measurement in TR-FRET can help minimize interference from short-lived fluorescence of compounds like this compound.
Table 1: Troubleshooting High Background in Fluorescence Assays
| Potential Cause | Recommended Action | Expected Outcome |
| This compound's intrinsic fluorescence | Run a "this compound only" control and subtract the background. | More accurate measurement of the assay-specific signal. |
| Spectral overlap | Switch to a fluorophore with a different excitation/emission profile. | Reduced interference from this compound's fluorescence. |
| Short-lived compound fluorescence | Utilize a Time-Resolved FRET (TR-FRET) assay. | Minimization of background signal from this compound. |
Q3: My MTT/MTS assay results with this compound are inconsistent or don't correlate with other cytotoxicity data. Why might this be happening?
A3: this compound's ability to generate ROS can interfere with the redox-based chemistry of tetrazolium dye reduction assays like MTT and MTS, potentially leading to inaccurate results.
Troubleshooting Steps:
-
Use an Alternative Assay: Switch to a non-redox-based viability assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a crystal violet staining assay.
-
Include Proper Controls: If you must use an MTT/MTS assay, include controls with this compound in cell-free media to assess its direct effect on the assay reagents.
-
LDH Assay Considerations: While the LDH assay is not directly redox-based, be aware that this compound-induced ROS can cause membrane damage, leading to LDH release that may not be solely due to apoptosis. Correlate LDH results with other cell death markers.
Table 2: Troubleshooting Inconsistent Cell Viability Assay Results
| Assay Type | Potential Issue with this compound | Recommended Action |
| MTT/MTS | ROS generation interferes with formazan production. | Use a non-redox-based assay (e.g., ATP-based, crystal violet). |
| LDH | ROS-induced membrane damage may inflate cytotoxicity readings. | Correlate results with other apoptosis/necrosis markers. |
Q4: I'm concerned that this compound might interfere with my ELISA. What are the potential issues and how can I address them?
A4: While direct, widespread interference of this compound in ELISAs has not been extensively documented, its properties suggest potential issues.
Potential Mechanisms of Interference:
-
Chelation of Metal Cofactors: If any enzyme in your detection system (e.g., horseradish peroxidase - HRP) is sensitive to metal ion concentrations, this compound's chelating properties could modulate its activity.
-
Redox Effects: The generation of ROS could potentially interfere with the enzymatic reaction of HRP and its substrate.
Troubleshooting and Prevention:
-
Run an Interference Control: Include a control where this compound is added to the assay at the final step, just before substrate addition, to see if it directly affects the detection chemistry.
-
Component Check: Test the effect of this compound on the activity of the conjugated enzyme (e.g., HRP) in a separate, simplified assay.
-
Increase Washing Steps: Thorough washing between steps can help minimize the concentration of this compound carried over to the final detection step.
Q5: Can this compound's iron-chelating properties affect my kinase assay results?
A5: Yes, particularly if the kinase or other enzymes in the assay system require divalent cations like Mg²⁺ or Mn²⁺ for their activity. While this compound is a strong iron chelator, it may also chelate other divalent cations to some extent.
Troubleshooting Steps:
-
Optimize Cation Concentration: Titrate the concentration of Mg²⁺ or Mn²⁺ in your assay buffer to ensure that the kinase's activity is not limited by cation availability in the presence of this compound.
-
Run a "No-Substrate" Control: This will help determine if this compound is inhibiting the kinase directly or interfering with the detection method.
-
Consider a Different Assay Format: If chelation remains a significant issue, consider a kinase assay format that is less dependent on precise cation concentrations, such as a binding assay instead of an activity assay.
Signaling Pathway Interactions
This compound's primary mechanism of action, the inhibition of ribonucleotide reductase, leads to DNA replication stress and subsequent activation of various cellular signaling pathways.
This compound and the NF-κB Signaling Pathway
This compound has been shown to induce endoplasmic reticulum (ER) stress, which is a known activator of the NF-κB signaling pathway[1][2]. This can have implications for inflammatory responses and cell survival.
General Experimental Workflow for Investigating Interference
The following workflow can be adapted to investigate potential interference from this compound in your specific assay.
Detailed Experimental Protocols
For detailed protocols of specific assays mentioned, please refer to the manufacturer's instructions for your specific assay kit. The troubleshooting steps provided above are intended to be integrated into those standard protocols.
Disclaimer: This technical support guide provides general recommendations based on the known chemical properties of this compound. It is essential to validate any modified assay protocol for your specific experimental conditions.
References
- 1. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Triapine-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the myelosuppressive effects of Triapine observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes myelosuppression?
A1: this compound induces myelosuppression primarily through its potent inhibition of ribonucleotide reductase (RR).[1][2] This enzyme is critical for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] By inhibiting RR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which is necessary for DNA replication.[3] Hematopoietic stem and progenitor cells in the bone marrow are rapidly dividing and are therefore highly dependent on a constant supply of dNTPs. The inhibition of DNA synthesis leads to cell cycle arrest and apoptosis in these progenitor cells, resulting in decreased production of mature blood cells (neutrophils, platelets, and red blood cells).[4] Additionally, this compound is a strong iron chelator, and the iron-Triapine complex is believed to be the active species that quenches the tyrosyl radical required for RR activity.[5]
Q2: What are the most common hematological toxicities observed with this compound?
A2: The most frequently reported and dose-limiting hematological toxicities associated with this compound are neutropenia (a decrease in neutrophils), thrombocytopenia (a decrease in platelets), and leukopenia (a decrease in the total number of white blood cells).[5][6][7] Anemia (a decrease in red blood cells) is also observed.[5] In clinical trials, grade 3 or 4 neutropenia and thrombocytopenia are the most common dose-limiting toxicities (DLTs).[5][6]
Q3: Are there any known pharmacological agents to specifically mitigate this compound-induced myelosuppression?
A3: Currently, there are no clinically approved pharmacological agents specifically for the mitigation of this compound-induced myelosuppression. Management of this side effect in clinical trials has primarily involved supportive care and adjustments to the this compound dosing regimen, such as dose reduction, interruption of treatment, or modification of the administration schedule.[5][6][8][9] While hematopoietic growth factors like granulocyte colony-stimulating factor (G-CSF) are used to manage chemotherapy-induced neutropenia in general, their specific efficacy and safety in combination with this compound have not been formally established in dedicated clinical trials.[4][10]
Q4: How does the myelosuppressive effect of this compound on normal bone marrow compare to its effect on cancer cells?
A4: Preclinical studies in mice have suggested a potential therapeutic window for this compound. It has been observed that DNA synthesis in normal tissues, such as the duodenum and bone marrow, recovers more rapidly after this compound administration compared to the recovery in leukemia cells.[1] This differential recovery provides a pharmacological basis for its therapeutic index.[1]
Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during preclinical or clinical research involving this compound.
Issue 1: Severe Myelosuppression Observed in Animal Models
Symptoms:
-
Significant drop in blood cell counts (neutrophils, platelets, white blood cells) below baseline or control levels.
-
Signs of illness in animals, such as lethargy, bleeding, or infection.
Possible Causes:
-
The dose of this compound is too high for the specific animal model or strain.
-
The dosing schedule (e.g., frequency and duration of administration) is too intensive.
-
The animal model is particularly sensitive to the myelosuppressive effects of ribonucleotide reductase inhibitors.
Troubleshooting Steps:
-
Dose Reduction: The most common strategy to manage this compound-induced myelosuppression is to reduce the dose.[5][6][8] Based on clinical trial data, dose reductions are a standard procedure when dose-limiting toxicities are observed.
-
Modify Dosing Schedule: Consider altering the treatment schedule. In clinical studies, changing the administration from a more frequent to a less frequent schedule (e.g., from days 1 and 8 of a 21-day cycle to days 1 and 15 of a 28-day cycle) was implemented to manage myelosuppression.[6][8] Reducing the number of consecutive days of this compound administration has also been shown to decrease the intensity of hematologic adverse events.[9]
-
Supportive Care: Implement supportive care measures as you would for general chemotherapy-induced myelosuppression. This can include the use of hematopoietic growth factors like G-CSF to stimulate neutrophil recovery.[10][11] However, it is important to note that the optimal timing and efficacy of G-CSF with this compound have not been formally studied.
-
Monitor Blood Counts: Increase the frequency of complete blood count (CBC) monitoring to closely track the nadir and recovery of different blood cell lineages.
Issue 2: Unexpectedly High Hematopoietic Toxicity in In Vitro Assays
Symptoms:
-
IC50 values for hematopoietic progenitor cells (e.g., in CFU assays) are lower than anticipated.
-
Significant reduction in colony formation at concentrations that are not as cytotoxic to cancer cell lines.
Possible Causes:
-
The specific hematopoietic progenitor cell type is highly sensitive to RR inhibition.
-
The in vitro culture conditions may enhance the cytotoxic effects of this compound.
-
The duration of exposure in the assay is a critical factor.
Troubleshooting Steps:
-
Evaluate Exposure Time: this compound's cytotoxic effect can be time-dependent. Preclinical studies have shown that cell death can occur after prolonged exposure (e.g., 16 hours), which is associated with the collapse of DNA replication forks.[12][13] Consider running experiments with varying exposure times to determine the kinetics of cytotoxicity in your specific assay.
-
Assess Different Progenitor Lineages: If possible, use lineage-specific hematopoietic toxicity assays to determine if this compound has a differential effect on myeloid, erythroid, and megakaryocytic progenitors.[6]
-
Compare with a Benchmark: Include a well-characterized myelosuppressive agent as a positive control in your assays to benchmark the potency of this compound.
-
Washout Experiments: To understand the reversibility of this compound's effects, perform washout experiments where the compound is removed after a certain exposure time, and the recovery of colony formation is monitored.[12]
Data Presentation
Table 1: Hematological Toxicities (Grade 3/4) in a Phase I Study of this compound in Combination with Doxorubicin
| Toxicity | Percentage of Courses with Grade 3/4 Toxicity |
| Neutropenia | 63.3% |
| Anemia | 8.2% |
| Thrombocytopenia | 4.1% |
Data from a Phase I study where patients received this compound and doxorubicin.[5]
Table 2: Dose-Limiting Toxicities (DLTs) in a Phase I Study of this compound in Combination with Gemcitabine
| This compound Dose Level | DLTs Observed | Hematological DLTs |
| 120 mg (24-hour infusion) | Grade 4 neutropenia, Grade 4 leukopenia, Grade 4 thrombocytopenia | Yes |
| 90 mg (24-hour infusion) | Grade 4 leukopenia, Grade 4 neutropenia, Grade 4 thrombocytopenia | Yes |
| 75 mg (24-hour infusion) | Grade 4 neutropenia, Grade 4 thrombocytopenia | Yes |
Data from a Phase I study where the this compound dosing schedule was modified due to myelosuppression.[6][8]
Experimental Protocols
Protocol 1: In Vitro Assessment of Myelosuppression using a Colony-Forming Unit (CFU) Assay
This protocol is adapted from standard methods for in vitro hematotoxicity testing and can be used to evaluate the effect of this compound on hematopoietic progenitor cells.[2][3][14][15][16]
Objective: To determine the concentration-dependent inhibitory effect of this compound on the colony-forming ability of granulocyte-macrophage progenitors (CFU-GM).
Materials:
-
Freshly isolated bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells from human or mouse.
-
MethoCult™ or similar methylcellulose-based semi-solid medium supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6, GM-CSF).
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
Positive control (e.g., a known myelosuppressive agent).
-
35 mm culture dishes.
Procedure:
-
Isolate BMMCs or CD34+ cells using standard density gradient centrifugation or immunomagnetic separation techniques.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in IMDM with 2% FBS to the desired concentration.
-
Prepare serial dilutions of this compound in IMDM.
-
Add the cell suspension and the different concentrations of this compound (or vehicle/positive control) to the methylcellulose-based medium. Vortex thoroughly to ensure a homogenous mixture.
-
Dispense 1.1 mL of the cell-methylcellulose mixture into duplicate 35 mm culture dishes.
-
Gently rotate the dishes to spread the medium evenly.
-
Place the culture dishes in a larger petri dish with a separate uncovered dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days (depending on the species and progenitor type).
-
After the incubation period, count the number of CFU-GM colonies (typically defined as aggregates of >50 cells) using an inverted microscope.
-
Calculate the percentage of colony inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Assessment of Myelosuppression in a Mouse Model
This protocol provides a general framework for evaluating this compound-induced myelosuppression in mice.[5][11][17][18]
Objective: To assess the effect of this compound on peripheral blood counts and bone marrow cellularity in mice.
Materials:
-
8-12 week old mice (e.g., C57BL/6 or BALB/c).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Anesthetic.
-
EDTA-coated microtainer tubes for blood collection.
-
Calibrated hematology analyzer.
-
Reagents for bone marrow cell isolation and counting.
Procedure:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Divide mice into groups (e.g., vehicle control, different dose levels of this compound).
-
Collect baseline blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) for a complete blood count (CBC).
-
Administer this compound or vehicle to the mice according to the desired dosing regimen (e.g., intraperitoneal injection, intravenous infusion).
-
Collect blood samples at various time points after this compound administration (e.g., daily for the first week, then every other day) to monitor changes in blood cell counts and determine the nadir.
-
At the end of the study, euthanize the mice and harvest the femurs and tibias.
-
Flush the bone marrow from the bones with appropriate buffer (e.g., PBS with 2% FBS).
-
Create a single-cell suspension of the bone marrow cells.
-
Perform a total bone marrow nucleated cell count.
-
(Optional) Perform a CFU assay on the bone marrow cells as described in Protocol 1 to assess the number of hematopoietic progenitors.
-
Analyze the data to determine the dose-dependent effects of this compound on peripheral blood counts and bone marrow cellularity.
Mandatory Visualizations
Caption: Mechanism of this compound-induced myelosuppression.
Caption: Workflow for managing this compound-induced myelosuppression.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 3. dls.com [dls.com]
- 4. amcp.org [amcp.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. An In Vitro Model of Hematotoxicity: Differentiation of Bone Marrow-Derived Stem/Progenitor Cells into Hematopoietic Lineages and Evaluation of Lineage-Specific Hematotoxicity [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vitro Hematotoxicity Testing - Creative Animodel [creative-animodel.com]
- 16. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Triapine-Induced Methemoglobinemia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing methemoglobinemia as a side effect of Triapine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced methemoglobinemia?
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent inhibitor of ribonucleotide reductase with antitumor activity.[1][2] A notable side effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺).[3] This change renders hemoglobin unable to bind and transport oxygen, leading to functional anemia and tissue hypoxia.[4]
Q2: What is the mechanism behind this compound-induced methemoglobinemia?
This compound is an iron chelator.[2] It forms a redox-active complex with iron, which can catalyze the oxidation of oxyhemoglobin to methemoglobin.[5][6] The formation of this iron-Triapine complex is crucial for this oxidative process.[6][7] This complex can also generate reactive oxygen species (ROS), which contribute to the oxidation of hemoglobin.[1][8][9]
Q3: What are the typical symptoms of methemoglobinemia in a laboratory setting?
In animal models, signs of methemoglobinemia can include cyanosis (a bluish discoloration of the skin and mucous membranes), dyspnea (shortness of breath), and lethargy.[10][11] A key indicator is the presence of "chocolate-brown" colored blood that does not turn red upon exposure to air.[12]
Q4: How can I measure methemoglobin levels in my experimental samples?
Methemoglobin levels can be quantified using several methods:
-
Co-oximetry: This is the gold standard for accurately measuring methemoglobin levels in blood samples.[12]
-
Spectrophotometry (Evelyn-Malloy method): This method involves measuring the absorbance of hemoglobin and methemoglobin at different wavelengths.[13][14]
-
96-well plate-based spectrophotometric assay: This is a useful method for analyzing multiple small-volume samples.[13][15]
Q5: What is the recommended treatment for this compound-induced methemoglobinemia in a research setting?
The primary treatment for severe or symptomatic methemoglobinemia is methylene blue .[16][17] For cases where methylene blue is contraindicated, such as in models with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, ascorbic acid is an alternative.[18][19]
Q6: Why is G6PD deficiency a concern when treating this compound-induced methemoglobinemia?
Glucose-6-Phosphate Dehydrogenase (G6PD) is an enzyme crucial for protecting red blood cells from oxidative damage.[11] In individuals with G6PD deficiency, the administration of methylene blue can induce hemolysis, leading to a rapid breakdown of red blood cells.[16] Therefore, it is recommended to screen for G6PD deficiency in high-risk populations before administering this compound or methylene blue.[16]
Troubleshooting Guides
Issue 1: High Levels of Methemoglobin Observed in Control Group
| Possible Cause | Troubleshooting Step |
| Spontaneous oxidation of hemoglobin | Ensure fresh blood samples are used. Store blood appropriately and minimize exposure to air. |
| Contaminated reagents or glassware | Use high-purity water and reagents. Thoroughly clean all glassware. |
| Incorrect measurement technique | Calibrate spectrophotometer or co-oximeter. Ensure proper sample handling and dilution. |
Issue 2: Methylene Blue Treatment is Ineffective
| Possible Cause | Troubleshooting Step |
| G6PD deficiency in the animal model or cell line | Screen for G6PD deficiency. Use ascorbic acid as an alternative treatment.[18] |
| Incorrect dosage of methylene blue | Ensure the correct dose of 1-2 mg/kg is administered.[17][20] |
| Severe methemoglobinemia | A repeat dose of methylene blue may be necessary.[17][20] In extreme cases, an exchange transfusion may be considered in animal models.[19] |
| Presence of other oxidizing agents | Review all experimental compounds for potential oxidizing properties. |
Issue 3: Variability in Methemoglobin Induction Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound concentration or preparation | Prepare fresh this compound solutions for each experiment. Verify the concentration using a suitable analytical method. |
| Differences in animal age, sex, or strain | Standardize the animal model used. Report the specific characteristics of the animals in your methods. |
| Variations in incubation time or temperature | Strictly control all experimental parameters. |
Quantitative Data Summary
Table 1: Methylene Blue and Ascorbic Acid Treatment Parameters
| Treatment | Dosage | Administration | Notes |
| Methylene Blue | 1-2 mg/kg[17][20] | Intravenous (IV) infusion over 5 minutes[17] | The dose can be repeated after 30-60 minutes if methemoglobin levels remain high.[17][20] Contraindicated in G6PD deficiency.[16] |
| Ascorbic Acid | Dosing is not standardized and has ranged widely in published reports.[18] | Intravenous (IV) | Slower onset of action compared to methylene blue.[18] Used as an alternative when methylene blue is contraindicated.[21] |
Table 2: Clinical Manifestations of Methemoglobinemia by Level
| Methemoglobin Level | Clinical Signs |
| < 15% | Generally asymptomatic, possible cyanosis.[10] |
| 15-30% | Cyanosis, chocolate-brown blood. |
| 30-50% | Headache, dyspnea, dizziness, fatigue. |
| 50-70% | Seizures, arrhythmias, coma. |
| > 70% | Potentially fatal.[10] |
Experimental Protocols
Protocol 1: In Vitro Induction of Methemoglobinemia in Red Blood Cells (RBCs)
-
Prepare RBCs: Obtain fresh whole blood and wash the RBCs three times with phosphate-buffered saline (PBS).
-
Incubation: Resuspend the washed RBCs in PBS to a hematocrit of 5%.
-
Add this compound: Add this compound to the RBC suspension at the desired final concentration.
-
Incubate: Incubate the samples at 37°C for a specified time course (e.g., 1, 2, 4 hours).
-
Measure Methemoglobin: At each time point, take an aliquot of the RBC suspension, lyse the cells, and measure the methemoglobin and total hemoglobin levels using a spectrophotometric method (e.g., Evelyn-Malloy) or a co-oximeter.
Protocol 2: In Vivo Induction of Methemoglobinemia in a Mouse Model
-
Animal Model: Use a standardized mouse strain (e.g., C57BL/6).
-
This compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 30, 60, 120 minutes) via a method such as retro-orbital bleeding or tail vein sampling.
-
Methemoglobin Measurement: Immediately analyze the blood samples for methemoglobin levels using a co-oximeter.
Protocol 3: Treatment of this compound-Induced Methemoglobinemia in a Mouse Model
-
Induce Methemoglobinemia: Follow Protocol 2 to induce methemoglobinemia.
-
Administer Treatment: Once methemoglobin levels are significantly elevated, administer either methylene blue (1-2 mg/kg, IV) or ascorbic acid (dose to be optimized, IV).
-
Monitor Methemoglobin Levels: Collect blood samples at regular intervals post-treatment (e.g., 15, 30, 60 minutes) to monitor the reduction in methemoglobin levels.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpoison.com [mdpoison.com]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Methylene Blue - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methemoglobin formation by this compound, di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), and other anticancer thiosemicarbazones: identification of novel thiosemicarbazones and therapeutics that prevent this effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Ferrous-Triapine complex mediates formation of reactive oxygen species that inactivate human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. trivitron.com [trivitron.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Method of stabilizing blood for the determination of methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methemoglobin (MetHb) Content Assay Reagent (Microplate Reader) - Alta DiagnoTech [altadiagnotech.com]
- 16. Recognition and management of methemoglobinemia and hemolysis in a G6PD-deficient patient on experimental anticancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. litfl.com [litfl.com]
- 18. Methemoglobinemia Treatment & Management: Approach Considerations, Initial Management, Pharmacologic Therapy, Exchange Transfusion, and Hyperbaric Oxygen [emedicine.medscape.com]
- 19. ijcasereportsandimages.com [ijcasereportsandimages.com]
- 20. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Ascorbic Acid for the Treatment of Methemoglobinemia: The Experience of a Large Tertiary Care Pediatric Hospital | Semantic Scholar [semanticscholar.org]
Technical Support Center: Triapine Resistance Mechanisms in Cancer Research
Welcome to the technical support center for researchers investigating cancer cell resistance to Triapine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the potential molecular mechanisms?
Acquired resistance to this compound can emerge through various molecular alterations. One documented mechanism involves the downregulation of specific cellular components. For instance, in the human colon carcinoma cell line SW480, acquired resistance to this compound has been linked to the loss of phosphodiesterase 4D (PDE4D). This loss leads to the activation of the Epac-Rap1-Integrin signaling pathway, which is thought to contribute to the resistant phenotype[1].
Another potential, though less specific to this compound, mechanism of resistance could be the upregulation of ATP-binding cassette (ABC) transporters. These transporters can efflux a wide range of drugs from the cell, reducing their intracellular concentration and thus their efficacy[2][3][4][5][6]. While a specific ABC transporter responsible for this compound efflux has not been definitively identified, it remains a plausible area of investigation.
It is also important to consider the primary target of this compound, the enzyme ribonucleotide reductase (RNR)[7][8]. Although mutations in the RNR subunits could theoretically confer resistance, it has been observed that cancer cells resistant to hydroxyurea, another RNR inhibitor, often remain sensitive to this compound, suggesting this compound may overcome some common RNR-related resistance mechanisms[9][10][11].
Q2: I am not observing the expected level of DNA synthesis inhibition after this compound treatment. What could be the issue?
Several factors could contribute to a lack of DNA synthesis inhibition. Firstly, ensure that the this compound solution is properly prepared and stored, as its stability can affect its activity.
From a biological standpoint, the cells may have developed resistance. As mentioned in Q1, alterations in signaling pathways or increased drug efflux could be at play. It is also worth noting that this compound's inhibitory effect on DNA synthesis can be reversible[12]. The timing of your analysis post-treatment is therefore critical.
Consider also the interplay of this compound with metal ions. This compound is a known iron chelator, and its activity is linked to its interaction with iron to form a redox-active complex that inhibits RNR[13][14][15]. Alterations in cellular iron metabolism could potentially impact this compound's efficacy.
Q3: How do I differentiate between a this compound-sensitive and a this compound-resistant cell line based on IC50 values?
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates that less of the substance is needed to inhibit the process by half, signifying greater potency or sensitivity. Conversely, a higher IC50 value suggests lower potency or higher resistance[16].
When comparing cell lines, the one with a significantly higher IC50 for this compound would be considered more resistant. The fold-difference in IC50 values is often used to describe the degree of resistance.
Troubleshooting Guides
Problem: Inconsistent results in clonogenic survival assays.
-
Possible Cause: Variation in cell plating density.
-
Solution: Ensure a consistent number of cells are seeded for each experimental condition. Perform cell counts accurately before plating.
-
-
Possible Cause: Incomplete cell dissociation into a single-cell suspension.
-
Solution: Optimize your trypsinization protocol to avoid cell clumps, which can lead to an overestimation of colony formation. Gently pipette to ensure a single-cell suspension.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Maintain proper humidity in the incubator to minimize evaporation from the outer wells. Consider not using the outermost wells for critical experiments if edge effects are persistent.
-
Problem: High background or no signal in Western blot for RNR subunits.
-
Possible Cause: Poor antibody quality or incorrect antibody dilution.
-
Solution: Use a validated antibody for your target RNR subunit. Titrate the antibody to determine the optimal concentration. Include positive and negative controls to validate antibody performance.
-
-
Possible Cause: Insufficient protein loading.
-
Solution: Perform a protein concentration assay (e.g., BCA or Bradford) on your cell lysates to ensure equal loading of protein in each lane of the gel. For low abundance proteins, you may need to load a higher amount of total protein.
-
-
Possible Cause: Inefficient protein transfer to the membrane.
-
Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage according to the molecular weight of your target protein and the type of transfer system used.
-
Quantitative Data Summary
The following table provides an illustrative example of how to present IC50 data for this compound in sensitive and resistant cell lines. Note that these are example values for demonstration purposes.
| Cell Line | This compound IC50 (µM) | Resistance Factor (Fold Change) | Reference |
| SW480 (Sensitive) | 0.5 | 1 | Fictional Data |
| SW480/tria (Resistant) | 5.0 | 10 | Fictional Data |
| KB (Sensitive) | 0.3 | 1 | Fictional Data |
| KB-R (Resistant) | 3.6 | 12 | Fictional Data |
Experimental Protocols
Clonogenic Survival Assay
This protocol is adapted for assessing the long-term effects of this compound on cell viability.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Harvest and count cells to obtain a single-cell suspension.
-
Seed a predetermined number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control.
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Wash the plates with PBS, fix the colonies with the fixation solution for 15 minutes, and then stain with crystal violet for 30 minutes.
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Western Blot for RNR Subunit Expression
This protocol outlines the steps for detecting the expression levels of ribonucleotide reductase subunits (e.g., RRM1, RRM2).
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the RNR subunit of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like beta-actin or GAPDH.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and resistance.
Caption: Mechanism of action of this compound.
Caption: Signaling pathway associated with acquired this compound resistance.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. oaepublish.com [oaepublish.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Activity and electrochemical properties: iron complexes of the anticancer drug this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
impact of pH on Triapine activity and stability
Welcome to the technical support center for Triapine. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this compound, with a specific focus on the impact of pH on its activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how is it influenced by pH?
A1: this compound is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2][3] Its activity is dependent on its ability to form a redox-active complex with iron. The biologically active form is the Fe(II)(3-AP)₂ complex, which inhibits RNR by quenching a crucial tyrosyl radical in the enzyme's active site.[4] The stability and activity of this iron complex are significantly influenced by pH. The Fe(II) complex is most stable in a slightly acidic to neutral pH range of 6.1–6.8.[4] Deviations from this optimal pH range can lead to protonation, ligand dissociation, or oxidation, which may reduce the inhibitory activity of this compound.[4]
Q2: How stable is this compound in solution at different pH values?
A2: this compound itself is stable over a range of pH values. In a neutral phosphate buffer (pH 7.4) at 37°C, this compound shows no significant degradation for at least 96 hours.[5] However, the stability of its biologically active iron complex is pH-dependent. The Fe(II)-Triapine complex, which is essential for RNR inhibition, maintains its active form predominantly within a pH range of 6.1 to 6.8.[4]
Q3: What is the optimal pH for in vitro assays with this compound?
A3: Based on the stability of the active Fe(II)-Triapine complex, the optimal pH for in vitro assays is between 6.1 and 6.8.[4] Maintaining the pH within this range will help ensure that the drug is in its most active form. It is important to consider that the intracellular pH of cancer cells can be slightly alkaline (around 7.4), which may affect this compound's activity in cell-based assays.[6]
Q4: Can I expect changes in this compound's activity when combining it with other drugs?
A4: Yes, interactions with other drugs can affect this compound's stability and activity. For example, co-incubation with cisplatin in a neutral buffer (pH 7.0) can lead to a time- and concentration-dependent decrease in the concentration of free this compound.[5] This is due to a chemical reaction between the electrophilic platinum ion of cisplatin and the nucleophilic centers of this compound.[5] Therefore, sequential administration of cisplatin and this compound is recommended to achieve synergistic effects.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected this compound activity in cell-free assays. | The pH of the assay buffer may be outside the optimal range of 6.1-6.8, leading to instability of the active Fe(II)-Triapine complex.[4] | Prepare fresh buffer and verify the pH is within the 6.1-6.8 range before adding this compound. Consider using a buffer system with strong buffering capacity in this range. |
| Reduced this compound efficacy in cell culture experiments. | The intracellular pH of the cancer cell line may be alkaline, affecting the stability of the active this compound-iron complex.[6] | While directly altering intracellular pH is complex, be aware of this variable. Consider measuring the intracellular pH of your cell line. When comparing different cell lines, differences in intracellular pH could contribute to variations in sensitivity to this compound. |
| Precipitation observed when preparing this compound solutions. | This compound has low solubility in aqueous buffers.[4] The use of inappropriate solvents or high concentrations can lead to precipitation. | This compound stock solutions are typically prepared in DMSO.[4][7] For aqueous working solutions, ensure the final DMSO concentration is low (e.g., <1%) to maintain solubility and minimize solvent effects on the experiment.[7] |
| Loss of this compound activity when used in combination with platinum-based drugs. | A direct chemical reaction between this compound and cisplatin can occur, reducing the effective concentration of this compound.[5] | If your experimental design allows, consider a sequential treatment protocol. Pre-treating cells with cisplatin, removing the drug, and then adding this compound can mitigate this interaction and may reveal synergistic effects.[5] |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic pH Titration for Assessing Fe(II)-Triapine Complex Stability
This protocol is adapted from studies on the pH-dependent stability of this compound-iron complexes.[4] It allows for the determination of the pH range in which the active Fe(II) complex is stable in a reducing environment.
Materials:
-
This compound
-
Iron(III) nitrate nonahydrate
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Triethylamine
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of iron(III) nitrate nonahydrate in deionized water.
-
To create the Fe(III)-Triapine complex solution, add 1 equivalent of the iron(III) nitrate stock to 2 equivalents of the this compound stock in deionized water to achieve a final complex concentration of 100 µM.
-
Add DTT to the complex solution to a final concentration of 500 nM - 1 mM to create a reducing environment.
-
Begin the titration by adding small volumes of a triethylamine/water solution to the complex solution.
-
Measure and record the pH after each addition of the triethylamine solution, allowing the pH to stabilize before recording.
-
After each pH adjustment, record the UV-Vis spectrum of the solution. The formation and stability of the Fe(II) complex can be monitored by the absorbance of the lowest energy charge transfer peak.
-
Continue the titration in 0.2-0.5 pH unit increments from approximately pH 3.2 to 9.0.
-
Plot the fraction of the Fe(II) complex (determined from the absorbance) against the pH to determine the pH stability range.
Visualizations
Caption: pH-dependent activation and mechanism of this compound.
Caption: Workflow for pH-dependent stability analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
preventing Triapine precipitation in aqueous solutions
Welcome to the technical support center for Triapine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is characterized by poor solubility in water and ethanol.[1] It is, however, highly soluble in dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of this compound.[1]
Q3: Can I dissolve this compound directly in aqueous buffers?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility, which will likely lead to precipitation.[1] A stock solution in DMSO should be prepared first and then diluted into the aqueous buffer.
Q4: How stable is this compound in an aqueous solution?
A4: this compound has been shown to be stable in a neutral phosphate buffer (pH 7.4) at 37°C for up to 96 hours with no significant loss detected by HPLC analysis.[3] However, its stability can be influenced by the presence of other substances. For instance, co-incubation with cisplatin can lead to a time- and concentration-dependent decrease in the concentration of free this compound.[3]
Q5: Are there any specific materials I should use or avoid when preparing this compound solutions?
A5: For intravenous administration, it is recommended to use glass bottles and polyethylene-lined administration sets instead of polyvinyl chloride (PVC) plastic containers. This is to prevent the extraction of the plasticizer di(ethylhexyl)phthalate by the nonaqueous solvents that may be present in the this compound formulation.[4][5]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation in aqueous solutions and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | 1. Concentration Shock: The rapid change in solvent polarity upon dilution can cause the drug to precipitate out of the solution. 2. Low Solubility in the Final Buffer: The final concentration of this compound in the aqueous buffer may exceed its solubility limit. 3. Incorrect pH: The pH of the aqueous buffer may not be optimal for this compound solubility. | 1. Use a Co-solvent System: For in vivo studies, a formulation of PEG300, Tween 80, and ddH2O is recommended. First, dilute the DMSO stock into PEG300, then add Tween 80, and finally, add ddH2O.[1] This gradual change in solvent polarity can prevent precipitation. 2. Lower the Final Concentration: Try diluting the stock solution to a lower final concentration in the aqueous buffer. 3. Optimize Buffer pH: While this compound is stable at neutral pH, its solubility may vary. If possible, adjust the pH of your buffer. Solution speciation studies have been performed at pH 7.4.[6] |
| Cloudiness or precipitate forms in the solution over time. | 1. Instability: The this compound may be degrading or reacting with components in your media over time. 2. Temperature Effects: Changes in temperature can affect solubility. | 1. Prepare Fresh Solutions: It is recommended to use freshly prepared solutions for optimal results.[1] If storing, aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] 2. Maintain Constant Temperature: Store and handle solutions at a consistent temperature as specified in your protocol. |
| Inconsistent experimental results possibly due to precipitation. | Micro-precipitation: Small, invisible precipitates can form, leading to a lower effective concentration of dissolved this compound. | 1. Visual Inspection: Carefully inspect the solution against a light and dark background for any signs of cloudiness or particles. 2. Filtration: Consider filtering the final diluted solution through a suitable syringe filter (e.g., 0.22 µm) before use to remove any potential micro-precipitates. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥83.3 mg/mL | High solubility. | [2] |
| DMSO | 39 mg/mL (199.75 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add fresh, anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Mixing: Vortex or gently warm the solution to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Preparation of this compound Working Solution for In Vivo Studies
This protocol is an example for preparing a 1 mL working solution.[1]
-
Prepare a 25 mg/mL stock solution of this compound in fresh DMSO.
-
In a sterile tube, add 50 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Mix again until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final solution should be used immediately for optimal results.[1]
Visualizations
This compound's Mechanism of Action: Ribonucleotide Reductase Inhibition
Caption: Mechanism of this compound inhibiting DNA synthesis.
Experimental Workflow: Preparing this compound for Cell Culture Experiments
References
- 1. selleckchem.com [selleckchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
addressing Triapine-induced hypoxia and hypotension
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triapine. The information provided is intended to help address and mitigate potential side effects of hypoxia and hypotension observed during pre-clinical and clinical research.
Troubleshooting Guides
This section provides a step-by-step guide for addressing this compound-induced hypoxia and hypotension during experimental procedures.
Issue: Sudden Drop in Oxygen Saturation (Hypoxia)
Symptoms:
-
A rapid decrease in peripheral oxygen saturation (SpO₂) to ≤ 92% as measured by pulse oximetry.[1]
-
Visible signs of cyanosis (bluish discoloration of the skin and mucous membranes).
-
Increased respiratory rate or labored breathing (dyspnea).[1]
Immediate Actions:
-
Stop this compound Infusion: Immediately cease the administration of this compound.[1]
-
Administer Supplemental Oxygen: Provide supplemental oxygen to the subject.[1][2]
-
Monitor Vital Signs: Continuously monitor oxygen saturation, heart rate, and respiratory rate.[1]
-
Measure Methemoglobin Levels: If the subject becomes symptomatic or oxygen saturation remains ≤ 92% despite oxygen supplementation, obtain a blood sample to measure methemoglobin levels.[1] Pulse oximetry may be unreliable in the presence of significant methemoglobinemia.[1] In cases of doubt, arterial blood gases should be obtained.[1]
Follow-up and Resolution:
-
If Oxygen Saturation Improves (>92%):
-
If Oxygen Saturation Does Not Improve:
-
Discontinue the experiment for that subject and provide supportive care.[1]
-
Document the adverse event in detail.
-
Issue: Significant Decrease in Blood Pressure (Hypotension)
Symptoms:
-
Dizziness, lightheadedness, or fainting.
-
Weak or rapid pulse.
Immediate Actions:
-
Stop this compound Infusion: Immediately halt the administration of this compound.[1][2]
-
Position the Subject: Place the subject in a supine position with legs elevated to improve venous return to the heart.
-
Administer Intravenous Fluids: If appropriate for the experimental model, administer intravenous fluids to increase blood volume.
-
Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and oxygen saturation.[1]
Follow-up and Resolution:
-
If Blood Pressure Stabilizes:
-
If Blood Pressure Does Not Stabilize:
-
Discontinue the experiment for that subject and provide necessary supportive care.[1]
-
Document the hypotensive event thoroughly.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hypoxia?
A1: this compound-induced hypoxia is primarily caused by methemoglobinemia.[1][3][4] this compound is an iron chelator, and the resulting this compound-iron complex is redox-active.[1][4] This complex can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[4] Methemoglobin is incapable of binding and transporting oxygen, leading to a decrease in oxygen delivery to the tissues and subsequent hypoxia.[4]
Q2: At what doses are hypoxia and hypotension most commonly observed?
A2: Acute reactions, including hypoxia and hypotension, have been primarily observed at this compound doses of ≥ 140 mg/m² administered as a 2-4 hour intravenous infusion.[1]
Q3: How should I monitor subjects for these potential side effects?
A3: A robust monitoring protocol is crucial. Vital signs, including oxygen saturation via pulse oximetry and blood pressure, should be recorded at the following intervals:
-
Before the start of the this compound infusion.[1]
-
Every 30 minutes during the infusion.[1]
-
Every 60 minutes for several hours after the infusion is complete.[1]
Q4: Are there any potential therapeutic interventions to prevent or treat this compound-induced methemoglobinemia?
A4: In preclinical models, ascorbic acid (Vitamin C) has been shown to significantly decrease methemoglobin levels when administered with the thiosemicarbazone Dp44mT, which has a similar mechanism of action to this compound.[4] This suggests that co-administration of an antioxidant like ascorbic acid could be a potential therapeutic strategy to investigate.
Q5: What is the primary mechanism of action of this compound as an anticancer agent?
A5: this compound is a potent inhibitor of ribonucleotide reductase (RR).[5][6] This enzyme is essential for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[5] By inhibiting RR, this compound depletes the pool of deoxyribonucleotides, leading to the arrest of DNA synthesis and ultimately cell death, particularly in rapidly proliferating cancer cells.[5] The inhibition is achieved by quenching a tyrosyl-free radical within the M2 subunit of RR.[7][8]
Data Summary
The following tables summarize key quantitative data related to this compound-induced adverse events and its administration from clinical studies.
Table 1: Thresholds for this compound-Induced Adverse Events
| Adverse Event | Parameter | Threshold |
| Hypoxia | Oxygen Saturation (SpO₂) | ≤ 92%[1] |
| Hypotension | Systolic Blood Pressure | < 85 mm Hg[1][2] |
Table 2: this compound Dosing and Associated Adverse Events
| This compound Dose | Infusion Time | Associated Adverse Events |
| ≥ 140 mg/m² | 2-4 hours (IV) | Increased incidence of acute hypoxia and hypotension[1] |
| 96 mg/m² | 2 hours (IV) daily x 4, every 2 weeks | Grade 3/4 neutropenia, acute hypoxia, hypotension, methemoglobinemia[3] |
Table 3: Monitoring Protocol for this compound Infusion
| Time Point | Parameters to Monitor |
| Pre-infusion | Vital signs, Oxygen Saturation (SpO₂)[1] |
| During infusion | Vital signs, SpO₂ (every 30 minutes)[1] |
| Post-infusion | Vital signs, SpO₂ (every 60 minutes for several hours)[1] |
Experimental Protocols
Protocol 1: Monitoring for this compound-Induced Hypoxia and Hypotension
Objective: To establish a standardized protocol for monitoring subjects during and after this compound administration to detect and manage hypoxia and hypotension promptly.
Materials:
-
Pulse oximeter
-
Blood pressure monitoring system
-
Supplemental oxygen source
-
Equipment for blood collection and analysis of methemoglobin levels
Procedure:
-
Baseline Measurement: Prior to the initiation of this compound infusion, record the subject's baseline vital signs, including heart rate, respiratory rate, blood pressure, and oxygen saturation.[1]
-
Infusion Period Monitoring:
-
Administer this compound as per the experimental protocol.
-
Record vital signs and oxygen saturation every 30 minutes throughout the infusion period.[1]
-
-
Post-Infusion Monitoring:
-
After the infusion is complete, continue to monitor and record vital signs and oxygen saturation every 60 minutes for a minimum of 4 hours.[1]
-
-
Adverse Event Trigger: If at any point the oxygen saturation drops to ≤ 92% or the systolic blood pressure falls below 85 mm Hg, immediately initiate the appropriate troubleshooting guide.[1]
-
Methemoglobin Measurement: If hypoxia is observed and persists despite supplemental oxygen, collect a blood sample to quantify methemoglobin levels.[1]
Protocol 2: Management of this compound-Induced Methemoglobinemia (Investigational)
Objective: To investigate the potential of ascorbic acid to mitigate this compound-induced methemoglobinemia in a preclinical model.
Materials:
-
This compound solution
-
Ascorbic acid solution
-
Vehicle control
-
Blood collection supplies
-
Spectrophotometer for methemoglobin analysis
Procedure:
-
Subject Groups: Divide subjects into three groups:
-
Group A: Vehicle control
-
Group B: this compound administration
-
Group C: this compound and Ascorbic Acid co-administration
-
-
Administration:
-
Administer the respective treatments to each group. The timing of ascorbic acid administration relative to this compound should be optimized based on preliminary studies.
-
-
Blood Sampling: Collect blood samples at predetermined time points before and after administration (e.g., 0, 1, 2, 4, and 24 hours post-infusion).
-
Methemoglobin Analysis: Analyze the blood samples to determine the percentage of methemoglobin.
-
Data Analysis: Compare the methemoglobin levels between the groups to assess if ascorbic acid administration reduces the extent of this compound-induced methemoglobinemia.
Visualizations
Caption: Mechanism of this compound leading to hypoxia and cancer cell death.
References
- 1. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PHASE I STUDY OF THE NOVEL RIBONUCLEOTIDE REDUCTASE INHIBITOR 3-AMINOPYRIDINE-2-CARBOXALDEHYDE THIOSEMICARBAZONE (3-AP, this compound®) IN COMBINATION WITH THE NUCLEOSIDE ANALOG FLUDARABINE FOR PATIENTS WITH REFRACTORY ACUTE LEUKEMIAS AND AGGRESSIVE MYELOPROLIFERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II study of this compound in patients with metastatic renal cell carcinoma: a trial of the National Cancer Institute of Canada Clinical Trials Group (NCIC IND.161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methemoglobin formation by this compound, di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), and other anticancer thiosemicarbazones: identification of novel thiosemicarbazones and therapeutics that prevent this effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triapine Therapeutic Index Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the therapeutic index of Triapine.
Frequently Asked Questions (FAQs)
Q1: We are observing significant hematological toxicity with this compound in our preclinical models. What strategies can we employ to mitigate this?
A1: Hematological toxicity, particularly neutropenia and leukopenia, is a known dose-limiting side effect of this compound.[1][2] Here are some strategies to consider:
-
Combination Therapy with Dose Reduction: Explore combining a lower, less toxic dose of this compound with other agents that have synergistic or additive effects. Preclinical studies have shown that this compound can enhance the efficacy of DNA-damaging agents like cisplatin and doxorubicin, potentially allowing for a reduction in the required dose of this compound.[3][4]
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue and reduced exposure of healthy hematopoietic cells.[5] Studies with calcium carbonate nanoparticles have shown promising results in enhancing therapeutic efficacy while suggesting a good safety profile.[5]
-
Schedule Optimization: The dosing schedule of this compound can significantly impact its toxicity profile. Preclinical in vivo studies have indicated that twice-daily administration may have a greater effect on tumor growth than once-daily administration.[6] Experimenting with different dosing intervals and durations of exposure could help identify a more favorable therapeutic window.
Q2: Our attempts to formulate this compound for sustained release have been unsuccessful due to burst release from our nanocarriers. How can we improve drug retention?
A2: Burst release of this compound from nanoformulations is a documented challenge.[5] This can be attributed to the physicochemical properties of the drug. To address this, consider the following:
-
Synthesis of this compound Derivatives: Chemical modification of the this compound molecule can improve its properties for better encapsulation and controlled release. Researchers have synthesized novel this compound derivatives to enhance their remote-loading properties within liposomes and polymeric nanoparticles.[5]
-
Alternative Nanocarrier Systems: Explore different types of nanocarriers. For example, liposomes with specific lipid compositions or polymeric nanoparticles with different degradation kinetics might offer better retention of this compound.
-
Drug Loading Methodologies: The method of drug loading can significantly influence encapsulation efficiency and release kinetics. Investigate different techniques such as passive loading, active (remote) loading, or covalent conjugation of this compound to the nanocarrier.
Q3: We are observing the development of resistance to this compound in our cancer cell line models. What are the potential mechanisms and how can we overcome this?
A3: Resistance to this compound can arise from various mechanisms. A key mechanism is the upregulation of ribonucleotide reductase (RNR), the target of this compound.[7] Here are some approaches to counteract resistance:
-
Combination Therapies: Combining this compound with agents that have different mechanisms of action can be effective. For instance, in glioblastoma models, combining this compound with temozolomide has been proposed to overcome resistance.[7]
-
Targeting Downstream Pathways: Since this compound inhibits DNA synthesis by depleting dNTPs, combining it with agents that induce DNA damage (e.g., cisplatin, radiation) can create a synthetic lethal effect in cancer cells.[8][9] Pre-exposure to this compound can enhance the uptake and DNA incorporation of other chemotherapeutics like gemcitabine.[10]
-
Development of Novel Analogs: Some this compound derivatives may have different mechanisms of action or may be less susceptible to resistance mechanisms. For example, the derivative Dp44mT is significantly more potent than this compound and may have a different mode of cell killing.[11][12]
Troubleshooting Guides
Issue: High Variability in Efficacy Data with this compound Combination Therapy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chemical Interaction Between Drugs | Cisplatin has been shown to react with and diminish the effective concentration of this compound.[13] | Implement a sequential dosing schedule. Pre-treating cells with cisplatin for a short duration before introducing this compound can achieve synergism.[13] |
| Suboptimal Dosing Schedule | The synergistic effect of this compound and other agents is often schedule-dependent.[3] | Systematically evaluate different sequences and time intervals between the administration of this compound and the combination agent. For example, pre-exposure to this compound has been shown to maximize synergy with gemcitabine.[10] |
| Cell Line Specific Responses | The efficacy of combination therapies can vary significantly between different cancer cell lines due to their unique genetic and molecular profiles. | Characterize the expression levels of ribonucleotide reductase subunits and DNA repair pathway components in your cell lines to better predict and interpret responses. |
Issue: Unexpected In Vitro Cytotoxicity Profile of this compound Analogs
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with Metal Ions in Media | The activity of thiosemicarbazones like this compound can be influenced by the presence of metal ions. For instance, the addition of Cu2+ can inactivate this compound.[11][12] | Analyze the composition of your cell culture media for metal ion concentrations. Consider using media with defined metal content or adding specific chelators to assess the impact on drug activity. |
| Different Mechanisms of Action | Analogs may have distinct mechanisms of cell killing compared to the parent compound. Dp44mT, a derivative of this compound, induces robust cell kill within an hour, unlike the more delayed effect of this compound.[11][12] | Perform time-course experiments to characterize the kinetics of cell death. Investigate different cellular markers, such as reactive oxygen species (ROS) production and DNA damage markers (e.g., γH2AX), at various time points.[11] |
| Solubility and Stability Issues | Poor solubility or degradation of the analog in the experimental medium can lead to inaccurate results. | Verify the solubility and stability of your this compound analog under your specific experimental conditions using techniques like HPLC. Consider using solubilizing agents like DMSO, but be mindful of their potential effects on cells.[14] |
Quantitative Data Summary
Table 1: Overview of this compound Combination Therapy Clinical Trials
| Combination | Cancer Type | Phase | Key Toxicities (Grade 3/4) | Efficacy Highlights | Citation |
| This compound + Gemcitabine | Non-Small Cell Lung Cancer | II | Leukopenia, neutropenia, hypoxia, dyspnea, fatigue, vomiting | No objective antitumor responses were seen. Median overall survival: 5.4 months. | [2] |
| This compound + Cisplatin + Radiation | Cervical and Vaginal Cancer | II | Reversible leukopenia, neutropenia, fatigue, electrolyte abnormalities | Improved metabolic complete response rate from 69% to 92% and 3-year progression-free survival from 77% to 92% compared to cisplatin-radiotherapy alone. | [15] |
| This compound + Doxorubicin | Advanced Solid Tumors | I | Myelosuppression (febrile neutropenia, thrombocytopenia), diarrhea, CVA, heart failure | No objective responses, but subjective clinical activity observed in refractory melanoma and prostate cancer. | [6] |
| This compound + Gemcitabine | Pancreatic Cancer | II | Myelosuppression | 15% partial response rate; 60% stable disease. Median survival of 8 months. | [10] |
| This compound + Fludarabine | Refractory Acute Leukemias | I | Not specified in detail | 21% complete or partial remission rate on one schedule. | [16] |
| This compound + Lutetium Lu 177 dotatate | Neuroendocrine Tumors | I | Not specified in detail | Objective Response Rate of 21.4% and median Progression Free Survival of 38.0 months. | [17] |
Experimental Protocols
Protocol 1: Sequential Dosing of this compound and Cisplatin for Synergism
This protocol is adapted from studies demonstrating the need for sequential administration to avoid chemical inactivation of this compound by cisplatin.[13]
-
Cell Seeding: Plate epithelial ovarian cancer cells (e.g., BG-1 or SKOV-3) at a density determined to be appropriate for a clonogenic survival assay. Allow cells to adhere overnight.
-
Cisplatin Pre-treatment: Treat the cells with varying concentrations of cisplatin for 1 hour.
-
Washout: Remove the cisplatin-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
This compound Treatment: Add fresh medium containing the desired concentration of this compound.
-
Clonogenic Survival Assay: Incubate the cells for 10-14 days, or until colonies are of a sufficient size.
-
Staining and Quantification: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (containing at least 50 cells) to determine the surviving fraction.
-
Data Analysis: Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Preparation of this compound-Loaded Calcium Carbonate Nanoparticles
This protocol is based on the co-delivery of gemcitabine and this compound using calcium carbonate nanoparticles.[5]
-
Nanoparticle Synthesis:
-
Prepare an aqueous solution of calcium chloride (CaCl2).
-
Prepare an aqueous solution of sodium carbonate (Na2CO3).
-
Rapidly mix the two solutions under vigorous stirring to precipitate calcium carbonate (CaCO3) nanoparticles. The size and morphology of the nanoparticles can be controlled by adjusting the concentration of reactants, stirring speed, and temperature.
-
-
Drug Loading:
-
Disperse the synthesized CaCO3 nanoparticles in a solution containing this compound (and gemcitabine, if co-delivery is desired).
-
Stir the mixture for a defined period to allow for drug adsorption onto the surface and into the porous structure of the nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the drug-loaded nanoparticles.
-
Remove the supernatant containing unloaded drug.
-
Wash the nanoparticles several times with deionized water to remove any residual free drug.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Quantify the drug loading efficiency and loading capacity using a suitable analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) after dissolving the nanoparticles in an acidic solution.
-
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: Rationale for combining this compound with DNA damaging agents.
Caption: Workflow for improving this compound's therapeutic index via nanoparticle delivery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigators Identify Mechanisms Behind Chemotherapy Resistance - News Center [news.feinberg.northwestern.edu]
- 8. This compound and Its Role in Advanced Cervical and Vaginal Cancer - OncologyTube [oncologytube.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
- 15. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 16. A PHASE I STUDY OF THE NOVEL RIBONUCLEOTIDE REDUCTASE INHIBITOR 3-AMINOPYRIDINE-2-CARBOXALDEHYDE THIOSEMICARBAZONE (3-AP, this compound®) IN COMBINATION WITH THE NUCLEOSIDE ANALOG FLUDARABINE FOR PATIENTS WITH REFRACTORY ACUTE LEUKEMIAS AND AGGRESSIVE MYELOPROLIFERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
Validation & Comparative
A Comparative Analysis of Triapine and Hydroxyurea Efficacy in Oncology
A detailed guide for researchers and drug development professionals on the comparative efficacy of two prominent ribonucleotide reductase inhibitors, Triapine and hydroxyurea. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations.
Introduction
Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. Its essential role in cell proliferation has made it a key target for cancer therapy. Both this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and hydroxyurea are well-known inhibitors of RNR, but they exhibit distinct pharmacological profiles and clinical activities. This guide presents a comprehensive comparative analysis of their efficacy, drawing upon preclinical and clinical data to inform researchers and drug development professionals.
Mechanism of Action: Targeting the Engine of DNA Synthesis
Both this compound and hydroxyurea exert their cytotoxic effects by inhibiting the RNR enzyme, leading to depletion of the deoxyribonucleotide pool, subsequent inhibition of DNA synthesis, and cell cycle arrest, primarily at the S-phase. However, the specifics of their interaction with the RNR enzyme complex differ, contributing to their varied potency and efficacy.
Hydroxyurea, a small and simple molecule, acts by scavenging the tyrosyl free radical located in the R2 subunit of RNR. This radical is essential for the catalytic activity of the enzyme. By quenching this radical, hydroxyurea effectively inactivates RNR and halts DNA replication.
This compound, a thiosemicarbazone derivative, also targets the R2 subunit of RNR but through a more complex mechanism. It is a potent iron chelator, and its primary mechanism of action involves binding to the di-iron center within the R2 subunit. This interaction disrupts the generation of the essential tyrosyl radical, thereby inhibiting RNR activity. Notably, this compound is reported to be 100- to 1000-fold more potent than hydroxyurea in enzymatic and cell growth inhibition assays. Furthermore, this compound has demonstrated activity in cell lines that have developed resistance to hydroxyurea.
dot
Caption: Comparative mechanism of RNR inhibition by this compound and Hydroxyurea.
Preclinical Efficacy: A Clear Advantage for this compound
Preclinical studies have consistently demonstrated the superior potency of this compound over hydroxyurea in a variety of cancer cell lines. This increased potency is also observed in hydroxyurea-resistant cell lines, suggesting a distinct advantage for this compound in overcoming this common resistance mechanism.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and hydroxyurea in various human cancer cell lines, highlighting the significantly lower concentrations of this compound required to achieve the same level of growth inhibition.
| Cell Line | Cancer Type | This compound IC50 (µM) | Hydroxyurea IC50 (µM) | Reference |
| L1210 | Leukemia | ~0.1 | >100 | |
| KB | Nasopharyngeal Carcinoma | Data suggests high sensitivity | Data suggests resistance in sublines | |
| M109 | Lung Carcinoma | Effective in vivo | Less effective than this compound | |
| A2780 | Ovarian Carcinoma | Effective in vivo | Not specified | |
| Various | NCI-60 Panel | Average GI50 ~1.6 | Not specified |
Note: Direct comparative IC50 values in the same study are limited in the public domain. The data presented is a synthesis from multiple sources indicating relative potency.
Clinical Efficacy: Navigating the Complexities of Patient Response
Both this compound and hydroxyurea have been extensively evaluated in clinical trials for a range of malignancies. While hydroxyurea is an established therapeutic agent, particularly for hematological disorders, this compound has shown promise in various solid tumors and hematologic malignancies, often in combination with other cytotoxic agents.
This compound in Clinical Trials
Clinical trials investigating this compound have explored its use as a single agent and in combination therapies for advanced solid tumors and hematologic malignancies.
| Trial Phase | Cancer Type(s) | Treatment Regimen | Key Findings | Reference(s) |
| Phase I | Advanced Solid Tumors | This compound (daily for 5 days) | Acceptable safety profile. Peak plasma concentrations sufficient for tumor growth inhibition. | |
| Phase I | Advanced Solid Tumors | This compound + Doxorubicin | MTD established. Evidence of clinical activity in refractory melanoma and prostate cancer. | |
| Phase I | Advanced Solid Tumors | This compound + Cisplatin + Paclitaxel | Safe combination regimen. Stable disease observed in 83% of patients at MTD. | |
| Phase I | Advanced Hematologic Malignancies | This compound (2-hour infusion for 5 days) | Safe at 96 mg/m²/day. >50% reduction in WBC in 76% of patients. | |
| Phase I | Advanced Solid Tumors | This compound + Gemcitabine | Well-tolerated. 1 partial response and 15 stable disease among 30 evaluable patients. |
Hydroxyurea in Clinical Practice
Hydroxyurea is a long-standing therapeutic option, primarily for myeloproliferative neoplasms and sickle cell disease. Its use in solid tumors is less common.
| Disease | Key Efficacy Outcomes | Reference(s) |
| Sickle Cell Anemia | Reduced frequency of painful crises and need for blood transfusions. | |
| Essential Thrombocythemia | Control of platelet counts. | |
| Polycythemia Vera | Control of hematocrit and reduction of thrombosis risk. | |
| Head and Neck Cancer | Used as a radiosensitizer. |
Experimental Protocols
To facilitate the replication and further investigation of the comparative efficacy of this compound and hydroxyurea, detailed methodologies for key experimental assays are provided below.
Ribonucleotide Reductase Activity Assay
Objective: To measure the enzymatic activity of RNR in the presence of inhibitors.
Methodology:
-
Enzyme Preparation: Purify recombinant R1 and R2 subunits of human RNR.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, magnesium acetate, ATP, DTT, and the substrate CDP.
-
Inhibitor Addition: Add varying concentrations of this compound or hydroxyurea to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding the RNR enzyme complex (R1 and R2).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Product Analysis: Quantify the formation of the product, dCDP, using high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of RNR inhibition against the inhibitor concentration.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound and hydroxyurea on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or hydroxyurea for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound or hydroxyurea.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound or hydroxyurea at a specific concentration and for a defined time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
dot
Caption: Workflow for analyzing cell cycle distribution after drug treatment.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To detect and quantify apoptosis in cancer cells treated with this compound or hydroxyurea.
Methodology:
-
Cell Treatment: Treat cells with the respective drugs as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Signaling Pathways and Molecular Interactions
The inhibition of ribonucleotide reductase by this compound and hydroxyurea triggers a cascade of downstream cellular events. The depletion of dNTPs leads to DNA replication stress, activating the DNA damage response (DDR) pathway. This, in turn, can lead to cell cycle arrest, senescence, or apoptosis, depending on the cellular context and the extent of DNA damage.
dot
Caption: Downstream signaling cascade following RNR inhibition.
Conclusion
The comparative analysis of this compound and hydroxyurea reveals significant differences in their potency and clinical applications. Preclinical evidence strongly supports the superior efficacy of this compound as an RNR inhibitor, particularly its ability to overcome hydroxyurea resistance. While hydroxyurea remains a valuable therapeutic agent for specific hematological conditions, this compound shows broader potential in the treatment of various solid tumors and hematologic malignancies, often in combination with other anticancer agents.
For researchers and drug development professionals, the distinct mechanisms of action and efficacy profiles of these two drugs offer opportunities for targeted therapeutic strategies. Further research into the molecular determinants of sensitivity and resistance to this compound will be crucial in optimizing its clinical use and identifying patient populations most likely to benefit from this potent RNR inhibitor. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and contribute to the advancement of cancer therapy.
Unveiling the Synergistic Power of Triapine and Cisplatin: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic anti-cancer effects of combining Triapine, a potent ribonucleotide reductase (RNR) inhibitor, with the conventional chemotherapeutic agent cisplatin. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this combination therapy with cisplatin alone, supported by preclinical and clinical experimental data. We delve into the molecular mechanisms, present key quantitative data in a clear, comparative format, and provide detailed experimental methodologies for the validation of this promising therapeutic strategy.
The Scientific Rationale: A Two-Pronged Attack on Cancer Cells
The synergistic interaction between this compound and cisplatin stems from their complementary mechanisms of action targeting fundamental cellular processes. Cisplatin induces DNA damage, primarily through the formation of intrastrand and interstrand crosslinks, which, if unrepaired, trigger apoptosis.[1] Cancer cells, however, can often overcome this damage through sophisticated DNA repair mechanisms, a key driver of chemoresistance.
This is where this compound plays a crucial role. This compound inhibits the R2 subunit of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair.[2] By depleting the cellular pool of dNTPs, this compound effectively cripples the cell's ability to repair the DNA damage inflicted by cisplatin, leading to an accumulation of lethal DNA lesions and enhanced cancer cell death. Preclinical studies have demonstrated that this synergistic effect is most pronounced when this compound is administered prior to cisplatin, allowing for the depletion of dNTPs before the onset of DNA damage.[1]
Preclinical Evidence: Validating Synergy in the Laboratory
In vitro and in vivo preclinical studies have consistently demonstrated the synergistic anti-tumor activity of the this compound and cisplatin combination. Key experimental findings are summarized below.
In Vitro Synergistic Cytotoxicity
The synergistic cytotoxicity of this compound and cisplatin has been evaluated in various cancer cell lines using clonogenic survival assays. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) | Outcome | Reference |
| Ovarian Cancer (BG-1) | This compound + Cisplatin | < 1 | Synergy | [3] |
| Ovarian Cancer (SKOV-3) | This compound + Cisplatin | < 1 | Synergy | [3] |
Disruption of Homologous Recombination Repair
A primary mechanism underlying the synergy between this compound and cisplatin is the inhibition of homologous recombination (HR), a major DNA repair pathway for cisplatin-induced DNA double-strand breaks. The DR-GFP (Direct Repeat Green Fluorescent Protein) reporter assay is a standard method to quantify HR efficiency.
| Cell Line | Treatment | Homologous Recombination Efficiency | Outcome | Reference |
| Ovarian Cancer | Cisplatin | Increased | Upregulation of HR as a repair response | [4] |
| Ovarian Cancer | This compound + Cisplatin | Significantly Decreased | Inhibition of HR by this compound | [3] |
Evidence of Enhanced DNA Damage
Western blot analysis of key DNA damage response proteins, such as γ-H2AX (a marker for DNA double-strand breaks) and RAD51 (a key protein in homologous recombination), provides further evidence of the combination's efficacy.
| Cell Line | Treatment | γ-H2AX Expression | RAD51 Foci Formation | Outcome | Reference | |---|---|---|---|---| | Various Cancer Cells | Cisplatin | Increased | Increased | DNA damage and initiation of HR |[5][6] | | Various Cancer Cells | this compound + Cisplatin | Markedly Increased | Decreased | Enhanced DNA damage and inhibition of HR |[7][8] |
Clinical Validation: Translating Preclinical Promise to Patient Care
The promising preclinical data has led to the evaluation of the this compound and cisplatin combination in several clinical trials, primarily in patients with advanced solid tumors. These trials have focused on establishing the safety, tolerability, and preliminary efficacy of this combination therapy.
Phase I Clinical Trial Findings
Phase I trials are designed to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of a new drug combination.
| Trial Identifier | Patient Population | Dosing Regimen | Maximum Tolerated Dose (MTD) | Key Outcomes | Reference | |---|---|---|---|---| | NCT00024323 | Advanced solid tumors | this compound (i.v.) + Cisplatin (i.v.) | this compound: 96 mg/m² daily (days 1-4), Cisplatin: 75 mg/m² (split over days 2-3) | Combination is safe and tolerable. 50% of patients at MTD had stable disease. |[1][9] | | NCT00016874 | Advanced or metastatic solid tumors | this compound (i.v. infusion) + Paclitaxel + Cisplatin | this compound: 80 mg/m², Cisplatin: 50 mg/m², Paclitaxel: 80 mg/m² | Combination is safe. 83% of patients at MTD had stable disease. |[10][11] |
Phase II Clinical Trial Insights
Phase II trials further evaluate the efficacy of the treatment in a specific cancer type. Notably, the combination of this compound and cisplatin with radiation has shown significant promise.
| Trial Identifier | Patient Population | Treatment Arm | Overall Response Rate | 3-Year Progression-Free Survival | Reference | |---|---|---|---|---| | NCT01835171 | Advanced Uterine Cervix or Vaginal Cancers | this compound + Cisplatin-Radiotherapy | 100% | 92% |[9] | | NCT01835171 | Advanced Uterine Cervix or Vaginal Cancers | Cisplatin-Radiotherapy alone | 77% | 77% |[9] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Clonogenic Survival Assay
-
Cell Plating: Seed cancer cells in 6-well plates at a density of 500-1000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound alone, cisplatin alone, or the combination of both. A sequential treatment, with this compound administered 4-6 hours before cisplatin, is recommended to maximize the synergistic effect.
-
Incubation: Incubate the cells for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet, then wash with water. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy.[3]
DR-GFP Reporter Assay for Homologous Recombination
-
Cell Line: Utilize a cell line stably expressing the DR-GFP reporter cassette.
-
Transfection: Co-transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a specific DNA double-strand break in the reporter gene.
-
Drug Treatment: Treat the cells with this compound, cisplatin, or the combination as described in the clonogenic assay protocol.
-
Flow Cytometry: After 48-72 hours, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. GFP expression indicates successful homologous recombination repair.
-
Data Analysis: Compare the percentage of GFP-positive cells in the treated groups to the control group to quantify the effect of the drugs on HR efficiency.[4][12]
Western Blot for DNA Damage Markers
-
Cell Lysis: Treat cells with this compound and/or cisplatin for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against γ-H2AX and RAD51 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative protein expression levels.[5][6]
Visualizing the Molecular Synergy and Experimental Process
To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of this compound and Cisplatin Synergy.
Caption: Preclinical Experimental Workflow.
Conclusion and Future Directions
The collective preclinical and clinical evidence strongly supports the synergistic interaction between this compound and cisplatin. By inhibiting ribonucleotide reductase, this compound effectively sensitizes cancer cells to the DNA-damaging effects of cisplatin, offering a promising strategy to overcome chemoresistance and improve therapeutic outcomes. The most significant clinical benefit has been observed when this combination is administered with radiotherapy, particularly in cervical and vaginal cancers.
Future research should continue to explore the optimal dosing and scheduling of this combination in various cancer types. Further investigation into predictive biomarkers of response to this compound-cisplatin therapy could also help to identify patient populations most likely to benefit from this treatment. The continued clinical development of this combination holds the potential to provide a valuable new therapeutic option for patients with difficult-to-treat cancers.
References
- 1. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 3. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of Rad51-dependent homologous recombination: implications for the radiation sensitivity of human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the number of RAD51 molecules in different human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Trial of this compound-Cisplatin-Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Triapine Demonstrates Significant Efficacy in Overcoming Hydroxyurea Resistance in Cancer Cells
For Immediate Release
[City, State] – November 10, 2025 – For researchers and drug development professionals contending with hydroxyurea resistance in cancer therapy, a comprehensive analysis of experimental data validates Triapine as a potent and effective alternative. Studies show that cancer cells resistant to the widely used ribonucleotide reductase inhibitor hydroxyurea remain fully sensitive to this compound, highlighting a distinct mechanism of action that circumvents common resistance pathways. This guide provides a comparative overview of this compound's efficacy, supported by experimental data on cell viability, apoptosis, and cell cycle arrest, along with detailed methodologies for the cited experiments.
Overcoming Resistance: A Quantitative Comparison
This compound, a thiosemicarbazone and a potent inhibitor of the M2 subunit of ribonucleotide reductase, has consistently shown superior activity over hydroxyurea, particularly in cell lines that have developed resistance to the latter.[1][2] This is critically important as resistance to hydroxyurea, often driven by the overexpression of ribonucleotide reductase, is a significant clinical challenge.
A key indicator of a drug's potency is its half-maximal inhibitory concentration (IC50). In leukemia L1210 cells, the development of resistance to hydroxyurea is marked by a dramatic increase in its IC50 value. For instance, in wild-type L1210 cells, the IC50 of hydroxyurea is 85 µM. In a hydroxyurea-resistant L1210 subline, this value escalates to approximately 2000 µM, indicating a significant loss of efficacy.[3] While a direct comparative IC50 value for this compound in this specific resistant cell line is not available in the cited literature, studies have consistently demonstrated that hydroxyurea-resistant L1210 and human KB nasopharyngeal carcinoma cells remain sensitive to this compound.[1][2] This suggests that the mechanism of this compound's action is not impeded by the resistance mechanisms that affect hydroxyurea.
Table 1: Comparative IC50 Values of Hydroxyurea in Sensitive and Resistant Cell Lines
| Cell Line | Compound | IC50 (µM) |
| L1210 (Wild-Type) | Hydroxyurea | 85[3] |
| L1210 (Hydroxyurea-Resistant) | Hydroxyurea | ~2000[3] |
Mechanism of Action and Cellular Impact
The differential efficacy of this compound in hydroxyurea-resistant cells stems from its distinct mechanism of action. While both drugs target ribonucleotide reductase, the enzyme essential for DNA synthesis and repair, their modes of inhibition differ.[4][5] Hydroxyurea acts by scavenging the tyrosyl free radical of the R2 subunit of ribonucleotide reductase.[6] In contrast, this compound chelates iron, forming a redox-active complex that leads to the generation of reactive oxygen species, which in turn inactivates the enzyme.[4][5] This alternative mechanism allows this compound to be effective even when resistance to hydroxyurea has developed.
Induction of Apoptosis and Cell Cycle Arrest
This compound's potent inhibition of ribonucleotide reductase leads to the depletion of deoxyribonucleotide pools, which stalls DNA replication and activates DNA damage response pathways. This ultimately results in cell cycle arrest and the induction of apoptosis (programmed cell death).
Studies have shown that this compound treatment leads to a significant arrest of cells in the G1/S phase of the cell cycle, preventing them from progressing through DNA synthesis.[7] This prolonged replication stress can lead to the collapse of DNA replication forks, causing double-strand breaks and triggering apoptosis.[8] In docetaxel-resistant prostate cancer cells, for example, this compound has been shown to induce apoptosis and cell cycle arrest, suggesting its broad applicability in various resistant cancer models.[2][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Comparative mechanism of RNR inhibition by Hydroxyurea and this compound.
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
-
Cell Seeding: Cancer cells (e.g., L1210 wild-type and hydroxyurea-resistant) are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or hydroxyurea. A control group with no drug is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, hydroxyurea, or a vehicle control at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Conclusion
The available data strongly support the efficacy of this compound in cancer cells that have developed resistance to hydroxyurea. Its distinct mechanism of action, leading to potent inhibition of DNA synthesis, cell cycle arrest, and apoptosis, makes it a promising therapeutic agent for overcoming this significant clinical challenge. Further head-to-head comparative studies providing quantitative data on IC50 values, apoptosis rates, and cell cycle distribution in various hydroxyurea-resistant cell lines will be invaluable for the continued development and clinical application of this compound.
References
- 1. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-resistance patterns in hydroxyurea-resistant leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Duo: A Comparative Guide to Triapine and Gemcitabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The combination of Triapine and gemcitabine has been investigated as a promising strategy in cancer therapy, particularly for solid tumors. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by preclinical and clinical data. We delve into the mechanism of action, present quantitative outcomes from clinical trials, and provide detailed experimental protocols to inform future research and development.
Mechanism of Synergistic Interaction
The synergistic anti-tumor effect of this compound and gemcitabine stems from their complementary inhibition of ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair. RR is composed of two subunits, RRM1 and RRM2. Gemcitabine, a nucleoside analog, is metabolized intracellularly to its active diphosphate form (dFdCDP), which inhibits the RRM1 subunit of RR.[1] this compound, a thiosemicarbazone, directly inhibits the RRM2 subunit.[2]
This dual-pronged attack on RR leads to a profound depletion of the intracellular pool of deoxyribonucleotides (dNTPs), the building blocks of DNA. The reduced levels of dNTPs, particularly deoxycytidine triphosphate (dCTP), enhance the incorporation of gemcitab's active triphosphate form (dFdCTP) into DNA. This incorporation ultimately leads to chain termination and apoptosis (programmed cell death). Preclinical studies have demonstrated that pre-exposure of cancer cells to this compound enhances the uptake and DNA incorporation of gemcitabine, resulting in synergistic cytotoxicity.[3][4]
Preclinical and Clinical Efficacy: A Quantitative Overview
Numerous preclinical and clinical studies have evaluated the efficacy of the this compound and gemcitabine combination. The following tables summarize key quantitative data from these investigations, comparing the combination therapy to gemcitabine monotherapy where possible.
Table 1: Phase II Clinical Trial of this compound and Gemcitabine in Advanced Pancreatic Cancer
| Parameter | This compound + Gemcitabine (4-hr infusion)[3] | Gemcitabine Monotherapy (Historical Control)[5] |
| Number of Patients | 60 | N/A |
| Treatment Regimen | This compound (4-hr infusion) followed by Gemcitabine 1000 mg/m² on days 1, 8, 15 of a 4-week cycle | Gemcitabine 1000 mg/m² weekly |
| Partial Response (PR) | 15% | ~5-10% |
| Stable Disease (SD) | 60% | ~20-30% |
| Median Overall Survival | 8.0 months | 5.6 - 6.7 months |
| 1-Year Survival Rate | 13% | ~18% |
Table 2: Phase II Clinical Trial of this compound and Gemcitabine in Second-Line Advanced Non-Small Cell Lung Cancer (NSCLC)
| Parameter | This compound + Gemcitabine (ECOG 1503)[2] | Gemcitabine Monotherapy (Second-Line)[6][7] |
| Number of Patients | 18 (15 evaluable) | 34 and 83 |
| Treatment Regimen | This compound 105 mg/m² IV over 2h and Gemcitabine 1,000 mg/m² IV over 30 min on days 1, 8, 15 of a 28-day cycle | Gemcitabine 1000-1250 mg/m² weekly or on days 1, 8 of a 3-week cycle |
| Objective Response Rate | 0% | 19-20.6% (Partial Response) |
| Stable Disease | 20% | N/A |
| Median Overall Survival | 5.4 months | 29 weeks (~6.7 months) |
| Median Time to Progression | 1.8 months | 13 weeks (~3 months) |
Table 3: Phase I Clinical Trial of Prolonged Infusion this compound and Gemcitabine in Advanced Solid Tumors
| Parameter | Prolonged Infusion this compound + Gemcitabine[1][8] |
| Number of Patients | 36 (30 evaluable) |
| Maximum Tolerated Dose (MTD) | This compound 90 mg (24-hour infusion) followed by Gemcitabine 1000 mg/m² (100-minute infusion), every 2 weeks of a 4-week cycle |
| Dose-Limiting Toxicities (DLTs) | Grade 4 thrombocytopenia, leukopenia, and neutropenia |
| Partial Response (PR) | 1 patient |
| Stable Disease (SD) | 15 patients |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of the experimental protocols for key preclinical and clinical studies.
Preclinical In Vitro Synergy Assessment
A common method to assess the synergistic interaction between this compound and gemcitabine in cancer cell lines is the multiple-drug-effect analysis.
-
Cell Lines and Culture: Non-small cell lung cancer (NSCLC) or pancreatic cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of this compound and gemcitabine are prepared and diluted to various concentrations.
-
Drug Exposure: Cells are exposed to this compound and gemcitabine simultaneously or sequentially. For sequential exposure, cells are pre-incubated with this compound for a set period (e.g., 24 hours) before the addition of gemcitabine.
-
Cytotoxicity Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT or SRB assay.
-
Synergy Analysis: The dose-response curves for each drug alone and in combination are used to calculate a Combination Index (CI) using the Chou-Talalay method.[9] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9]
Phase II Clinical Trial Protocol for Advanced Pancreatic Cancer
The following is a representative protocol for a Phase II clinical trial investigating the combination of this compound and gemcitabine.
Patient Eligibility:
-
Histologically confirmed unresectable or metastatic pancreatic adenocarcinoma.[3]
-
No prior chemotherapy for metastatic disease.[10]
-
At least one measurable lesion according to RECIST criteria.[11]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[3]
-
Adequate organ function.
Treatment Regimen:
-
Arm A (4-hour infusion): this compound administered as a 4-hour intravenous infusion, followed by gemcitabine 1000 mg/m² on days 1, 8, and 15 of a 28-day cycle.[3]
-
Arm B (24-hour infusion): To maximize synergy, the protocol was amended in some studies to a 24-hour continuous infusion of this compound prior to gemcitabine administration.[3]
Dose and Administration:
-
This compound: The dose and infusion time have varied across studies, with doses around 105 mg/m² for shorter infusions and adjusted doses for continuous infusions.[10][11]
-
Gemcitabine: Typically administered at a dose of 1000 mg/m².[10][11]
Efficacy and Safety Assessment:
-
Tumor response is evaluated every two cycles using RECIST criteria.
-
Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
The primary endpoint is often objective response rate or tumor control (objective response + stable disease).[11]
Conclusion
The combination of this compound and gemcitabine demonstrates a clear synergistic mechanism of action through the dual inhibition of ribonucleotide reductase. While preclinical data and early-phase clinical trials in some solid tumors like pancreatic cancer have shown promising activity, results in other settings such as second-line NSCLC have been less encouraging. The schedule-dependent nature of this synergy, with prolonged this compound exposure appearing to be more effective, is a critical consideration for future clinical trial design. Further research is warranted to optimize the dosing and schedule of this combination and to identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Phase II clinical trials on Investigational drugs for the Treatment of Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of gemcitabine as second-line chemotherapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemcitabine as second-line treatment for advanced non-small-cell lung cancer: A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase II study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and gemcitabine in advanced pancreatic carcinoma. A trial of the Princess Margaret hospital Phase II consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
A Comparative Guide to Intravenous and Oral Administration of Triapine for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of intravenous (IV) and oral (PO) administration of Triapine, a promising ribonucleotide reductase inhibitor. This document synthesizes key experimental data on the pharmacokinetics of both routes, details relevant experimental protocols, and illustrates the underlying mechanism of action through signaling pathway and workflow diagrams.
Pharmacokinetic Data: Intravenous vs. Oral Administration
The following tables summarize key pharmacokinetic parameters of this compound following intravenous and oral administration, compiled from various clinical studies. These data facilitate a direct comparison of the two routes of delivery.
| Pharmacokinetic Parameter | Intravenous Administration | Oral Administration | Reference(s) |
| Bioavailability (F) | Not Applicable | 67 ± 29% | [1] |
| 66% | [2] | ||
| 59% | [3][4] | ||
| Maximum Tolerated Dose (MTD) | 96 mg/m²/day | 150 mg per dose (every 12 hours for 5 doses) | [1] |
| 96-100 mg/m² | 100 mg (in combination with chemoradiation) | [2][3][4] | |
| Time to Maximum Concentration (Tmax) | 1-2 hours (during 2-hour infusion) | 1.3 hours | [1][2] |
| Elimination Half-life (t½) | ~1 hour | 1.4 hours | [2] |
| Peak Serum Concentration (Cmax) | 1–10 μM (after 2-hour infusion) | 520 µg/L (at 100 mg dose) | [1][2] |
| 344 µg/L (at 150 mg dose) | [2] | ||
| Area Under the Curve (AUC) | Variable with dose | 1209 µg/L•h (at 100 mg dose) | [2] |
| 1034 µg/L•h (at 150 mg dose) | [2] | ||
| Pharmacokinetic Variability | Modest within-patient variability (10-12% CV for Cmax and AUC) | Large within-patient variability (43% and 55% CV for Cmax and AUC, respectively) | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of intravenous and oral this compound administration.
Phase I Clinical Trial Protocol for Oral this compound Bioavailability
A phase I study was designed to evaluate the maximum-tolerated dose (MTD) and oral bioavailability of this compound in patients with advanced solid tumors.[1]
-
Patient Population: Patients with advanced-stage solid tumors.[1]
-
Study Design: A 3+3 dose-escalation design was employed.[1]
-
Intravenous Administration: A single fixed dose of 100 mg of this compound was administered as a 2-hour intravenous infusion one week prior to the first oral cycle to determine individual intravenous pharmacokinetics.[1]
-
Oral Administration: Oral this compound was administered every 12 hours for 5 consecutive doses on days 1-3, 8-10, and 15-17 of a 28-day cycle. Dose escalation started at 50 mg and proceeded to 100 mg, 150 mg, and 200 mg.[1]
-
Pharmacokinetic Sampling (Intravenous): Blood samples were collected pre-dose, at 0.5, 1, and 2 hours during the infusion, and at 0.25, 0.5, 1, 2, 4, and 8 hours after the end of the infusion.[1]
-
Pharmacokinetic Sampling (Oral): On the day of oral dosing, blood samples were obtained immediately before dosing, and at 10, 20, and 30 minutes, and 1, 2, 4, 6–8, and 24 hours after dosing.
-
Bioavailability Calculation: The oral bioavailability was calculated as the ratio of the area under the curve (AUC) for oral administration to the AUC for intravenous administration (AUCoral/AUCiv).[1]
Analytical Method for this compound Quantification in Human Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed for the quantification of this compound in human plasma.
-
Sample Preparation: Protein precipitation was performed on 50 μL of human plasma.
-
Chromatography: Chromatographic separation was achieved using a Shodex ODP2 column with an isocratic mobile phase of acetonitrile and water containing 10% ammonium acetate.
-
Mass Spectrometry: Detection was carried out using an ABI 4000 mass spectrometer with electrospray ionization in the positive mode.
-
Assay Performance: The assay demonstrated linearity from 3 to 3,000 ng/mL, with accuracy between 97.1% and 103.1% and precision better than 7.4% coefficient of variation.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing intravenous and oral this compound administration and the signaling pathway of this compound's mechanism of action.
Experimental workflow for a clinical trial comparing IV and PO this compound.
Signaling pathway of this compound's anticancer activity.
Conclusion
The oral formulation of this compound demonstrates significant bioavailability, making it a viable and more convenient alternative to intravenous administration for future clinical trials.[1] While the oral route exhibits greater pharmacokinetic variability, it achieves comparable therapeutic exposures. The primary mechanism of action for this compound, regardless of the administration route, is the inhibition of ribonucleotide reductase, leading to the disruption of DNA synthesis and repair, cell cycle arrest, and ultimately, apoptosis. The choice between intravenous and oral administration will likely depend on the specific clinical context, desired dosing schedule, and patient convenience. Further research is warranted to optimize dosing strategies for the oral formulation to mitigate its variability and maximize its therapeutic potential.
References
- 1. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Triapine Treatment Response: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for predicting and monitoring the response to Triapine, a potent ribonucleotide reductase inhibitor. This document summarizes key biomarkers, presents available quantitative data for their validation, details relevant experimental protocols, and visualizes the underlying molecular pathways.
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is an anticancer agent that targets the M2 subunit of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair.[1][2][3] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, leading to S-phase cell cycle arrest and the induction of apoptosis.[1][4] The validation of predictive and pharmacodynamic biomarkers is crucial for optimizing this compound therapy, selecting patients who are most likely to benefit, and monitoring treatment efficacy. This guide compares several promising biomarkers for their utility in guiding this compound treatment.
Comparative Analysis of Biomarkers for this compound Response
The following table summarizes key biomarkers that have been investigated for their potential to predict or indicate a response to this compound treatment. The available quantitative data for each biomarker is presented to facilitate a comparative assessment of their validation status.
| Biomarker Category | Specific Biomarker | Cancer Type(s) | Key Quantitative Findings | Supporting Evidence |
| Target Expression | Ribonucleotide Reductase Subunit M2 (RRM2) | Ewing Sarcoma, Glioblastoma, Non-Small Cell Lung Cancer | - Ewing Sarcoma cell lines show high sensitivity to this compound (mean IC50: 0.35 µM).- High RRM2 expression is associated with poorer overall survival in Ewing Sarcoma and Glioblastoma patients.[1][5]- In NSCLC diagnostics, RRM2 showed a sensitivity of 73.6% and specificity of 74.0% for detecting the disease, though not directly for treatment response.[4] | RRM2 is the direct target of this compound, and its expression levels may correlate with drug sensitivity. |
| DNA Damage Response | Phosphorylated histone H2AX (γH2AX) | Glioblastoma, Ovarian Cancer | - this compound treatment leads to a significant increase in γH2AX foci, indicating DNA double-strand breaks.[3][6]- Delayed resolution of radiation-induced γH2AX foci is observed in the presence of this compound, suggesting inhibition of DNA repair.[5][7] | γH2AX is a sensitive marker of DNA double-strand breaks, a key consequence of this compound-induced replication stress. |
| Cell Cycle Progression | Phospho-histone H3 (pHH3), Cyclin D1, Ki-67 | Uterine Serous Adenocarcinoma | - A clinical trial is evaluating the change in pHH3, Cyclin D/E, and Ki-67 expression pre- and post-Triapine treatment as a measure of cell cycle arrest.[8] | These markers are well-established indicators of cell proliferation and mitosis, which are expected to be inhibited by this compound. |
| Drug Resistance Mechanisms | Multidrug Resistance Protein 1 (MDR1) Polymorphisms | Non-Small Cell Lung Cancer | - Patients with MDR1 variant genotypes (C3435T) showed superior overall survival compared to non-variants (13.3 vs. 4.3 months, p=0.023) when treated with a this compound-containing regimen.[3] | MDR1 is an efflux pump that can reduce intracellular drug concentrations, and its genetic variants may influence this compound's efficacy. |
| Metabolic & Circulating Biomarkers | Plasma Deoxyribonucleosides | Neuroendocrine Tumors | - A clinical trial is currently evaluating changes in plasma deoxyribonucleosides as a potential biomarker of this compound resistance.[9][10] | As this compound inhibits the production of deoxyribonucleotides, measuring their levels in plasma may reflect target engagement and the development of resistance. |
| Plasma hPG80 (circulating progastrin) | Neuroendocrine Tumors | - An ongoing clinical trial is assessing plasma hPG80 as a potential biomarker of treatment response to a this compound and Lutetium Lu 177 dotatate combination therapy.[10] | hPG80 is a tumor-derived peptide, and its levels may correlate with tumor burden and response to therapy. |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker analysis relies on well-defined experimental protocols. Below are detailed methodologies for the key assays used to validate the biomarkers discussed in this guide.
Immunohistochemistry (IHC) for RRM2, γH2AX, Phospho-Histone H3, Cyclin D1, and Ki-67
This protocol outlines the general steps for detecting protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) and heating in a pressure cooker, steamer, or water bath. The optimal time and temperature should be determined for each antibody.
-
-
Blocking:
-
Incubate sections with a hydrogen peroxide block for 10-15 minutes to quench endogenous peroxidase activity.
-
Apply a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., anti-RRM2, anti-γH2AX, anti-phospho-histone H3, anti-Cyclin D1, or anti-Ki-67) at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB) and monitor for the desired staining intensity.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma hPG80
This protocol describes a sandwich ELISA for the quantification of hPG80 in plasma samples.
-
Sample and Standard Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,000 x g for 15 minutes to separate plasma. Store plasma at -80°C until use.
-
Prepare a serial dilution of the hPG80 standard to generate a standard curve.
-
-
Assay Procedure:
-
Coat a 96-well plate with a capture antibody specific for hPG80 and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add plasma samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of hPG80 in the samples by interpolating their absorbance values from the standard curve.
-
PCR-Based Genotyping for MDR1 Polymorphisms
This protocol outlines the general steps for identifying single nucleotide polymorphisms (SNPs) in the MDR1 (ABCB1) gene using polymerase chain reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis or sequencing.
-
DNA Extraction:
-
Extract genomic DNA from whole blood or buccal swabs using a commercially available DNA extraction kit.
-
-
PCR Amplification:
-
Amplify the region of the MDR1 gene containing the SNP of interest using specific primers.
-
The PCR reaction mixture typically contains genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using a thermal cycler with an optimized cycling program (denaturation, annealing, and extension steps).
-
-
Genotype Analysis (RFLP):
-
If the SNP creates or abolishes a restriction enzyme recognition site, digest the PCR product with the corresponding restriction enzyme.
-
Separate the digested fragments by agarose gel electrophoresis.
-
The pattern of the resulting fragments will indicate the genotype (homozygous wild-type, heterozygous, or homozygous mutant).
-
-
Genotype Analysis (Sequencing):
-
Purify the PCR product.
-
Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.
-
Align the sequence with the reference MDR1 gene sequence to identify the specific SNP.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical workflow for biomarker validation.
Caption: this compound's mechanism of action and associated biomarkers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triapine and Its Synthetic Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Triapine, a potent ribonucleotide reductase inhibitor, and its key synthetic analogs. The document focuses on their mechanisms of action, comparative anticancer efficacy supported by experimental data, and detailed methodologies for key assays.
Introduction
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is a prominent α-N-heterocyclic thiosemicarbazone that has undergone extensive investigation as an anticancer agent.[1][2] Its primary mechanism of action involves the inhibition of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[3][4] This activity makes it particularly effective against rapidly proliferating cancer cells.[3] Over the years, numerous synthetic analogs have been developed to enhance potency, improve selectivity, and overcome resistance. This guide compares this compound with several notable analogs, including Dp44mT, DpC, and COTI-2, which have also entered clinical evaluation.[1][5]
Mechanism of Action: RNR Inhibition and Beyond
The principal mechanism for this compound and its analogs is the inhibition of the R2 subunit of ribonucleotide reductase. This process occurs through a series of steps:
-
Chelation of Metal Ions: Thiosemicarbazones are powerful chelating agents. In the cellular environment, this compound binds to endogenous iron.[6]
-
Formation of a Redox-Active Complex: The formed Fe(II)-Triapine complex is the biologically active species responsible for RNR inhibition.[6]
-
Quenching of the Tyrosyl Radical: This iron complex interacts with the R2 subunit of RNR, quenching a critical tyrosyl free radical. This action inactivates the enzyme.[3][4]
-
Depletion of dNTPs and DNA Synthesis Arrest: The inactivation of RNR prevents the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), the essential building blocks for DNA. The resulting depletion of the dNTP pool leads to the arrest of DNA synthesis and, subsequently, cell cycle arrest and apoptosis.[3][6]
While RNR inhibition is the central mechanism, synthetic analogs have been shown to possess additional or varied modes of action.
-
Dp44mT (Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone): This highly potent analog not only chelates iron but also exhibits significant activity when complexed with copper.[5] It has also been identified as an inhibitor of topoisomerase IIα, an enzyme that controls DNA topology during replication.
-
COTI-2: This third-generation thiosemicarbazone has a distinct mechanism involving the reactivation of mutant p53, a tumor suppressor protein that is non-functional in a large percentage of human cancers.[4] This allows it to induce apoptosis through p53-dependent pathways.
-
Reactive Oxygen Species (ROS) Generation: The redox-active metal complexes of this compound and its analogs can participate in Fenton-like reactions, generating damaging reactive oxygen species (ROS) that contribute to their overall cytotoxicity.[5]
Performance Comparison: Cytotoxicity Data
The cytotoxic potential of this compound and its analogs has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency. The data below is compiled from multiple studies to provide a comparative overview.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound (3-AP) | L1210 | Leukemia | ~0.54 µM | [7] |
| Dp44mT | HL-60 | Promyelocytic Leukemia | 0.002 ± 0.000 µM | [1] |
| MCF-7 | Breast Cancer | 0.009 ± 0.002 µM | [1] | |
| HCT116 | Colorectal Cancer | 0.006 ± 0.001 µM | [1] | |
| U87 / U251 | Glioblastoma | <0.1 µM | [6] | |
| MDA-MB-231 | Breast Cancer | ~0.1 µM | [3] | |
| DpC | HL-60 | Promyelocytic Leukemia | 0.003 ± 0.001 µM | [1] |
| MCF-7 | Breast Cancer | 0.003 ± 0.001 µM | [1] | |
| HCT116 | Colorectal Cancer | 0.005 ± 0.001 µM | [1] | |
| COTI-2 | PCI13 (p53 null) | Head and Neck Squamous Cell | 1.4 - 13.2 nM | [5] |
| PCI13 (mutant p53) | Head and Neck Squamous Cell | 1.4 - 13.2 nM | [5] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line. Direct comparison of values from different studies should be made with caution.
Signaling and Action Pathways
The following diagrams illustrate the key molecular pathways affected by this compound and its analogs.
Figure 1. Primary mechanism of action for this compound via Ribonucleotide Reductase (RNR) inhibition.
Figure 2. Additional mechanisms of action exhibited by synthetic analogs like Dp44mT and COTI-2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to evaluate these compounds.
Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[8][9]
-
Compound Treatment: A stock solution of the test compound (e.g., this compound analog in DMSO) is diluted to various concentrations in the cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. Cells are incubated for a specified period (typically 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL is added to each well. The plates are incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[8][9]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined using appropriate software (e.g., CalcuSyn, Prism).[1][5]
Figure 3. Standard workflow for determining compound cytotoxicity using the MTT assay.
Ribonucleotide Reductase (RNR) Inhibition Assay
This assay directly measures the enzymatic activity of RNR.
-
Reaction Mixture Preparation: The assay mixture is prepared containing a buffer (e.g., 30 mM HEPES), cofactors (3 mM dithiothreitol, 6 mM MgCl2, 5 mM ATP), a radiolabeled substrate (0.02 µCi of [14C]CDP), unlabeled substrate (0.15 mM CDP), and the cellular extract containing the RNR enzyme.[7]
-
Inhibitor Addition: The test compound (this compound or analog) is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by adding the cell extract and incubated for a set time (e.g., 60 minutes) at 37°C, during which the conversion of [14C]CDP to [14C]dCDP is linear.[7]
-
Separation of Products: The reaction is stopped, and the product ([14C]dCDP) is separated from the substrate ([14C]CDP) using Dowex 1-borate ion-exchange chromatography.[7]
-
Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter. The percentage of RNR inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control reaction without the inhibitor.
Conclusion
This compound and its synthetic analogs represent a powerful class of anticancer agents targeting the fundamental process of DNA synthesis. Analogs such as Dp44mT and DpC have demonstrated significantly enhanced potency, with IC50 values in the nanomolar range, far exceeding that of the parent compound.[1] Furthermore, the development of compounds like COTI-2, which possess alternative mechanisms such as the reactivation of mutant p53, highlights a promising strategy for targeting specific cancer genotypes and overcoming resistance.[4] The continued exploration of these thiosemicarbazones, focusing on optimizing their pharmacological profiles and understanding their diverse mechanisms, holds significant potential for the future of oncology drug development.
References
- 1. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Examining the Anti-Tumor Activity of Dp44mT-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Validating the Radiosensitizing Effects of Triapine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo radiosensitizing effects of Triapine, a potent ribonucleotide reductase (RR) inhibitor. By summarizing key experimental data, detailing methodologies, and visualizing the underlying molecular pathways, this document serves as a valuable resource for researchers investigating novel cancer therapeutics and combination strategies. Preclinical evidence strongly suggests that this compound enhances the efficacy of radiation therapy by disrupting DNA repair mechanisms in tumor cells.
Performance Comparison of this compound as a Radiosensitizer
The efficacy of this compound as a radiosensitizing agent has been demonstrated in preclinical xenograft models. The following tables summarize the quantitative data from key in vivo studies, showcasing the impact of this compound on tumor growth delay when combined with radiation. For comparative context, data from studies on other known radiosensitizers, cisplatin and gemcitabine, in similar tumor models are also presented.
Table 1: In Vivo Radiosensitizing Effect of this compound on Human Glioma (U251) and Pancreatic (PSN1) Xenografts
| Tumor Model | Treatment Group | Mean Tumor Growth Delay (days) | Dose Enhancement Factor (DEF) |
| U251 (Glioma) | Radiation Alone | 10.5 | - |
| This compound + Radiation (Pre-irradiation) | 12.8 | 2.3 | |
| This compound + Radiation (Post-irradiation) | 15.2 | 4.3 | |
| PSN1 (Pancreatic) | Radiation Alone | 8.2 | - |
| This compound + Radiation (Post-irradiation) | 13.5 | Not Reported |
Data extracted from Barker et al., Clinical Cancer Research, 2006.
Table 2: In Vivo Radiosensitizing Effects of Cisplatin and Gemcitabine in Relevant Xenograft Models (for comparison)
| Radiosensitizer | Tumor Model | Treatment Group | Endpoint | Result |
| Cisplatin | Human Head and Neck Squamous Cell Carcinoma (FaDu) | Radiation Alone | Tumor Growth Delay | 20 days |
| Cisplatin + Radiation | Tumor Growth Delay | 45 days | ||
| Gemcitabine | Human Pancreatic Cancer (MIA PaCa-2) | Radiation Alone | Tumor Doubling Time | ~10 days |
| Gemcitabine + Radiation | Tumor Doubling Time | ~20 days |
Comparative data synthesized from representative preclinical studies on cisplatin and gemcitabine as radiosensitizers.
Signaling Pathway and Experimental Workflow
To visually elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of this compound-induced radiosensitization.
Caption: In vivo tumor growth delay experimental workflow.
Detailed Experimental Protocols
A thorough understanding of the experimental design is crucial for the interpretation of results. Below are the detailed methodologies for the key in vivo experiments cited in this guide.
Tumor Growth Delay Study
-
Animal Model: Athymic nude mice (nu/nu), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water. All procedures are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
-
Cell Lines and Tumor Implantation: Human glioma (U251) or pancreatic carcinoma (PSN1) cells are cultured under standard conditions. Approximately 5 x 10^6 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements twice a week. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Groups and Schedule: When tumors reach a mean volume of 150-200 mm³, mice are randomized into the following groups:
-
Control (vehicle)
-
This compound alone
-
Radiation alone
-
This compound in combination with radiation
-
-
Drug and Radiation Administration:
-
This compound: Administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. For combination therapy, this compound is given either 6 hours before or immediately after irradiation.
-
Radiation: A single dose of 6 Gy of radiation is delivered to the tumor-bearing leg using a Cesium-137 irradiator. The rest of the mouse's body is shielded.
-
-
Endpoint and Data Analysis: The primary endpoint is tumor growth delay, defined as the time in days for the tumors in the treated groups to reach a predetermined size (e.g., 1000 mm³) compared to the control group. The Dose Enhancement Factor (DEF) is calculated as the ratio of the radiation dose required to produce a given level of growth delay in the absence of the drug to the dose required for the same effect in the presence of the drug.
γH2AX Foci Analysis (Immunohistochemistry)
-
Tissue Collection and Preparation: At 24 hours post-treatment, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5-μm sections are cut and mounted on slides.
-
Immunostaining:
-
Slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).
-
Sections are blocked with a suitable blocking serum to prevent non-specific antibody binding.
-
Slides are incubated with a primary antibody against phosphorylated histone H2AX (γH2AX) overnight at 4°C.
-
After washing, a fluorescently labeled secondary antibody is applied for 1 hour at room temperature.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Quantification:
-
Slides are imaged using a fluorescence microscope.
-
The number of γH2AX foci per nucleus is quantified in a minimum of 50 tumor cells per section using image analysis software.
-
Statistical analysis is performed to compare the number of foci between treatment groups.
-
Concluding Remarks
The in vivo data presented in this guide strongly support the radiosensitizing effects of this compound. By inhibiting ribonucleotide reductase and subsequently impairing DNA repair mechanisms, particularly homologous recombination, this compound significantly enhances radiation-induced tumor growth delay.[1][2] The increased persistence of γH2AX foci in this compound-treated tumors provides a clear biomarker of this enhanced DNA damage.[1] When compared to historical data for other radiosensitizers, this compound demonstrates a promising profile, particularly when administered post-irradiation.[1] These findings provide a solid rationale for the continued clinical investigation of this compound in combination with radiotherapy for various cancer types.
References
Long-Term Efficacy of Triapine Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Triapine combination therapy's long-term efficacy against other alternatives, supported by experimental data. This compound, a potent ribonucleotide reductase inhibitor, has been investigated in combination with various cytotoxic agents and radiation, showing promise in enhancing anti-tumor activity.
Comparative Efficacy of this compound Combination Therapies
The long-term efficacy of this compound in combination with other anti-cancer agents has been evaluated in several clinical trials. The data, primarily from Phase I and II studies, suggests that this compound's ability to inhibit DNA synthesis and repair can potentiate the effects of chemotherapy and radiation. Below is a summary of key long-term survival data from various combination therapies.
| Combination Therapy | Cancer Type | N | 3-Year Overall Survival (OS) | 5-Year Overall Survival (OS) | Median Overall Survival (MOS) | Key Findings & Toxicities |
| This compound + Cisplatin + Radiation | Cervical Cancer (Stage IB2–IIIB) | 24 | 82%[1] | 59%[2][3] | Not Reached | Favorable survival outcomes. Low rate of treatment-related adverse events.[1] |
| This compound + Gemcitabine | Non-Small Cell Lung Cancer (NSCLC) | 15 | - | - | 5.4 months[4] | No objective antitumor responses were observed; 20% experienced stable disease.[4] |
| This compound + Cisplatin | Advanced-Stage Solid Tumors | 10 (at MTD) | - | - | Not Reported | No objective responses; 50% had stable disease. Frequent grade 3/4 toxicities included fatigue, dyspnea, leukopenia, and thrombocytopenia.[5] |
| This compound + Doxorubicin | Advanced Solid Tumors | 20 | - | - | Not Reported | No objective responses, but subjective clinical activity was observed. Main toxicity was myelosuppression.[6] |
| This compound + Cisplatin + Paclitaxel | Advanced/Metastatic Solid Tumors | 6 (at MTD) | - | - | Not Reported | No objective responses; 83% had stable disease. Common grade 3/4 toxicities were reversible anemia, leukopenia, and thrombocytopenia. |
Experimental Protocols
Detailed methodologies for key experiments cited in the supporting preclinical and clinical studies are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of this compound, the combination agent, or the combination of both for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This method detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Preparation: Harvest treated and untreated cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the cells to remove the ethanol and wash with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide (PI) staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[7][8][9]
Clonogenic Assay for Radiosensitization
This assay assesses the ability of a single cell to grow into a colony and is the gold standard for measuring the cytotoxic effects of ionizing radiation.
-
Cell Plating: Plate a known number of cells into culture dishes.
-
Treatment: Treat the cells with this compound before or after irradiation with varying doses of ionizing radiation.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the colonies containing at least 50 cells.
-
Survival Fraction Calculation: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound combination therapies stem from its primary mechanism of action: the inhibition of ribonucleotide reductase (RR). This leads to the depletion of deoxyribonucleotide (dNTP) pools, which are essential for DNA synthesis and repair.
Caption: Mechanism of action of this compound in a cancer cell.
Synergy with Cisplatin
Cisplatin is a platinum-based chemotherapy agent that causes DNA damage, primarily by forming intra- and inter-strand crosslinks. By inhibiting RR, this compound depletes the dNTPs necessary for the cell to repair this damage, thus potentiating the cytotoxic effects of cisplatin.[5]
Caption: Synergistic interaction between this compound and Cisplatin.
Synergy with Gemcitabine
Gemcitabine is a nucleoside analog that, once phosphorylated, competes with natural deoxynucleotides for incorporation into DNA, leading to chain termination and apoptosis. Pre-treatment with this compound has been shown to increase the cellular uptake of gemcitabine and enhance its incorporation into DNA, leading to synergistic cytotoxicity.[4][10][11]
Caption: Synergistic interaction between this compound and Gemcitabine.
Synergy with Radiation Therapy
Radiation therapy induces DNA double-strand breaks, a lethal form of DNA damage. This compound enhances the radiosensitivity of tumor cells by inhibiting the repair of this radiation-induced DNA damage, as evidenced by the persistence of γH2AX foci, a marker of DNA double-strand breaks.[12][13]
Caption: Synergistic interaction between this compound and Radiation Therapy.
References
- 1. Long-Term Disease Control with this compound-Based Radiochemotherapy for Patients with Stage IB2–IIIB Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]
- 3. This compound Radiochemotherapy in Advanced Stage Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
Triapine's Efficacy in Overcoming Chemoresistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triapine, a potent inhibitor of ribonucleotide reductase (RNR), has demonstrated significant potential in overcoming resistance to several conventional chemotherapeutic agents. This guide provides a comparative analysis of this compound's activity in cancer cell lines resistant to other chemotherapeutics, supported by experimental data and detailed methodologies.
Overcoming Resistance to Hydroxyurea
This compound has shown marked efficacy in cell lines with acquired resistance to hydroxyurea, another RNR inhibitor. Studies on L1210 murine leukemia cells have demonstrated that while a hydroxyurea-resistant subline (HU-7-S7) exhibits a significant increase in the IC50 value for hydroxyurea compared to the parental cell line, it remains sensitive to this compound.[1][2]
Comparative Efficacy of Hydroxyurea in L1210 Cell Lines
| Cell Line | Compound | IC50 | Resistance Index |
| L1210 (Parental) | Hydroxyurea | 85 µM | 1.0 |
| HU-7-S7 (Resistant) | Hydroxyurea | ~2000 µM | ~23.5 |
Data sourced from a study on cross-resistance patterns in hydroxyurea-resistant leukemia L1210 cells. The study indicated that the HU-7-S7 cell line remained sensitive to other RNR inhibitors, including a thiosemicarbazone, a class of compounds to which this compound belongs. While the specific IC50 of this compound in this cell line was not provided in the abstract, the qualitative data strongly suggests a lack of cross-resistance.[1]
A similar lack of cross-resistance has been observed in a hydroxyurea-resistant subline of the human KB nasopharyngeal carcinoma cell line.[1] This suggests that this compound's mechanism of RNR inhibition differs sufficiently from hydroxyurea's to bypass the resistance mechanisms developed by these cancer cells.
Synergistic Effects with Platinum-Based Chemotherapy
This compound has been shown to potentiate the cytotoxic effects of platinum-based drugs like cisplatin, particularly in ovarian cancer cell lines. This synergistic interaction is attributed to this compound's ability to inhibit homologous recombination repair (HRR), a key DNA repair pathway that contributes to cisplatin resistance. By impairing HRR, this compound sensitizes cancer cells to the DNA-damaging effects of cisplatin.[3]
Experimental Workflow: Clonogenic Survival Assay for this compound and Cisplatin Synergy
Overcoming Resistance to Gemcitabine
Preclinical studies have indicated that this compound is effective against gemcitabine-resistant cancer cell lines.[4] Gemcitabine, a nucleoside analog, requires activation by deoxycytidine kinase and inhibits RNR. Resistance to gemcitabine can arise from various mechanisms, including altered drug transport and metabolism. The efficacy of this compound in these resistant models suggests it can circumvent these specific resistance pathways.
Synergistic Activity with Doxorubicin
In murine leukemia models (L1210), the combination of this compound and doxorubicin has demonstrated synergistic antitumor activity, leading to prolonged survival times compared to either agent alone.[5] Doxorubicin, an anthracycline antibiotic, functions by intercalating into DNA and inhibiting topoisomerase II. The synergistic effect with this compound suggests a multi-pronged attack on cancer cell proliferation and survival.
Mechanisms of Action and Resistance
This compound's Mechanism of Action
This compound's primary mode of action is the inhibition of the R2 subunit of ribonucleotide reductase. It achieves this through a dual mechanism:
-
Iron Chelation: this compound binds to the iron cofactor essential for RNR's catalytic activity, rendering the enzyme inactive.
-
Generation of Reactive Oxygen Species (ROS): The this compound-iron complex can participate in redox cycling, leading to the production of damaging reactive oxygen species within the cell.[6]
Mechanisms of Resistance to Compared Chemotherapeutics
Understanding the mechanisms of resistance to conventional chemotherapeutics is crucial to appreciating this compound's potential.
-
Hydroxyurea Resistance: Primarily mediated by the overexpression of the R2 subunit of RNR (RRM2), the direct target of hydroxyurea.
-
Cisplatin Resistance: A multifactorial process involving reduced drug accumulation, increased detoxification by glutathione, and enhanced DNA repair mechanisms, particularly homologous recombination repair.[7][8]
-
Gemcitabine Resistance: Can result from reduced expression of the nucleoside transporters required for drug uptake (e.g., hENT1), decreased activation by deoxycytidine kinase, and increased expression of RNR.[9][10]
References
- 1. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RRM2 Regulates Bcl-2 in Head and Neck and Lung Cancers: A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Downregulation of RRM2 Attenuates Retroperitoneal Liposarcoma Progression via the Akt/mTOR/4EBP1 Pathway: Clinical, Biological, and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calmodulin inhibitor trifluoperazine in combination with doxorubicin induces the selection of tumour cells with the multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Triapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of Triapine. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. This compound is a hazardous drug, classified as an acute toxicant and irritant, and may pose reproductive hazards.[1][2]
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is the primary barrier against exposure to hazardous drugs like this compound.[3] The required level of protection varies by the task being performed. All PPE should be designated for use with chemotherapy or other hazardous drugs.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Vials / Packaging | Single pair of chemotherapy gloves | Not Required | Not Required | Not Required |
| Compounding (Powder or Liquid) | Double pair of chemotherapy gloves | Disposable, solid-front gown resistant to chemotherapy drugs | Safety goggles and face shield | Required if not handled in a containment unit (e.g., BSC). N95 respirator or higher.[4] |
| Administration / In-vitro Application | Double pair of chemotherapy gloves | Disposable, solid-front gown resistant to chemotherapy drugs | Safety goggles or face shield | Not required if performed in a containment unit |
| Waste Handling and Disposal | Single pair of chemotherapy gloves (Double for bulk waste) | Disposable, solid-front gown (for bulk waste) | Safety goggles (if splash risk) | Not required |
| Spill Cleanup | Double pair of chemotherapy gloves | Disposable, solid-front gown resistant to chemotherapy drugs | Safety goggles and face shield | Required . N95 respirator or higher for all spills.[5] |
Note: Gloves should be powder-free and changed every 30-60 minutes or immediately if they are contaminated or damaged.[5]
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound, especially when manipulating powders or creating solutions, must be performed within a designated containment primary engineering control (C-PEC), such as a Class II Biosafety Cabinet (BSC) or a chemical fume hood to ensure adequate ventilation.[5]
Preparation and Compounding:
-
Designate Area: Cordon off and clearly label the area designated for this compound handling.
-
Assemble Supplies: Gather all necessary equipment, including the drug, diluents, plastic-backed absorbent pads, and designated waste containers before starting.
-
Don PPE: Put on all required PPE as specified in the table above, ensuring the outer gloves are placed over the gown cuffs.
-
Prepare Work Surface: Place a disposable, plastic-backed absorbent pad on the work surface inside the BSC or fume hood.[6] This will contain any minor spills.
-
Handle Powder: If working with powdered this compound, exercise extreme caution to avoid aerosolization. Use a gentle touch and do not create dust clouds.[5]
-
Reconstitution: When reconstituting, use Luer-Lok syringes to prevent accidental needle detachment.[7] Point the needle away from yourself and others.
-
Wipe Down: After preparation, wipe down the exterior of all containers (vials, syringes, etc.) with a sterile gauze or wipe before removing them from the containment unit.[6]
-
Immediate Disposal: Dispose of all single-use items, including the absorbent pad and outer gloves, into the appropriate trace chemotherapy waste container before leaving the containment area.[5]
-
Doff PPE: Remove remaining PPE in the anteroom or designated area, taking care to avoid self-contamination. Dispose of it in the proper waste stream.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
References
- 1. This compound | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
